molecular formula C6H13NO2 B15622305 L-Isoleucine-13C6,15N

L-Isoleucine-13C6,15N

カタログ番号: B15622305
分子量: 138.12 g/mol
InChIキー: AGPKZVBTJJNPAG-PVHYACKGSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

L-Isoleucine-13C6,15N is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C6H13NO2

分子量

138.12 g/mol

IUPAC名

(2S,3S)-2-(15N)azanyl-3-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1

InChIキー

AGPKZVBTJJNPAG-PVHYACKGSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to L-Isoleucine-13C6,15N: Chemical Properties and Core Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, core applications, and experimental methodologies related to the stable isotope-labeled amino acid, L-Isoleucine-13C6,15N. This valuable tool is instrumental in a range of research and development areas, including metabolic studies, quantitative proteomics, and vaccine development.

Core Chemical and Physical Properties

This compound is a form of L-isoleucine where all six carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C) and the nitrogen atom is replaced with the heavy isotope Nitrogen-15 (¹⁵N).[1] This labeling strategy results in a molecule that is chemically identical to its unlabeled counterpart but has a greater mass, allowing for its differentiation and quantification in mass spectrometry-based analyses.[1]

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Formula ¹³C₆H₁₃¹⁵NO₂[2]
Molecular Weight 138.12 g/mol [1][3]
CAS Number 202468-35-7[1][3]
Isotopic Purity (¹³C) Typically ≥98 atom %[3][4]
Isotopic Purity (¹⁵N) Typically ≥98 atom %[3][4]
Chemical Purity Typically ≥95% (CP)[3]
Appearance Solid[3]
Melting Point 168-170 °C (literature)[3][4]
Optical Activity [α]25/D +40.0°, c = 2 in 5 M HCl[3][5]
Mass Shift from Unlabeled M+7[3][5]
Synonyms SILAC Amino Acid, (2S,3S)-2-Amino-3-methylpentanoic acid-¹³C₆,¹⁵N[3][6]

Key Experimental Applications and Protocols

This compound is a versatile tool employed in several advanced analytical techniques. Below are detailed methodologies for its primary applications.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis is a powerful technique used to quantify the rates of metabolic reactions in a biological system. By introducing a ¹³C- and ¹⁵N-labeled substrate like this compound, researchers can trace the path of the carbon and nitrogen atoms through various metabolic pathways.[7][8]

  • Cell Culture and Isotopic Labeling:

    • Culture cells in a defined medium where the standard L-isoleucine has been replaced with this compound.

    • Allow the cells to grow for a sufficient number of generations to achieve isotopic steady-state, where the intracellular metabolites are fully labeled.

  • Metabolite Extraction:

    • Rapidly quench the metabolic activity of the cells, typically by using cold methanol (B129727) or another appropriate quenching solution.

    • Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Protein Hydrolysis (for proteinogenic amino acid analysis):

    • Pellet the cells and hydrolyze the protein fraction using 6M HCl at 110°C for 24 hours.

    • Dry the hydrolysate to remove the acid.

  • Derivatization:

    • Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis:

    • Separate the derivatized amino acids by GC and detect the mass isotopomer distributions by MS. The mass spectrometer will differentiate between the unlabeled, partially labeled, and fully labeled fragments of the metabolites.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of isotopes.

    • Use a metabolic model and specialized software (e.g., INCA, Metran) to calculate the metabolic fluxes that best fit the observed mass isotopomer distributions.

MFA_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Computational Analysis culture Cell Culture with This compound quench Metabolic Quenching culture->quench extract Metabolite Extraction quench->extract hydrolyze Protein Hydrolysis extract->hydrolyze derivatize Derivatization hydrolyze->derivatize gcms GC-MS Analysis derivatize->gcms data_processing Data Processing and Correction gcms->data_processing flux_calculation Flux Calculation (Software) data_processing->flux_calculation flux_map Metabolic Flux Map flux_calculation->flux_map

Metabolic Flux Analysis Experimental Workflow.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used method in quantitative proteomics for the accurate determination of relative protein abundance between different cell populations.[9][10] Cells are metabolically labeled with "heavy" or "light" amino acids, and the mass shift of peptides is used to quantify protein expression levels.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One population is grown in "light" medium containing standard L-isoleucine. The second population is grown in "heavy" medium where L-isoleucine is replaced with this compound.

    • Ensure complete incorporation of the labeled amino acid by culturing the cells for at least five to six cell divisions.

  • Experimental Treatment:

    • Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations. The other population serves as the control.

  • Cell Lysis and Protein Quantification:

    • Harvest both cell populations and lyse them using a suitable lysis buffer.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Pooling and Protein Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" cell lysates.

    • Digest the combined protein mixture into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.

  • Data Analysis:

    • Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the intensity ratio of the "heavy" to "light" peptide pairs.

    • This ratio directly corresponds to the relative abundance of the protein in the two cell populations.

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_processing Sample Processing & Analysis light_culture Control Cells ('Light' L-Isoleucine) combine Combine Lysates (1:1) light_culture->combine heavy_culture Treated Cells ('Heavy' this compound) heavy_culture->combine digest Protein Digestion (Trypsin) combine->digest lcms LC-MS/MS Analysis digest->lcms quant Protein Quantification lcms->quant Isoleucine_Biosynthesis Threonine Threonine alphaKeto α-Ketobutyrate Threonine->alphaKeto Threonine deaminase alphaAceto α-Aceto-α-hydroxybutyrate alphaKeto->alphaAceto Acetohydroxy acid synthase dihydroxy α,β-Dihydroxy-β-methylvalerate alphaAceto->dihydroxy Acetohydroxy acid isomeroreductase ketoMethyl α-Keto-β-methylvalerate dihydroxy->ketoMethyl Dihydroxy-acid dehydratase Isoleucine L-Isoleucine ketoMethyl->Isoleucine Branched-chain amino acid aminotransferase Isoleucine_Degradation Isoleucine L-Isoleucine ketoMethyl α-Keto-β-methylvalerate Isoleucine->ketoMethyl Branched-chain aminotransferase methylButyryl α-Methylbutyryl-CoA ketoMethyl->methylButyryl Branched-chain α-keto acid dehydrogenase tiglyl Tiglyl-CoA methylButyryl->tiglyl Acyl-CoA dehydrogenase methylHydroxy α-Methyl-β-hydroxybutyryl-CoA tiglyl->methylHydroxy Enoyl-CoA hydratase methylAcetoacetyl α-Methylacetoacetyl-CoA methylHydroxy->methylAcetoacetyl 3-hydroxyacyl-CoA dehydrogenase acetylPropionyl Acetyl-CoA + Propionyl-CoA methylAcetoacetyl->acetylPropionyl β-ketothiolase

References

Technical Guide to L-Isoleucine-¹³C₆,¹⁵N Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the data and methodologies presented in a typical Certificate of Analysis (CoA) for L-Isoleucine-¹³C₆,¹⁵N. This isotopically labeled amino acid is a critical tool in quantitative proteomics, metabolic research, and as an internal standard for mass spectrometry-based applications. Understanding the quality control parameters detailed in the CoA is essential for ensuring the accuracy and reproducibility of experimental results.

Quantitative Data Summary

The following tables summarize the key quantitative specifications for L-Isoleucine-¹³C₆,¹⁵N, compiled from various supplier technical data sheets. These values represent typical quality control release criteria.

Table 1: Identity and Physical Properties

ParameterSpecification
Molecular Formula ¹³C₆H₁₃¹⁵NO₂
Molecular Weight 138.12 g/mol [1]
Mass Shift M+7[2]
Appearance White crystals or crystalline powder[3]
Melting Point 168-170 °C[2]
Optical Rotation [α]25/D +39.5° to +41.5° (c=2 in 5 M HCl)[3]

Table 2: Purity and Isotopic Enrichment

ParameterSpecification
Chemical Purity (by HPLC/CP) ≥ 95% - 98%[1][4]
Isotopic Enrichment (¹³C) ≥ 98 atom %[2]
Isotopic Enrichment (¹⁵N) ≥ 98 atom %[2]

Table 3: Impurity Profile

ParameterSpecification
Loss on Drying ≤ 0.30%[3]
Residue on Ignition ≤ 0.10%[3]
Chloride ≤ 0.021%[3]
Sulfate ≤ 0.028%[3]
Ammonium As per specification[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in a typical CoA for L-Isoleucine-¹³C₆,¹⁵N.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the L-Isoleucine-¹³C₆,¹⁵N by separating it from any non-labeled or other chemical impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength of approximately 210 nm.

  • Procedure:

    • A standard solution of L-Isoleucine-¹³C₆,¹⁵N of known concentration is prepared and injected into the HPLC system to determine its retention time.

    • A solution of the test sample is prepared and injected under the same conditions.

    • The area of the main peak corresponding to L-Isoleucine-¹³C₆,¹⁵N is measured, along with the areas of any impurity peaks.

    • The chemical purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is employed to confirm the mass shift and determine the isotopic enrichment of ¹³C and ¹⁵N.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a gas or liquid chromatography system (GC-MS or LC-MS).[5]

  • Ionization: Electrospray ionization (ESI) is commonly used for LC-MS analysis.

  • Procedure:

    • The sample is introduced into the mass spectrometer.

    • The instrument is scanned over a mass range that includes the unlabeled (M+0) and fully labeled (M+7) L-Isoleucine.

    • The relative intensities of the ion corresponding to L-Isoleucine-¹³C₆,¹⁵N (m/z) and any ions corresponding to incompletely labeled species are measured.

    • The atom percent enrichment for each isotope is calculated based on the distribution of the isotopic peaks. For accurate determination, a detailed analysis of the full isotopic cluster is performed.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment

NMR spectroscopy is a powerful tool for confirming the chemical structure and can also be used to assess isotopic enrichment.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., D₂O with acid).

  • Procedure:

    • A ¹H NMR spectrum is acquired to confirm the proton chemical shifts and coupling patterns are consistent with the structure of isoleucine.

    • A ¹³C NMR spectrum will show signals for the carbon atoms. The high enrichment in ¹³C will result in strong signals for all six carbon atoms.

    • A ¹⁵N NMR spectrum or ¹H-¹⁵N correlation spectra (like HSQC) can be used to confirm the presence of the ¹⁵N label.

    • The isotopic enrichment can be estimated by comparing the integrals of satellite peaks arising from ¹³C-¹H coupling to the main proton signals in the ¹H spectrum, although mass spectrometry is generally the preferred method for precise quantification of high enrichment levels.

Optical Rotation Measurement

This test confirms the stereochemical identity of the L-isomer.

  • Instrumentation: A polarimeter.

  • Procedure:

    • A solution of the sample is prepared at a specified concentration in a defined solvent (e.g., 5 M HCl).

    • The optical rotation of the solution is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

    • The specific rotation is calculated and compared to the established range for L-Isoleucine.

Mandatory Visualizations

Quality Control Workflow

The following diagram illustrates the typical workflow for the quality control testing of L-Isoleucine-¹³C₆,¹⁵N, from sample receipt to the final certificate of analysis.

QC_Workflow Sample Sample Receipt L-Isoleucine-¹³C₆,¹⁵N Physical_Tests Physical & Chemical Tests Sample->Physical_Tests Chromatography Chromatographic Analysis Sample->Chromatography Spectroscopy Spectroscopic Analysis Sample->Spectroscopy Wet_Chemistry Impurity Profile Sample->Wet_Chemistry Appearance Appearance Physical_Tests->Appearance MP Melting Point Physical_Tests->MP Optical_Rotation Optical Rotation Physical_Tests->Optical_Rotation Data_Review Data Review & Approval Appearance->Data_Review MP->Data_Review Optical_Rotation->Data_Review HPLC HPLC Purity Chromatography->HPLC HPLC->Data_Review NMR NMR Identity Spectroscopy->NMR MS MS Isotopic Enrichment Spectroscopy->MS NMR->Data_Review MS->Data_Review LOD Loss on Drying Wet_Chemistry->LOD ROI Residue on Ignition Wet_Chemistry->ROI LOD->Data_Review ROI->Data_Review CoA Certificate of Analysis Generation Data_Review->CoA

QC Testing Workflow for L-Isoleucine-¹³C₆,¹⁵N
Chemical Structure of L-Isoleucine-¹³C₆,¹⁵N

This diagram shows the chemical structure of L-Isoleucine with the positions of the ¹³C and ¹⁵N labels highlighted.

Structure of L-Isoleucine-¹³C₆,¹⁵N

References

A Technical Guide to L-Isoleucine-13C6,15N: Applications in Quantitative Proteomics and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and application of the stable isotope-labeled amino acid, L-Isoleucine-13C6,15N. This powerful research tool is instrumental in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and for structural and dynamic studies of proteins and other biomolecules using Nuclear Magnetic Resonance (NMR) spectroscopy.

Supplier and Product Information

A critical first step in utilizing this compound is sourcing high-quality material. Several reputable suppliers offer this isotopically labeled compound with varying specifications. The following table summarizes key quantitative data from prominent vendors to facilitate comparison and procurement.

Supplier/Product NameCAS NumberMolecular Weight ( g/mol )Isotopic Purity (%)Chemical Purity (%)
Sigma-Aldrich 202468-35-7138.1298 atom % 13C, 98 atom % 15N≥95% (CP)
Cambridge Isotope Laboratories, Inc. 202468-35-7138.1299% (13C), 99% (15N)≥98%
MedchemExpress 202468-35-7138.12Not specified≥98.0%
Benchchem 202468-35-7138.12≥98%≥98%

Note: Purity levels and other specifications are subject to lot-to-lot variability. Always refer to the supplier's certificate of analysis for the most accurate information.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for its use in quantitative proteomics (SILAC) and protein expression for NMR studies.

Protocol 1: Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteomes.[1] This protocol outlines a general workflow for a two-plex SILAC experiment using this compound.

1. Cell Culture and Metabolic Labeling:

  • Media Preparation: Prepare two types of cell culture media that are deficient in L-isoleucine.

    • "Light" Medium: Supplement the isoleucine-deficient medium with unlabeled L-isoleucine.

    • "Heavy" Medium: Supplement the isoleucine-deficient medium with this compound.

  • Cell Adaptation: Culture two separate populations of the desired cell line, one in the "light" medium and the other in the "heavy" medium. It is crucial to passage the cells for at least five to six doublings to ensure complete (>97%) incorporation of the respective isoleucine isotope.[2]

  • Verification of Incorporation (Optional but Recommended): After several passages, a small sample of cells from the "heavy" culture can be harvested, proteins extracted and digested, and analyzed by mass spectrometry to confirm the complete incorporation of this compound.

2. Experimental Treatment:

  • Once complete labeling is achieved, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations (typically the "heavy" labeled cells), while the other population serves as the untreated control.

3. Sample Preparation for Mass Spectrometry:

  • Cell Lysis: Harvest both the "light" and "heavy" cell populations separately. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.[2]

  • Protein Digestion: The combined protein mixture can be subjected to in-solution or in-gel digestion. For in-solution digestion, proteins are typically denatured, reduced, alkylated, and then digested with a protease such as trypsin.

4. LC-MS/MS Analysis and Data Interpretation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the presence of either the "light" or "heavy" isoleucine.

  • Data Analysis: Utilize specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Protocol 2: Protein Expression and Purification for NMR Spectroscopy

This protocol is adapted from methodologies for producing isotopically labeled proteins for NMR studies and is suitable for expression in E. coli.[3]

1. Preparation of Minimal Media:

  • Prepare M9 minimal media. For uniform labeling, this will be the sole source of nitrogen and carbon.

  • For the production of 15N and 13C labeled protein, supplement the M9 medium with 15NH4Cl as the sole nitrogen source and 13C-glucose as the sole carbon source.

  • To specifically label isoleucine with 13C and 15N while the rest of the protein is otherwise labeled, more complex media formulations and potentially the use of auxotrophic E. coli strains would be required. For the purpose of this guide, we focus on uniform labeling where this compound would be a component of the fully labeled protein.

2. Bacterial Culture and Protein Expression:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the protein of interest.

  • Grow a starter culture overnight in LB medium.

  • Inoculate the M9 minimal medium containing the isotopic labels with the overnight starter culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue to grow the culture for several hours (typically 4-6 hours) or overnight at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

3. Cell Harvesting and Lysis:

  • Harvest the bacterial cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer appropriate for the protein of interest (including protease inhibitors).

  • Lyse the cells using sonication or a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

4. Protein Purification:

  • Purify the isotopically labeled protein from the clarified lysate using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography). The purification scheme will be dependent on the specific protein and any purification tags it may contain.

5. NMR Sample Preparation:

  • Concentrate the purified, labeled protein to a suitable concentration for NMR analysis (typically 0.1-1 mM).

  • Exchange the protein into an appropriate NMR buffer (e.g., a phosphate (B84403) or Tris buffer at a specific pH) containing 5-10% deuterium (B1214612) oxide (D2O) for the spectrometer lock.

  • Transfer the final sample to a high-quality NMR tube. The sample is now ready for NMR data acquisition.

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

SILAC_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Treatment Experimental Treatment cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Light_Culture Cell Culture ('Light' Isoleucine) Control Control Condition Light_Culture->Control Heavy_Culture Cell Culture (this compound) Treatment Experimental Treatment Heavy_Culture->Treatment Lysis_Light Cell Lysis Control->Lysis_Light Lysis_Heavy Cell Lysis Treatment->Lysis_Heavy Quantification_Light Protein Quantification Lysis_Light->Quantification_Light Quantification_Heavy Protein Quantification Lysis_Heavy->Quantification_Heavy Mixing Mix Equal Amounts of Protein Quantification_Light->Mixing Quantification_Heavy->Mixing Digestion Protein Digestion (e.g., Trypsin) Mixing->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Peptide ID & Quantification) LC_MS->Data_Analysis

Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.

NMR_Protein_Expression_Workflow cluster_Expression Protein Expression cluster_Purification Purification cluster_NMR_Prep NMR Sample Preparation cluster_NMR_Analysis Analysis Transformation Transform E. coli Culture Culture in Minimal Media with 13C-Glucose & 15NH4Cl Transformation->Culture Induction Induce Protein Expression (IPTG) Culture->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Purification_Steps Protein Purification (Chromatography) Lysis->Purification_Steps Concentration Protein Concentration Purification_Steps->Concentration Buffer_Exchange Buffer Exchange into NMR Buffer with D2O Concentration->Buffer_Exchange NMR_Tube Transfer to NMR Tube Buffer_Exchange->NMR_Tube NMR_Spectroscopy NMR Data Acquisition NMR_Tube->NMR_Spectroscopy

Caption: Workflow for the expression and purification of an isotopically labeled protein for NMR studies.

References

L-Isoleucine-¹³C₆,¹⁵N: A Technical Guide to Storage, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, handling, and core experimental applications of L-Isoleucine-¹³C₆,¹⁵N. This isotopically labeled amino acid is a critical tool in advanced biological research, enabling precise and accurate quantification and tracking of metabolic processes. This document outlines its physical and chemical properties, recommended storage and handling procedures, and detailed protocols for its use in quantitative proteomics and metabolic flux analysis.

Product Information and Properties

L-Isoleucine-¹³C₆,¹⁵N is a stable, non-radioactive isotopologue of the essential amino acid L-Isoleucine. All six carbon atoms are substituted with Carbon-13 (¹³C), and the nitrogen atom is substituted with Nitrogen-15 (¹⁵N). These substitutions result in a distinct mass shift, allowing for its differentiation from its natural counterpart in mass spectrometry-based analyses.

Table 1: Physical and Chemical Properties of L-Isoleucine-¹³C₆,¹⁵N

PropertyValue
Appearance White to off-white solid powder
Molecular Formula ¹³C₆H₁₃¹⁵NO₂
Molecular Weight ~138.12 g/mol
Isotopic Purity Typically ≥98% for both ¹³C and ¹⁵N
Chemical Purity Typically ≥95-98%
Solubility Soluble in aqueous solutions, such as cell culture media and buffers.

Storage and Handling

Proper storage and handling of L-Isoleucine-¹³C₆,¹⁵N are crucial to maintain its integrity and ensure the accuracy of experimental results.

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationSpecial Conditions
Powder -20°CUp to 3 yearsStore in a dry, dark place. Protect from moisture.
4°CUp to 2 yearsFor shorter-term storage. Keep desiccated and protected from light.
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthFor short-term use.
Handling Precautions:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

  • Work Area: Handle in a well-ventilated area. For powdered form, a chemical fume hood is recommended to avoid inhalation.

  • Hygroscopic Nature: The compound can be hygroscopic. Keep containers tightly sealed when not in use.

  • Disposal: Dispose of the compound and its containers in accordance with local, state, and federal regulations.

Experimental Applications and Protocols

L-Isoleucine-¹³C₆,¹⁵N is a versatile tool primarily used in quantitative proteomics and metabolic flux analysis.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the accurate relative quantification of proteins between different cell populations. One population is grown in a "light" medium containing natural L-Isoleucine, while the other is grown in a "heavy" medium containing L-Isoleucine-¹³C₆,¹⁵N.

SILAC_Workflow cluster_Phase1 Phase 1: Adaptation cluster_Phase2 Phase 2: Experimentation cluster_Phase3 Phase 3: Sample Preparation & Analysis A Cell Culture (Two Populations) B Light Medium (Natural Isoleucine) A->B C Heavy Medium (L-Isoleucine-¹³C₆,¹⁵N) A->C D Metabolic Labeling (≥ 5 Cell Doublings) B->D C->D E Experimental Treatment (e.g., Drug vs. Control) D->E F Combine Cell Populations (1:1 Ratio) E->F G Cell Lysis & Protein Extraction F->G H Protein Digestion (e.g., Trypsin) G->H I LC-MS/MS Analysis H->I J Data Analysis & Quantification I->J

A generalized workflow for a SILAC experiment.
  • Media Preparation: Prepare SILAC-specific cell culture medium (e.g., DMEM or RPMI 1640) that lacks natural L-Isoleucine. Supplement one batch of medium with natural ("light") L-Isoleucine and another with L-Isoleucine-¹³C₆,¹⁵N ("heavy") to the desired physiological concentration. Also, supplement with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.

  • Cell Adaptation: Culture two separate populations of cells in the "light" and "heavy" media, respectively. It is crucial to allow the cells to undergo at least five to six doublings to ensure nearly complete incorporation (>97%) of the labeled amino acid into the proteome. The incorporation efficiency can be verified by a preliminary mass spectrometry analysis of a small cell sample.

  • Experimental Treatment: Apply the desired experimental conditions to the cell populations. For instance, treat the "heavy" labeled cells with a drug and use the "light" labeled cells as a vehicle control.

  • Cell Harvesting and Mixing: After the treatment period, harvest both cell populations. Count the cells and mix them in a 1:1 ratio.

  • Protein Extraction and Digestion: Lyse the combined cell pellet using a suitable lysis buffer. Quantify the total protein concentration. Digest the proteins into peptides using a protease, most commonly trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

  • Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms. The ratio of the peak intensities of the heavy to light peptide pairs reflects the change in the abundance of the corresponding protein in response to the experimental treatment.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of intracellular metabolic pathways. Cells are cultured with a ¹³C-labeled substrate, such as L-Isoleucine-¹³C₆,¹⁵N, and the resulting labeling patterns in downstream metabolites are analyzed.

MFA_Workflow A Cell Culture with ¹³C-Labeled Substrate B Achieve Isotopic Steady State A->B C Rapidly Quench Metabolism B->C D Harvest Cells & Extract Metabolites C->D E Protein Hydrolysis (for Amino Acids) D->E F Derivatization of Amino Acids E->F G GC-MS Analysis F->G H Flux Estimation (Computational Modeling) G->H

A typical workflow for a ¹³C-Metabolic Flux Analysis experiment.
  • Tracer Experiment: Culture cells in a chemically defined medium containing L-Isoleucine-¹³C₆,¹⁵N as the tracer. The cells should be grown until they reach a metabolic and isotopic steady state.

  • Metabolism Quenching and Metabolite Extraction: Rapidly quench metabolic activity, for example, by using cold methanol. Harvest the cells and extract the intracellular metabolites.

  • Protein Hydrolysis: To analyze the labeling of protein-bound amino acids, hydrolyze the cell pellets using strong acid (e.g., 6M HCl) at an elevated temperature.

  • Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Analyze the derivatized amino acids by GC-MS. The mass spectrometer will provide data on the mass isotopomer distributions for each amino acid, which reflects the incorporation of the ¹³C label.

  • Flux Estimation: Use the measured mass isotopomer distributions and a stoichiometric model of the relevant metabolic network in specialized software to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Signaling Pathways

L-Isoleucine, as a branched-chain amino acid (BCAA), plays a crucial role in cellular signaling, particularly in the activation of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, a central regulator of cell growth, proliferation, and metabolism.

L-Isoleucine and mTORC1 Signaling

Amino acids, including L-Isoleucine, are key activators of mTORC1. This activation occurs at the lysosomal surface and involves a complex interplay of regulatory proteins.

mTORC1_Activation cluster_Extracellular Extracellular cluster_Cytosol Cytosol cluster_Lysosome Lysosomal Surface Isoleucine_ext L-Isoleucine Isoleucine_int L-Isoleucine Isoleucine_ext->Isoleucine_int Amino Acid Transporters Rag_GTPases_inactive Rag GTPases (GDP/GTP) Isoleucine_int->Rag_GTPases_inactive mTORC1_inactive mTORC1 (inactive) mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Recruitment to Lysosome S6K1 S6K1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1 4E-BP1 FourEBP1->Protein_Synthesis Inhibition Autophagy Autophagy Ragulator Ragulator Ragulator->Rag_GTPases_inactive Rag_GTPases_active Rag GTPases (GTP/GDP) Rag_GTPases_inactive->Rag_GTPases_active GEF activity Rag_GTPases_active->mTORC1_inactive Rheb Rheb-GTP Rheb->mTORC1_active mTORC1_active->S6K1 Phosphorylation mTORC1_active->FourEBP1 Phosphorylation mTORC1_active->Autophagy Inhibition BCAA_Catabolism Isoleucine L-Isoleucine KMV α-keto-β-methylvalerate (KMV) Isoleucine->KMV BCAT Methylbutyryl_CoA α-methylbutyryl-CoA KMV->Methylbutyryl_CoA BCKDH Acetyl_CoA Acetyl-CoA Methylbutyryl_CoA->Acetyl_CoA Multiple Steps Succinyl_CoA Succinyl-CoA Methylbutyryl_CoA->Succinyl_CoA Multiple Steps TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

In-Depth Technical Guide: L-Isoleucine-¹³C₆,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the molecular formula and molecular weight for the isotopically labeled amino acid, L-Isoleucine-¹³C₆,¹⁵N. This stable isotope-labeled compound is a crucial tool in metabolic research, proteomics, and drug development, serving as a tracer to elucidate biochemical pathways and protein metabolism.

Core Molecular Data

The fundamental characteristics of both standard L-Isoleucine and its fully labeled counterpart, L-Isoleucine-¹³C₆,¹⁵N, are presented below. The substitution of standard Carbon (¹²C) and Nitrogen (¹⁴N) with their heavier stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N), results in a significant and measurable mass shift.

PropertyStandard L-IsoleucineL-Isoleucine-¹³C₆,¹⁵N
Molecular Formula C₆H₁₃NO₂[1][2][3][¹³C]₆H₁₃[¹⁵N]O₂
Average Molar Mass 131.17 g/mol [1][3]138.11 g/mol (Calculated)
Monoisotopic Mass 131.094628657 Da[1]138.111794 Da (Calculated)

Calculation of Molecular Weight for L-Isoleucine-¹³C₆,¹⁵N

The precise monoisotopic mass of the labeled isoleucine is calculated by summing the masses of its constituent isotopes.

  • Standard L-Isoleucine Formula: C₆H₁₃NO₂[1][2][3][4]

  • Isotopically Labeled Formula: All six carbon atoms are replaced by Carbon-13, and the single nitrogen atom is replaced by Nitrogen-15.

Isotopic Masses:

  • Carbon-13 (¹³C): 13.003355 Da[5][6]

  • Nitrogen-15 (¹⁵N): 15.000109 Da[7][8]

  • Hydrogen (¹H): 1.007825 Da (Standard Abundance)

  • Oxygen (¹⁶O): 15.994915 Da (Standard Abundance)

Calculation:

  • Mass of 6 x ¹³C atoms = 6 * 13.003355 Da = 78.02013 Da

  • Mass of 13 x ¹H atoms = 13 * 1.007825 Da = 13.101725 Da

  • Mass of 1 x ¹⁵N atom = 1 * 15.000109 Da = 15.000109 Da

  • Mass of 2 x ¹⁶O atoms = 2 * 15.994915 Da = 31.98983 Da

  • Total Monoisotopic Mass = 138.111794 Da

Note on Experimental Protocols and Visualizations: This document addresses the core request for the molecular weight and formula of L-Isoleucine-¹³C₆,¹⁵N. As this topic pertains to fundamental chemical properties, detailed experimental protocols for its use (e.g., in mass spectrometry or NMR) and signaling pathway diagrams are beyond the scope of this specific technical data sheet. Such information would be highly dependent on the specific research application.

References

A Comprehensive Technical Guide to the Safe Handling of L-Isoleucine-¹³C₆,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled amino acid crucial for a range of applications in metabolic research, proteomics, and drug development. By replacing specific carbon and nitrogen atoms with their stable isotopes, ¹³C and ¹⁵N respectively, researchers can trace and quantify metabolic pathways and protein dynamics with high precision using techniques like mass spectrometry and NMR spectroscopy.[][2][] While chemically identical to its unlabeled counterpart, understanding the proper handling of this compound is paramount to ensure laboratory safety and maintain sample integrity.

Compound Identification and Properties

L-Isoleucine-¹³C₆,¹⁵N is a non-radioactive, isotopically enriched form of the essential amino acid L-isoleucine. The stable isotopes do not decay and therefore do not pose a radiological hazard.[4] The safety profile of the labeled compound is considered to be the same as the unlabeled L-Isoleucine.

Table 1: Physical and Chemical Properties of L-Isoleucine

PropertyValue
Chemical Formula ¹³C₆H₁₃¹⁵NO₂
Molecular Weight 138.12 g/mol [5]
Appearance White to off-white solid/powder[6]
Melting Point 168-170 °C[5]
Solubility Soluble in water.
Storage Temperature Recommended storage at -20°C for long-term stability (up to 3 years in powder form).[6] Can be stored at 4°C for up to 2 years.[6]
CAS Number 202468-35-7[5][6][7]

Hazard Identification and Safety Precautions

L-Isoleucine-¹³C₆,¹⁵N is not classified as a hazardous substance. However, as with any chemical powder, it may cause irritation upon contact with eyes, skin, or the respiratory system.[8][9] Ingestion of large quantities may be harmful.[8][9] The primary hazards are associated with the physical form (dust) rather than the chemical reactivity under normal laboratory conditions.

Table 2: Hazard Identification

HazardDescription
Eye Contact May cause irritation.[8][9][10]
Skin Contact May cause skin irritation.[8][9][10]
Inhalation May cause respiratory tract irritation if inhaled as dust.[9]
Ingestion May be harmful if swallowed in large amounts.[9]
Chronic Effects No information available on chronic toxicity.[10]
Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential. The following PPE should be worn when handling L-Isoleucine-¹³C₆,¹⁵N:

  • Eye Protection: Safety glasses with side shields or goggles are recommended.[9]

  • Hand Protection: Wear suitable chemical-resistant gloves.[11]

  • Body Protection: A standard laboratory coat should be worn.[8][9]

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.[9]

PPE_Workflow start Handling L-Isoleucine-¹³C₆,¹⁵N gloves Wear Nitrile Gloves start->gloves Always lab_coat Wear Lab Coat start->lab_coat Always goggles Wear Safety Goggles start->goggles Always fume_hood Work in Fume Hood if Dust is Expected start->fume_hood Risk of Inhalation end Proceed with Experiment gloves->end lab_coat->end goggles->end fume_hood->end

Figure 1. Recommended Personal Protective Equipment Workflow.

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the purity and stability of L-Isoleucine-¹³C₆,¹⁵N.

Handling:
  • Handle in accordance with good industrial hygiene and safety practices.[9][10]

  • Avoid the formation of dust and aerosols.[9][10]

  • Ensure adequate ventilation in the workplace.[10]

  • Keep away from incompatible materials such as strong oxidizing agents.[9][10]

  • Wash hands thoroughly after handling.[8]

Storage:
  • Store in a tightly closed container in a dry and well-ventilated place.[10]

  • For long-term storage, keep the powder at -20°C.[6]

  • If in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[6]

  • Protect from light and moisture.[9]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][11]

  • After Skin Contact: Wash the affected area with soap and plenty of water. If irritation persists, consult a physician.[9][11]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician if you feel unwell.[9][11]

Accidental Release Measures

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Personal Precautions: Ensure adequate ventilation.[10] Avoid breathing dust.[10] Wear appropriate personal protective equipment as described in Section 2.

  • Environmental Precautions: Prevent the product from entering drains, sewers, or public waters.[9][10]

  • Methods for Cleaning Up: Sweep up the spilled solid material and place it into a suitable container for disposal.[10] Avoid generating dust. Clean the contaminated surface thoroughly.[10]

Spill_Response spill Spill of L-Isoleucine-¹³C₆,¹⁵N Occurs evacuate Evacuate Immediate Area if Necessary spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Sweep up Solid Material contain->cleanup dispose Place in a Labeled Waste Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report

Figure 2. Spill Response Workflow.

Fire-Fighting Measures

While not highly flammable, L-Isoleucine-¹³C₆,¹⁵N is a combustible solid.[5][12]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][12]

  • Unsuitable Extinguishing Media: Do not use a heavy water jet.[11][12]

  • Hazardous Combustion Products: In case of fire, carbon oxides and nitrogen oxides (NOx) may be liberated.[9][11][12]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus and full protective gear.[9][12]

Disposal Considerations

As L-Isoleucine-¹³C₆,¹⁵N contains stable, non-radioactive isotopes, no special precautions are needed for its disposal beyond those for the unlabeled compound.[4] Dispose of the material in accordance with local, state, and federal regulations for chemical waste. Do not mix with general laboratory waste.[4]

Experimental Protocols: Safe Weighing and Solubilization

Objective: To safely weigh and prepare a stock solution of L-Isoleucine-¹³C₆,¹⁵N.
Materials:
  • L-Isoleucine-¹³C₆,¹⁵N solid

  • Appropriate solvent (e.g., sterile water, buffer)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Vortex mixer

  • Sterile conical tubes or vials

  • Personal Protective Equipment (PPE)

Protocol:
  • Preparation: Don all required PPE, including a lab coat, gloves, and safety goggles.

  • Weighing:

    • If possible, perform weighing inside a chemical fume hood or a balance enclosure to minimize dust inhalation.

    • Place a clean weighing paper or boat on the analytical balance and tare it.

    • Carefully use a clean spatula to transfer the desired amount of L-Isoleucine-¹³C₆,¹⁵N powder onto the weighing paper. Avoid creating dust clouds.

    • Record the exact weight.

  • Transfer:

    • Carefully transfer the weighed powder into a sterile conical tube or vial.

    • Tap the weighing paper gently to ensure all the powder is transferred.

  • Solubilization:

    • Add the calculated volume of the desired solvent to the tube containing the powder.

    • Securely cap the tube.

    • Vortex the tube until the solid is completely dissolved. Gentle warming may be applied if necessary, depending on the solvent and desired concentration.

  • Storage: Label the prepared stock solution clearly with the compound name, concentration, solvent, and date of preparation. Store at the appropriate temperature as indicated in Table 1.

  • Cleanup: Dispose of the used weighing paper and any contaminated materials in the appropriate chemical waste container. Clean the spatula and work area thoroughly. Wash hands after completing the procedure.

By adhering to these safety and handling guidelines, researchers can work safely with L-Isoleucine-¹³C₆,¹⁵N, ensuring both personal safety and the integrity of their experimental results.

References

A Researcher's In-depth Guide to Metabolic Flux Analysis with 13C Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) using 13C stable isotope tracers has become an indispensable tool for quantitatively understanding the intricate network of metabolic reactions within living cells. By tracing the journey of carbon atoms from labeled substrates through metabolic pathways, 13C-MFA provides a detailed snapshot of cellular physiology. This powerful technique is instrumental in identifying metabolic bottlenecks, elucidating drug mechanisms of action, and discovering novel therapeutic targets, making it highly relevant for drug development and biomedical research.[1] This technical guide provides a comprehensive overview of the core principles of 13C-MFA, detailed experimental protocols, data analysis workflows, and its applications in the context of drug discovery and development.

Core Principles of 13C Metabolic Flux Analysis

The foundational principle of 13C-MFA involves introducing a substrate labeled with a stable, heavy isotope of carbon (13C) into a biological system. As cells metabolize this substrate, the 13C atoms are incorporated into downstream metabolites. The specific pattern of 13C enrichment in these metabolites, known as the mass isotopomer distribution (MID), is a direct reflection of the active metabolic pathways and their relative fluxes.[1]

A typical 13C-MFA workflow encompasses several key stages:

  • Experimental Design: This involves selecting the appropriate 13C-labeled tracer and designing the labeling experiment to maximize the information obtained about the metabolic pathways of interest.

  • Tracer Experiment: Cells are cultured in a medium containing the 13C-labeled substrate until they reach a metabolic and isotopic steady state.

  • Isotopic Labeling Measurement: Metabolites are extracted from the cells, and their mass isotopomer distributions are measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Flux Estimation: The measured MIDs, along with other experimental data like nutrient uptake and secretion rates, are used in a computational model to estimate the intracellular metabolic fluxes.

  • Statistical Analysis: A statistical evaluation is performed to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

The richness of the data from isotope labeling experiments provides a high degree of confidence in the estimated fluxes, allowing for a detailed and quantitative understanding of cellular metabolism.[1]

Key Experimental Protocols in 13C-MFA

The success of a 13C-MFA study hinges on meticulous experimental execution. Below are detailed protocols for the critical steps in a typical experiment.

Cell Culture and 13C Labeling

Objective: To culture cells in the presence of a 13C-labeled substrate to achieve isotopic steady state.

Protocol:

  • Media Preparation: Prepare a cell culture medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart. For example, a commonly used medium for mammalian cells is glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum (to minimize unlabeled glucose) and the desired concentration of the 13C-labeled glucose tracer.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach the desired confluency (typically 70-80%) at the time of harvest.

  • Initiation of Labeling:

    • For adherent cells, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed 13C-labeling medium.

    • For suspension cells, pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the pre-warmed 13C-labeling medium.

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for a duration sufficient to reach isotopic steady state. This time can vary depending on the cell type and the metabolic pathways being studied, but for many mammalian cell lines, 6 to 24 hours is a common range.

Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity and extract intracellular metabolites for analysis. This is a critical step, as inefficient quenching can significantly alter metabolite levels and labeling patterns.

Protocol:

  • Quenching:

    • Adherent Cells: Place the culture dish on dry ice to rapidly cool the cells. Aspirate the labeling medium and immediately wash the cells with an ice-cold quenching solution (e.g., 0.9% NaCl or PBS) to remove any remaining extracellular labeled substrate.

    • Suspension Cells: Transfer the cell suspension to a centrifuge tube and pellet the cells at a low speed (e.g., 500 x g) for a short duration at 4°C.

  • Extraction:

    • After quenching and removing the supernatant, add a cold extraction solvent to the cells. A common choice is 80% methanol (B129727) pre-chilled to -80°C.

    • For adherent cells, scrape the cells in the presence of the cold extraction solvent.

    • For suspension cells, resuspend the cell pellet in the cold extraction solvent.

    • Incubate the cell lysate at -80°C for at least 15 minutes to allow for complete protein precipitation.

    • Centrifuge the lysate at a high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

Analytical Measurement by GC-MS

Objective: To measure the mass isotopomer distributions of the extracted metabolites.

Protocol:

  • Sample Derivatization: Evaporate the metabolite extract to dryness under a stream of nitrogen gas. To make the metabolites volatile for GC-MS analysis, they need to be derivatized. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which silylates polar functional groups. Add the derivatization agent to the dried extract and incubate at an elevated temperature (e.g., 70°C) for a set period (e.g., 1 hour).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the derivatized metabolites based on their volatility and interaction with the GC column.

    • The separated metabolites then enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented.

    • The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions, providing the mass isotopomer distribution for each metabolite.

  • Data Analysis: The raw GC-MS data is processed to correct for the natural abundance of 13C and other isotopes to determine the fractional enrichment of 13C in each metabolite.

Data Presentation: Quantitative Flux Maps

A key output of a 13C-MFA study is a quantitative flux map, which provides the rates of intracellular reactions. These are often presented in tables to facilitate comparison between different experimental conditions.

Table 1: Metabolic Fluxes in Central Carbon Metabolism of A549 Lung Carcinoma Cells

ReactionFlux (nmol/10^6 cells/hr)
Glucose Uptake250.0 ± 12.5
Lactate Secretion450.0 ± 22.5
Glycolysis (Glucose -> G6P)255.0 ± 13.0
Pentose Phosphate Pathway (G6P -> R5P)30.0 ± 2.5
TCA Cycle (Isocitrate -> a-KG)45.0 ± 3.0
Anaplerosis (Pyruvate -> OAA)15.0 ± 1.8
Glutamine Uptake50.0 ± 4.0

Data are representative values and may vary based on specific experimental conditions.

Table 2: Effect of a BRAF Inhibitor on Metabolic Fluxes in Melanoma Cells

Flux (relative to Glucose Uptake)UntreatedBRAF Inhibitor Treated
Glycolysis1.000.65
Lactate Production1.801.10
TCA Cycle Influx0.180.25
Glutaminolysis0.200.35

This table illustrates the typical metabolic shift observed upon treatment with a BRAF inhibitor, where glycolysis is suppressed and the cells become more reliant on mitochondrial metabolism.

Visualizing Metabolic Networks and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures.

Experimental Workflow

G cluster_exp_design 1. Experimental Design cluster_experiment 2. 13C Labeling Experiment cluster_analysis 3. Data Acquisition & Analysis cluster_modeling 4. Computational Modeling cluster_output 5. Output TracerSelection Tracer Selection ([U-13C]glucose, etc.) CellCulture Cell Culture with 13C Substrate TracerSelection->CellCulture ModelDefinition Metabolic Model Definition FluxEstimation Flux Estimation (Software) ModelDefinition->FluxEstimation Quenching Metabolite Quenching CellCulture->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis GC-MS / LC-MS Analysis Extraction->MS_Analysis MID_Determination Mass Isotopomer Distribution (MID) MS_Analysis->MID_Determination MID_Determination->FluxEstimation StatisticalAnalysis Statistical Analysis (Goodness-of-fit) FluxEstimation->StatisticalAnalysis FluxMap Quantitative Flux Map StatisticalAnalysis->FluxMap BiologicalInterpretation Biological Interpretation FluxMap->BiologicalInterpretation

Caption: General workflow of a 13C Metabolic Flux Analysis experiment.

Central Carbon Metabolism

CentralCarbonMetabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P FBP Fructose-1,6-BP F6P->FBP GAP Glyceraldehyde-3-P FBP->GAP PEP Phosphoenolpyruvate GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA OAA Oxaloacetate Pyruvate->OAA Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Fumarate Fumarate SuccinylCoA->Fumarate Malate Malate Fumarate->Malate Malate->OAA OAA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG

Caption: Simplified diagram of central carbon metabolism.

mTOR Signaling and Metabolic Reprogramming

The mTOR signaling pathway is a central regulator of cell growth and metabolism. 13C-MFA can be used to quantify the metabolic reprogramming downstream of mTOR activation. For instance, activated mTORC1 promotes glycolysis and lipid synthesis.

mTOR_Metabolism GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 GlucoseUptake Increased Glucose Uptake mTORC1->GlucoseUptake promotes Glycolysis Increased Glycolysis mTORC1->Glycolysis promotes LipidSynthesis Increased Lipid Synthesis mTORC1->LipidSynthesis promotes

Caption: mTORC1 signaling promotes anabolic metabolic pathways.

Conclusion

13C Metabolic Flux Analysis is a sophisticated and powerful technique that provides unparalleled insights into the functional state of cellular metabolism. For researchers and professionals in drug development, 13C-MFA offers a quantitative framework to understand disease metabolism, identify novel drug targets, and elucidate mechanisms of drug action and resistance. While the experimental and computational aspects of 13C-MFA are complex, the detailed and quantitative information it provides on metabolic fluxes is invaluable for advancing our understanding of cellular physiology and for the development of new therapeutic strategies. The continued development of analytical technologies and computational tools will further enhance the capabilities and accessibility of 13C-MFA in the future.

References

Methodological & Application

Application Notes and Protocols for L-Isoleucine-13C6,15N in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate and robust quantitative proteomics using mass spectrometry (MS).[1][2][3] The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[1][2][3] By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) and "heavy" amino acid-containing media, one can achieve precise relative quantification of protein abundance between different experimental conditions.[1][2]

L-Isoleucine-13C6,15N is a stable isotope-labeled essential amino acid utilized in SILAC experiments. As an essential amino acid, it is not synthesized by the cells and, therefore, its labeled version is efficiently incorporated into newly synthesized proteins.[4] This application note provides detailed protocols and workflows for the use of this compound in quantitative proteomics, from cell culture and sample preparation to mass spectrometry analysis and data interpretation.

Key Applications

  • Differential Protein Expression Analysis: Quantify global changes in protein expression between different cellular states (e.g., drug-treated vs. untreated, diseased vs. healthy).[2]

  • Analysis of Post-Translational Modifications (PTMs): Investigate changes in PTMs such as phosphorylation, ubiquitination, and acetylation.[2]

  • Protein-Protein Interaction Studies: Differentiate true interaction partners from non-specific binders in co-immunoprecipitation experiments.[2]

  • Signaling Pathway Analysis: Elucidate the dynamics of signaling pathways by quantifying changes in the abundance and modification of pathway components.[3][5]

Experimental Workflow

The overall experimental workflow for a SILAC experiment using this compound can be divided into several key stages, as illustrated in the diagram below.

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_preparation Sample Preparation cluster_analysis Mass Spectrometry & Data Analysis Light_Culture Grow cells in 'Light' medium (Natural Isoleucine) Control Control Condition Light_Culture->Control Heavy_Culture Grow cells in 'Heavy' medium (this compound) Treatment Experimental Condition Heavy_Culture->Treatment Harvest Harvest & Combine Cells (1:1 Ratio) Control->Harvest Treatment->Harvest Lyse Cell Lysis Harvest->Lyse Mix Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Protein Identification & Quantification LCMS->Quant

Figure 1: General SILAC experimental workflow.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Metabolic Labeling

This protocol describes the steps for labeling cells with either natural ("light") L-Isoleucine or "heavy" this compound.

Materials:

  • SILAC-grade cell culture medium deficient in L-Isoleucine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Natural L-Isoleucine ("light")

  • This compound ("heavy")

  • Penicillin-Streptomycin solution

  • Cells of interest

Procedure:

  • Prepare SILAC Media:

    • Prepare two batches of the Isoleucine-deficient medium.

    • To one batch, add "light" L-Isoleucine to the final recommended concentration for your cell line. This will be the "Light" medium.

    • To the second batch, add "heavy" this compound to the same final concentration. This will be the "Heavy" medium.

    • Supplement both media with dFBS (typically 10%) and Penicillin-Streptomycin.

    • Sterile-filter the complete media.

  • Cell Adaptation and Labeling:

    • Culture your cells in the "Light" and "Heavy" media for at least 5-6 cell divisions to ensure complete incorporation of the respective amino acids.[2]

    • Monitor cell growth and morphology to ensure that the heavy isotope does not adversely affect cell health.

    • Verification of Incorporation: After approximately 5 cell divisions, harvest a small number of cells from the "Heavy" culture. Extract proteins, digest them with trypsin, and analyze by mass spectrometry to confirm >95% incorporation of this compound.

  • Experimental Treatment:

    • Once complete labeling is confirmed, apply your experimental treatment to the cells grown in the "Heavy" medium, while the cells in the "Light" medium serve as the control (or vice versa in a label-swap experiment).

Protocol 2: Protein Extraction and Digestion

This protocol outlines the steps for protein extraction and in-solution digestion.

Materials:

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

Procedure:

  • Cell Harvesting and Lysis:

    • Wash the "Light" and "Heavy" cultured cells with ice-cold PBS.

    • Harvest the cells and combine them in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet in lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

  • Reduction and Alkylation:

    • Take a desired amount of protein (e.g., 100 µg) and adjust the volume with ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.

  • In-solution Digestion:

    • Add trypsin to the protein solution at a 1:50 to 1:100 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Cleanup:

    • Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.

    • Dry the purified peptides in a vacuum centrifuge and resuspend in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).

Data Presentation

Quantitative data from a SILAC experiment is typically presented in a table format, listing the identified proteins, their accession numbers, and the calculated protein ratios (Heavy/Light). Additional information such as the number of unique peptides identified per protein and statistical significance (p-value) are also included.

Table 1: Example of Protein Quantification Data using this compound SILAC

Protein AccessionGene NameProtein NameH/L RatioH/L Normalized Ratiop-valueUnique Peptides
P02768ALBSerum albumin1.051.020.8525
P60709ACTBActin, cytoplasmic 10.980.950.7918
Q13547mTORSerine/threonine-protein kinase mTOR2.542.470.00112
P42336MAPK1Mitogen-activated protein kinase 10.450.440.0059

Note: This is a hypothetical data table for illustrative purposes.

Signaling Pathway Analysis

SILAC-based quantitative proteomics is a powerful tool for dissecting cellular signaling pathways. By quantifying changes in protein abundance and post-translational modifications, researchers can map the flow of information through these complex networks. Below is a representative diagram of the mTOR signaling pathway, which is frequently studied using quantitative proteomics.

mTOR_Pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_output Downstream Effects Growth_Factors Growth Factors mTOR mTOR Growth_Factors->mTOR Amino_Acids Amino Acids Amino_Acids->mTOR Energy_Status Energy Status (AMP/ATP) Energy_Status->mTOR S6K1 S6K1 mTOR->S6K1 _4EBP1 4E-BP1 mTOR->_4EBP1 ULK1 ULK1 mTOR->ULK1 TFEB TFEB mTOR->TFEB Raptor Raptor mLST8 mLST8 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Autophagy Autophagy ULK1->Autophagy TFEB->Autophagy

Figure 2: Simplified mTOR signaling pathway.

Conclusion

This compound is a valuable tool for quantitative proteomics when used within a SILAC workflow. The protocols and information provided in this application note offer a comprehensive guide for researchers and drug development professionals to accurately quantify changes in the proteome, enabling deeper insights into cellular processes and disease mechanisms. The robustness and accuracy of the SILAC method, combined with the specificity of using a labeled essential amino acid like isoleucine, make this a powerful approach for a wide range of biological investigations.

References

Application Notes and Protocols for LC-MS Analysis Using L-Isoleucine-13C6,15N as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative analysis of amino acids is crucial in various fields, including clinical diagnostics for inborn errors of metabolism, biomedical research, and drug development.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for this purpose due to its high specificity, sensitivity, and speed compared to traditional techniques.[2][3] However, challenges such as matrix effects, ion suppression, and sample preparation variability can compromise the accuracy and reproducibility of LC-MS/MS data.[2][4]

The use of a stable isotope-labeled (SIL) internal standard is a robust strategy to overcome these challenges.[5] An ideal internal standard is chemically and physically similar to the analyte but distinguishable by mass.[4] L-Isoleucine-13C6,15N is an excellent internal standard for the quantification of L-Isoleucine. Because its chemical behavior is nearly identical to its natural counterpart, it co-elutes during chromatography and experiences similar effects during sample preparation and ionization.[4] Its distinct mass, due to the incorporation of six Carbon-13 and one Nitrogen-15 isotopes, allows for separate detection by the mass spectrometer, enabling accurate correction for analytical variability.[4][6]

These application notes provide a detailed protocol for the quantification of L-Isoleucine in human plasma using this compound as an internal standard.

Principle of Internal Standardization

The core principle of using this compound is to add a known concentration of this standard to all samples, calibrators, and quality controls at the very beginning of the sample preparation process.[1][4] Throughout the procedure—including protein precipitation, extraction, and injection—any loss of the target analyte (native L-Isoleucine) will be mirrored by a proportional loss of the SIL internal standard. Similarly, any variation in ionization efficiency in the MS source will affect both the analyte and the standard equally.

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve, which is also prepared using analyte-to-internal-standard area ratios. This ratiometric approach ensures that variations are normalized, leading to highly accurate and precise results.[4][7]

cluster_workflow Internal Standard Quantification Logic Analyte Analyte (Isoleucine) Unknown Concentration (Cx) SamplePrep Sample Preparation & LC-MS/MS Analysis (Introduces variability) Analyte->SamplePrep IS Internal Standard (this compound) Known Concentration (Cis) IS->SamplePrep AnalyteSignal Analyte Peak Area (Ax) SamplePrep->AnalyteSignal IS_Signal IS Peak Area (Ais) (Also varies) SamplePrep->IS_Signal Ratio Calculate Ratio Response = Ax / Ais AnalyteSignal->Ratio IS_Signal->Ratio CalCurve Calibration Curve (Response vs. Concentration) Ratio->CalCurve Plot against known calibrator concentrations FinalConc Determine Analyte Concentration (Cx) CalCurve->FinalConc

Caption: Logic of quantification using an internal standard.

Experimental Protocols

This protocol is designed for the analysis of L-Isoleucine in human plasma.

Materials and Reagents
  • L-Isoleucine: Sigma-Aldrich or equivalent

  • L-Isoleucine (13C6, 99%; 15N, 99%): Cambridge Isotope Laboratories, Inc. (CNLM-561-H) or equivalent[8][9]

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (for calibration curve and QCs)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Standards and Solutions
  • L-Isoleucine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-Isoleucine in 10 mL of ultrapure water.

  • Internal Standard Stock Solution (100 µg/mL): Dissolve 1 mg of this compound in 10 mL of ultrapure water.

  • Working Calibration Standards: Prepare a series of calibration standards by spiking the L-Isoleucine stock solution into a suitable matrix (e.g., surrogate plasma or PBS with 1% BSA) to achieve a concentration range relevant to physiological levels (e.g., 5 µM to 2000 µM).[1]

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for calibrators, quality controls, and unknown samples.

  • Pipette 50 µL of each sample (calibrator, QC, or plasma) into the corresponding tube.

  • Add 200 µL of the Internal Standard Working Solution (1 µg/mL in methanol) to each tube. The methanol acts as the protein precipitation agent.

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[3]

  • Incubate the tubes at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

cluster_workflow Sample Preparation and Analysis Workflow start Start: Plasma Sample (50 µL) add_is Spike with Internal Standard (this compound) in Methanol (200 µL) start->add_is vortex Vortex (30 sec) (Protein Precipitation) add_is->vortex incubate Incubate (4°C, 20 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS System supernatant->lcms quant Data Analysis & Quantification lcms->quant

Caption: General workflow for sample preparation and analysis.

LC-MS/MS Method Parameters

Accurate quantification requires chromatographic separation of isoleucine from its isomer, leucine, as they cannot be distinguished by mass alone.[2][10] A mixed-mode or HILIC column is often employed for this purpose.[10][11]

Parameter Setting
LC System High-performance or ultra-high-performance liquid chromatography system
Column Intrada Amino Acid, 150 mm x 2.1 mm, 3 µm or similar mixed-mode column[10][12]
Column Temperature 35 - 40 °C[8]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.2% Formic Acid[8]
Mobile Phase B 0.2% Formic Acid in Acetonitrile[10]
Flow Rate 0.5 - 0.8 mL/min[8]
Injection Volume 1 - 5 µL
Gradient Optimized to separate Leucine, Isoleucine, and Alloisoleucine. A typical gradient might start at high organic content (e.g., 85% B) and ramp down to elute the polar amino acids.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Analysis Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[8]
Mass Spectrometer Transitions (SRM/MRM)

The following precursor-to-product ion transitions should be monitored.

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Reference
L-Isoleucine132.186.0[6][8]
This compound (IS)139.192.0[8]
L-Leucine (for separation)132.186.0[6][8]
L-Valine (optional)118.172.0[8]

Data Analysis and Method Performance

Quantification
  • Integrate the peak areas for L-Isoleucine and the internal standard (this compound) in all samples.

  • Calculate the peak area ratio (L-Isoleucine Area / Internal Standard Area) for each calibrator, QC, and sample.

  • Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibrators. Apply a linear regression with 1/x weighting.[6]

  • Determine the concentration of L-Isoleucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Typical Method Validation Data

The following tables summarize typical performance characteristics for a validated LC-MS/MS method for branched-chain amino acids using SIL internal standards.

Table 1: Linearity and Sensitivity

Analyte Calibration Range (µM) Regression (r²) LOD (ng/mL) LOQ (ng/mL) Reference
Isoleucine2 - 1500> 0.9948[8][13]
Leucine2 - 1500> 0.9948[8][13]
Valine2 - 1500> 0.99515[8][13]

Table 2: Accuracy and Precision

Analyte QC Level Concentration (µM) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery) Reference
IsoleucineLow25< 6%< 6%97 - 113%[8][13]
Medium250< 6%< 6%97 - 113%[8][13]
High500< 6%< 6%97 - 113%[8][13]

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of L-Isoleucine by LC-MS/MS.[5] This approach effectively corrects for variations in sample preparation and matrix-induced ion suppression, ensuring high-quality data suitable for demanding research and clinical applications.[4][7] The protocol described here offers a robust framework that can be adapted and validated for various biological matrices.

References

Application Notes and Protocols for SILAC Proteomics using L-Isoleucine-¹³C₆,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and practical guidance for conducting Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) proteomics experiments using L-Isoleucine-¹³C₆,¹⁵N. This powerful technique enables accurate relative quantification of proteins between different cell populations, providing valuable insights into cellular processes, disease mechanisms, and drug action.

Introduction to SILAC

SILAC is a metabolic labeling strategy that involves the incorporation of stable isotope-labeled amino acids into proteins in living cells.[1] By growing one cell population in a "light" medium containing the natural amino acid and another in a "heavy" medium with its isotopically labeled counterpart, researchers can differentiate and quantify the proteomes of the two populations using mass spectrometry.[1][2] The key advantage of SILAC is that the samples are combined at the cellular level, minimizing experimental variability that can be introduced during sample processing.[3] While L-Arginine and L-Lysine are the most commonly used amino acids in SILAC experiments due to the specificity of trypsin digestion, other amino acids like L-Isoleucine can be employed for specific research questions.

Protocol for SILAC using L-Isoleucine-¹³C₆,¹⁵N

This protocol outlines the key steps for a SILAC experiment using heavy L-Isoleucine.

Phase 1: Adaptation and Labeling

The initial phase focuses on the complete incorporation of the labeled amino acid into the proteome of the "heavy" cell population.

  • Cell Culture Medium Preparation:

    • Prepare custom cell culture medium that lacks natural L-Isoleucine. This is crucial for ensuring the exclusive incorporation of the labeled isoleucine.

    • Reconstitute the isoleucine-free medium according to the manufacturer's instructions.

    • Prepare two types of complete media:

      • "Light" Medium: Supplement the isoleucine-free medium with a standard concentration of natural L-Isoleucine.

      • "Heavy" Medium: Supplement the isoleucine-free medium with L-Isoleucine-¹³C₆,¹⁵N at the same concentration as the light medium.

    • Both media should also be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.

  • Cell Culture and Adaptation:

    • Culture the chosen cell line in the "heavy" SILAC medium for at least five to six cell divisions.[1] This extended period is necessary to ensure near-complete (>97%) incorporation of the heavy isoleucine into the cellular proteins.[2]

    • Culture a parallel set of cells in the "light" SILAC medium.

    • Monitor cell growth and morphology to ensure that the heavy isotope does not adversely affect cell health.

  • Verification of Labeling Efficiency:

    • After the adaptation period, harvest a small aliquot of cells from the "heavy" labeled population.

    • Extract proteins, perform a tryptic digest, and analyze the peptides by mass spectrometry.

    • Confirm that the incorporation of L-Isoleucine-¹³C₆,¹⁵N is greater than 97% by analyzing the isotopic distribution of isoleucine-containing peptides.[2]

Phase 2: Experimental Treatment and Sample Preparation
  • Experimental Treatment:

    • Once complete labeling is confirmed, subject the "light" and "heavy" cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).

  • Cell Harvesting and Lysis:

    • Harvest the "light" and "heavy" cell populations separately.

    • Wash the cells with phosphate-buffered saline (PBS) to remove any residual medium.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the lysates from both cell populations using a standard protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" lysates. This 1:1 ratio is critical for accurate relative quantification.

  • Protein Digestion:

    • The combined protein lysate is then subjected to enzymatic digestion, typically with trypsin, which cleaves proteins C-terminal to arginine and lysine (B10760008) residues.

  • Peptide Fractionation and Desalting:

    • To reduce sample complexity, the resulting peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

    • Desalt the peptides using a C18 solid-phase extraction cartridge to remove contaminants that can interfere with mass spectrometry analysis.

Phase 3: Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis:

    • Analyze the desalted peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Analysis:

    • Utilize specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each peptide.[4]

    • The software calculates the ratio of the signal intensities of the heavy to light peptide pairs, which reflects the relative abundance of the corresponding protein in the two cell populations.

Experimental Workflow Diagram

SILAC_Workflow SILAC Experimental Workflow using L-Isoleucine-¹³C₆,¹⁵N cluster_Phase1 Phase 1: Adaptation & Labeling cluster_Phase2 Phase 2: Experiment & Sample Prep cluster_Phase3 Phase 3: Analysis A Prepare 'Light' Medium (Natural Isoleucine) C Cell Culture & Adaptation (>5 divisions) A->C B Prepare 'Heavy' Medium (L-Isoleucine-¹³C₆,¹⁵N) B->C D Verify Labeling Efficiency (>97%) C->D E Experimental Treatment D->E F Cell Harvest & Lysis E->F G Protein Quantification F->G H Mix Light & Heavy Lysates (1:1) G->H I Protein Digestion (Trypsin) H->I J Peptide Fractionation & Desalting I->J K LC-MS/MS Analysis J->K L Data Analysis (Peptide ID & Quantification) K->L Insulin_Signaling Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS1/2 IR->IRS pY PI3K PI3K IRS->PI3K Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pT308 GSK3B GSK3β Akt->GSK3B Inhibits mTORC1 mTORC1 Akt->mTORC1 FOXO1 FOXO1 Akt->FOXO1 Inhibits GLUT4 GLUT4 Translocation Akt->GLUT4 mTORC2 mTORC2 mTORC2->Akt pS473 Glycogen Glycogen Synthesis GSK3B->Glycogen S6K S6K mTORC1->S6K ProteinSynth Protein Synthesis mTORC1->ProteinSynth S6K->ProteinSynth GeneExp Gene Expression FOXO1->GeneExp

References

L-Isoleucine-13C6,15N: A Powerful Tool for Precise Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

L-Isoleucine-13C6,15N is a stable isotope-labeled amino acid that serves as a critical tool in quantitative proteomics, enabling the accurate measurement of protein abundance and turnover. Its incorporation into proteins allows for the differentiation between protein populations from different cellular states, providing invaluable insights into cellular processes, disease mechanisms, and the effects of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in various quantitative proteomics workflows.

Introduction to Stable Isotope Labeling in Proteomics

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[1] Isotopic labeling is a powerful strategy that introduces a mass difference between proteins from different samples, allowing for more precise and reliable quantification by mass spectrometry (MS).[1] One of the most established metabolic labeling techniques is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2]

This compound is an ideal internal standard for these studies. It is a non-radioactive, heavy version of the essential amino acid L-isoleucine, where six carbon atoms are replaced with the 13C isotope and the nitrogen atom is replaced with the 15N isotope.[3][4] This results in a predictable mass shift of +7 Da compared to its natural "light" counterpart.[4] This mass difference is easily detectable by a mass spectrometer, allowing for the direct comparison of the abundance of peptides—and by extension, proteins—from different samples mixed together.

Key Applications of this compound

The versatility of this compound makes it suitable for a range of quantitative proteomics applications, including:

  • Relative Protein Quantification (SILAC): Comparing protein expression levels between different experimental conditions, such as drug-treated versus untreated cells.[5][6]

  • Targeted Protein Quantification: Using labeled peptides as internal standards for the absolute quantification of specific proteins of interest.[7]

  • Protein Turnover Studies: Measuring the rates of protein synthesis and degradation by monitoring the incorporation of the heavy isotope over time.[5]

  • Drug Target Identification and Validation: Assessing how drug candidates affect the proteome to identify their molecular targets and off-target effects.[8]

  • Signaling Pathway Analysis: Quantifying changes in the abundance and post-translational modifications of proteins within specific signaling cascades.[8][9]

Experimental Workflow: SILAC using this compound

The SILAC workflow involves metabolically labeling cell populations with "light" (natural) and "heavy" (isotope-labeled) amino acids. The following diagram illustrates a typical 2-plex SILAC experiment using this compound.

SILAC_Workflow cluster_labeling 1. Cell Culture & Labeling cluster_processing 3. Sample Processing & Analysis cell_light Population A: 'Light' Medium (Natural Isoleucine) cell_heavy Population B: 'Heavy' Medium (this compound) control Control Condition cell_light->control treatment Experimental Condition (e.g., Drug Treatment) cell_heavy->treatment combine Combine Cell Lysates (1:1) digest Protein Digestion (e.g., Trypsin) combine->digest lcms LC-MS/MS Analysis digest->lcms quant Data Analysis & Quantification lcms->quant

A typical 2-plex SILAC experimental workflow.

Detailed Experimental Protocol: SILAC with this compound

This protocol provides a general guideline for a SILAC experiment using this compound to compare protein expression between a control and a treated cell population.

Materials:

  • Mammalian cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-isoleucine, L-lysine, and L-arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Natural ("light") L-Isoleucine, L-Lysine, and L-Arginine

  • "Heavy" this compound

  • Cell culture flasks or plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C18 desalting columns

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Media Preparation:

    • Prepare "light" SILAC medium by supplementing the amino acid-deficient base medium with natural L-Isoleucine, L-Lysine, and L-Arginine to their normal concentrations.

    • Prepare "heavy" SILAC medium by supplementing the base medium with this compound, and natural L-Lysine and L-Arginine.

    • Add dFBS and other necessary supplements (e.g., glutamine, penicillin/streptomycin) to both media.

  • Cell Culture and Labeling:

    • Culture two separate populations of the chosen cell line.

    • Adapt one population to the "light" medium and the other to the "heavy" medium.

    • Passage the cells for at least five to six doublings to ensure near-complete (>97%) incorporation of the labeled amino acid.[10] The labeling efficiency can be checked by a preliminary mass spectrometry analysis.[10]

  • Experimental Treatment:

    • Once full incorporation is achieved, apply the experimental treatment (e.g., drug administration) to the "heavy" labeled cells while maintaining the "light" labeled cells as a control.[10]

  • Cell Lysis and Protein Extraction:

    • Harvest both cell populations separately.[10]

    • Lyse the cells using an appropriate lysis buffer to extract the proteins.[10]

    • Determine the protein concentration for each lysate using a standard protein assay.[10]

  • Sample Pooling and Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).[10]

    • Reduce the disulfide bonds in the combined protein mixture by adding DTT and incubating.

    • Alkylate the cysteine residues by adding IAA and incubating in the dark.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid.

    • Desalt the peptides using C18 columns to remove salts and other contaminants that could interfere with MS analysis.

    • Elute the peptides and dry them under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid).

    • Analyze the peptide mixture using a high-resolution LC-MS/MS system. The mass spectrometer will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass due to the incorporated stable isotopes.

  • Data Analysis:

    • Process the raw MS data using specialized software (e.g., MaxQuant, FragPipe).[11]

    • The software will identify the peptides and calculate the ratio of the peak intensities of the "heavy" to "light" peptide pairs.[11] This ratio directly reflects the relative abundance of the corresponding protein in the treated versus the control sample.

Application in Targeted Proteomics

In targeted proteomics, this compound is used to synthesize stable isotope-labeled peptides, which serve as internal standards for the absolute quantification of specific target proteins. This approach is highly sensitive and specific, making it ideal for biomarker validation and clinical research.

The general workflow for targeted proteomics using a heavy isoleucine-labeled peptide is as follows:

Targeted_Proteomics_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_result 3. Result sample Biological Sample (e.g., Plasma, Tissue Lysate) spike Spike-in Heavy Peptide (containing this compound) sample->spike digest_target Protein Digestion spike->digest_target lcms_target Targeted LC-MS/MS (e.g., SRM, PRM) digest_target->lcms_target quant_target Quantification lcms_target->quant_target abs_quant Absolute Quantification of Target Protein quant_target->abs_quant

A workflow for targeted proteomics using a heavy peptide standard.

Data Presentation: Quantitative Proteomics Data

The results of a SILAC experiment are typically presented in a table format, listing the identified proteins and their corresponding abundance ratios between the different experimental conditions. The following is a representative example of a data table from a hypothetical SILAC experiment investigating the effect of a drug on a cancer cell line, using this compound for labeling.

Protein IDGene NameProtein NameHeavy/Light RatioLog2(Ratio)p-valueRegulation
P04637TP53Cellular tumor antigen p530.45-1.150.001Down
P60709AKT1RAC-alpha serine/threonine-protein kinase0.98-0.030.89Unchanged
P42336MTORSerine/threonine-protein kinase mTOR1.050.070.75Unchanged
Q9Y243HIF1AHypoxia-inducible factor 1-alpha2.501.320.005Up
P10415VIMVimentin3.101.630.002Up

This table is for illustrative purposes only and does not represent actual experimental data.

Application in Signaling Pathway Analysis: The PI3K/Akt/mTOR Pathway

Quantitative proteomics using this compound is a powerful method to study the dynamics of signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival and is often dysregulated in diseases like cancer.[12][13][14]

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade, highlighting key proteins whose expression and phosphorylation status can be quantified using SILAC.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates TSC TSC1/2 AKT->TSC inhibits Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT activates Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation ProteinSynth Protein Synthesis S6K1->ProteinSynth EIF4EBP1->ProteinSynth

A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

By using SILAC with this compound, researchers can quantify how a particular stimulus or drug affects the abundance of these key signaling proteins. Furthermore, by enriching for phosphopeptides, it is possible to quantify changes in their phosphorylation status, providing a detailed view of pathway activation or inhibition.

Conclusion

This compound is a versatile and powerful reagent for quantitative proteomics. Its application in SILAC and targeted proteomics workflows provides researchers, scientists, and drug development professionals with a robust method to accurately quantify changes in the proteome. This enables a deeper understanding of cellular biology, the molecular basis of diseases, and the mechanism of action of novel therapeutics. The detailed protocols and application examples provided here serve as a guide to effectively implement this technology in your research.

References

Metabolic Flux Analysis Using L-Isoleucine-13C6,15N: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing isotopically labeled substrates, known as tracers, into a system, researchers can track the flow of atoms through metabolic pathways.[3][4] This provides a detailed snapshot of cellular physiology that is not achievable through static measurements of metabolite concentrations alone.[5]

L-isoleucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, energy production, and nutrient signaling.[6] Its catabolism provides key intermediates for the tricarboxylic acid (TCA) cycle. The use of L-Isoleucine fully labeled with six carbon-13 atoms and one nitrogen-15 (B135050) atom (L-Isoleucine-13C6,15N) allows for the simultaneous tracing of both carbon and nitrogen fates within the cell.[7][8][9] This application note provides a detailed, step-by-step guide for performing MFA experiments using this compound, from experimental design and cell culture to mass spectrometry analysis and data interpretation.

Principle of the Method

The core principle of this method is to replace standard L-isoleucine in cell culture medium with this compound. As cells take up and metabolize this heavy-labeled tracer, the 13C and 15N atoms are incorporated into various downstream metabolites. For example, the carbon skeleton of isoleucine can be traced into TCA cycle intermediates like succinyl-CoA, while the nitrogen can be traced through transamination reactions to other amino acids like glutamate.

By measuring the mass distribution of these metabolites using mass spectrometry (MS), we can determine the extent of isotope incorporation.[10] This mass isotopomer distribution (MID) data is then used in computational models to calculate the relative or absolute fluxes through specific metabolic pathways.[11][12] The M+7 mass shift of the initial tracer (6 carbons + 1 nitrogen) provides a distinct signature for tracking its metabolic journey.[8]

Experimental Design and Workflow

A successful MFA experiment requires careful planning. Key considerations include the cell model, tracer concentration, and the time required to reach isotopic steady state—the point at which the isotopic labeling of intracellular metabolites becomes constant.[10][13] The duration to reach steady state varies by pathway, with glycolysis being relatively fast (~10 min) and nucleotide synthesis much slower (~24 h).[10] It is crucial to determine this empirically by performing a time-course experiment.

The overall experimental workflow is outlined in the diagram below.

G cluster_prep Phase 1: Preparation & Labeling cluster_sampling Phase 2: Sample Processing cluster_analysis Phase 3: Analysis & Interpretation A Seed Cells B Prepare Labeling Medium (with this compound) A->B C Isotopic Labeling (Time-course to Steady State) B->C D Quench Metabolism (e.g., Cold Saline Wash) C->D E Metabolite Extraction (e.g., 80% Cold Methanol) D->E F Dry & Store Extracts (-80°C) E->F G LC-MS/MS Analysis F->G H Data Processing (Peak Integration, MID Correction) G->H I Metabolic Flux Calculation (e.g., INCA, VANTED) H->I J Generate Flux Map & Biological Interpretation I->J

Caption: Overall workflow for Metabolic Flux Analysis using a stable isotope tracer.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells in a 6-well plate format.

Materials:

  • Cell line of interest

  • Standard complete culture medium

  • Isoleucine-free culture medium (e.g., custom DMEM)

  • This compound (isotopic purity >98%)[8]

  • Unlabeled L-isoleucine

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids[14]

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach ~80% confluency at the time of harvest. Culture overnight in standard complete medium.

  • Prepare Labeling Medium: Prepare the tracer medium by supplementing isoleucine-free medium with 10% dFBS, penicillin/streptomycin, and the desired concentration of L-isoleucine. For relative flux analysis, a common approach is to use a 50:50 mixture of labeled and unlabeled L-isoleucine to achieve 50% enrichment.[14]

  • Initiate Labeling: Aspirate the standard medium from the cells, wash once gently with pre-warmed PBS.

  • Add Labeling Medium: Add 2 mL of the pre-warmed labeling medium to each well. Place the plates back into the incubator (37°C, 5% CO2).

  • Incubation: Incubate the cells for a predetermined duration to achieve isotopic steady state (e.g., 8-24 hours, determined from a preliminary time-course experiment).[13]

Protocol 2: Metabolite Extraction

This protocol uses a rapid cold solvent extraction to quench metabolism and extract polar metabolites.

Materials:

  • Ice-cold PBS

  • Extraction Solvent: 80% methanol (B129727) in water (LC-MS grade), pre-chilled to -80°C.[15]

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 16,000 x g and 4°C

Procedure:

  • Quenching: Remove plates from the incubator. Immediately aspirate the labeling medium and place the plate on ice.

  • Wash: Quickly wash the cells with 2 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.

  • Extraction: Add 1 mL of -80°C extraction solvent to each well.[15]

  • Scrape and Collect: Scrape the cells in the cold solvent and transfer the entire cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.

  • Vortex: Vortex the tubes vigorously for 30 seconds to ensure complete lysis.

  • Centrifuge: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[15]

  • Collect Supernatant: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube. Avoid disturbing the pellet.

  • Dry Extract: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried pellets at -80°C until LC-MS analysis.[16]

Protocol 3: LC-MS/MS Analysis

This protocol outlines a general approach for targeted analysis using a high-resolution mass spectrometer coupled with liquid chromatography.

Materials:

  • LC-MS grade water and acetonitrile (B52724)

  • Reconstitution Solvent: 50:50 methanol:water or other suitable solvent

  • High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled to a UHPLC system[14]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column for polar metabolite separation[15]

Procedure:

  • Sample Reconstitution: Immediately before analysis, reconstitute the dried extracts in a small volume (e.g., 50 µL) of reconstitution solvent. Vortex and centrifuge to pellet any insoluble material.

  • LC Separation: Transfer the reconstituted sample to an autosampler vial. Inject a portion (e.g., 5-10 µL) onto the LC system. Separate metabolites using a HILIC column with an appropriate gradient of solvents (e.g., acetonitrile and ammonium (B1175870) acetate (B1210297) buffer).

  • MS Analysis: Operate the mass spectrometer in both positive and negative ionization modes to cover a broad range of metabolites.[15] Use full scan mode with a high resolution (>60,000) to accurately resolve different isotopologues.

  • Targeted Analysis: For specific quantification, develop a targeted inclusion list or use parallel reaction monitoring (PRM) for the expected metabolites derived from isoleucine. This involves monitoring for specific precursor-product ion pairs.[17]

Data Presentation and Analysis

Data Tables

Raw data from the LC-MS must be processed to identify peaks, correct for natural isotope abundance, and determine the mass isotopomer distribution (MID) for each metabolite.[5] The quantitative data should be organized into clear tables.

Table 1: Example LC-MS/MS Parameters for Isoleucine Pathway Metabolites

Metabolite Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
L-Isoleucine-¹³C₆,¹⁵N 139.12 92.10 Positive
α-Keto-β-methylvalerate-¹³C₅ 134.09 88.07 Negative
Propionyl-CoA-¹³C₃ 309.07 80.05 Positive
Succinyl-CoA-¹³C₄ 868.12 428.04 Positive

| Glutamate-¹⁵N₁ | 149.06 | 104.05 | Positive |

Table 2: Illustrative Mass Isotopomer Distribution (MID) Data This table shows hypothetical fractional enrichment data for key metabolites after labeling with 50% L-Isoleucine-¹³C₆,¹⁵N. M+n indicates a metabolite with 'n' heavy isotopes incorporated from the tracer.

MetaboliteM+0M+1 (¹⁵N)M+2M+3M+4M+5M+6M+7
Isoleucine0.500.000.000.000.000.000.000.50
α-Keto-β-methylvalerate0.65-0.050.050.050.20--
Propionyl-CoA0.75-0.100.15----
Succinyl-CoA0.80-0.100.050.05---
Glutamate0.900.10------
Flux Calculation

The corrected MIDs are used as inputs for flux analysis software (e.g., INCA, OpenMebius, VANTED). These programs use metabolic network models to estimate reaction fluxes by fitting the simulated MIDs to the experimental data. The output is a quantitative flux map that illustrates the flow of metabolites through the network.[11][18]

Signaling Pathway Context: Isoleucine and mTORC1

Isoleucine levels are sensed by the cell and can directly impact major signaling pathways that control growth and proliferation. One of the most critical is the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway. Sufficient intracellular levels of BCAAs, including isoleucine, are known to activate mTORC1, which in turn promotes protein synthesis and inhibits autophagy. Tracing isoleucine metabolism can provide context for the activity of this crucial signaling hub.

G Ile This compound (Tracer) BCAT BCAT Ile->BCAT Catabolism mTORC1 mTORC1 Ile->mTORC1 Activates Keto α-Keto-β-methylvalerate (BCKA) BCAT->Keto TCA TCA Cycle Intermediates Keto->TCA S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits ProteinSynth Protein Synthesis S6K1->ProteinSynth Promotes EIF4EBP1->ProteinSynth Inhibits

Caption: Isoleucine's role in metabolism and activation of the mTORC1 signaling pathway.

References

L-Isoleucine-¹³C₆,¹⁵N: Advanced NMR-Based Structural Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of biomolecules at atomic resolution. For larger proteins and protein complexes, however, spectral complexity and signal broadening can severely limit the utility of traditional NMR methods. The strategic incorporation of stable isotopes, such as ¹³C and ¹⁵N, is essential to overcome these limitations. Specifically, the use of L-Isoleucine-¹³C₆,¹⁵N for selective labeling of isoleucine residues, often in combination with deuteration, has emerged as a critical tool for studying high-molecular-weight proteins and their interactions. This document provides detailed application notes and experimental protocols for the use of L-Isoleucine-¹³C₆,¹⁵N in NMR-based structural biology, with a focus on the methyl-transverse relaxation optimized spectroscopy (methyl-TROSY) technique.

Applications of L-Isoleucine-¹³C₆,¹⁵N in NMR

The primary application of L-Isoleucine-¹³C₆,¹⁵N lies in the selective labeling of isoleucine residues within a protein. Isoleucine is a hydrophobic amino acid frequently found in the core of proteins, making its methyl groups sensitive probes of protein folding, stability, and intermolecular interactions.[1]

Key applications include:

  • Structural Studies of Large Proteins and Complexes: By protonating only the methyl groups of isoleucine in a highly deuterated protein, spectral complexity is dramatically reduced. This, combined with the favorable relaxation properties of methyl groups, allows for the application of methyl-TROSY NMR to study systems exceeding 100 kDa.[2][3][4]

  • Ligand Binding and Drug Discovery: Monitoring the chemical shift perturbations of isoleucine methyl resonances upon the addition of a ligand provides valuable information about binding events, affinity, and the location of the binding site.[4][5]

  • Protein Dynamics: The analysis of methyl group relaxation rates provides insights into the dynamics of protein side chains on a wide range of timescales, which is crucial for understanding protein function and allostery.

  • Protein Folding and Stability: Isoleucine methyl groups can serve as probes to monitor the folding process and assess the stability of different protein conformations.

Experimental Protocols

Protein Expression and Isotopic Labeling

This protocol describes the expression of a target protein in E. coli with uniform ¹⁵N labeling and selective ¹³C labeling of isoleucine methyl groups in a deuterated background. This is a common strategy for preparing samples for methyl-TROSY NMR experiments.

a. Preparation of M9 Minimal Media in D₂O:

  • Prepare a 5x M9 salt stock solution in H₂O.

  • For 1 L of M9 minimal medium, autoclave 780 mL of D₂O.

  • Once cooled, add 200 mL of the 5x M9 salt stock prepared in D₂O.

  • Add 20 mL of 20% (w/v) ¹³C-glucose (or deuterated ¹³C-glucose for higher deuteration levels) dissolved in D₂O.

  • Add 1 g of ¹⁵NH₄Cl as the sole nitrogen source.[6][7]

  • Add 2 mL of 1 M MgSO₄ and 100 µL of 1 M CaCl₂, both prepared in D₂O.

  • Supplement with vitamins and trace metals as required for the specific E. coli strain and target protein.

b. Precursor for Isoleucine δ1 Methyl Labeling:

To achieve specific labeling of the isoleucine δ1 methyl group, add the precursor α-ketobutyrate to the culture medium approximately one hour before inducing protein expression.

  • Add 50-100 mg/L of [3-¹³C]-α-ketobutyrate (or [3,3-²H₂, 3-¹³C]-α-ketobutyrate for deuteration at the neighboring methylene (B1212753) group).[1][4][8]

c. Cell Growth and Protein Expression:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.

  • Grow a starter culture overnight at 37°C in LB medium.

  • Inoculate 1 L of the prepared M9/D₂O medium with the starter culture.

  • Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Add the α-ketobutyrate precursor.

  • Continue to grow for one hour.

  • Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM.

  • Reduce the temperature to 18-25°C and continue expression for 12-16 hours.

  • Harvest the cells by centrifugation.

Protein Purification

Protein purification should be carried out using standard chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography). The specific protocol will depend on the properties of the target protein. All purification buffers should be prepared in H₂O, which will allow for the back-exchange of amide protons to ¹H.

NMR Sample Preparation
  • Concentrate the purified, isotopically labeled protein to the desired concentration (typically 0.1 - 1 mM) using an appropriate centrifugal filter unit.[9]

  • Exchange the protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.0-7.5).[9]

  • Add 5-10% (v/v) D₂O to the final sample for the NMR lock.

  • Transfer the sample to a high-quality NMR tube.

Data Presentation: Quantitative NMR Data

The following table summarizes typical structural statistics obtained from NMR structure calculations of proteins labeled with L-Isoleucine-¹³C₆,¹⁵N and other isotopes. These values are used to assess the quality and precision of the determined protein structure.

ParameterCBM64 ([20% ¹³C, 100% ¹⁵N])SpaC ([20% ¹³C, 100% ¹⁵N])
NOE-derived Distance Restraints
Total NOEs1234876
Intra-residue (i-j=0)
Sequential (i-j=1)
Medium-range (1<i-j≤4)
Long-range (i-j>4)
Dihedral Angle Restraints
φ7852
ψ7852
Ramachandran Plot Statistics (%)
Most favored regions92.591.8
Additionally allowed regions7.17.9
Generously allowed regions0.40.3
Disallowed regions0.00.0
RMSD from mean structure (Å)
Backbone atoms0.45 ± 0.080.38 ± 0.07
All heavy atoms0.92 ± 0.110.85 ± 0.10

Table adapted from structural statistics reported for proteins labeled with a fractional amount of ¹³C-glucose and uniform ¹⁵N, which provides analogous data to what can be expected from selective labeling experiments.[10][11]

Visualization of Workflows and Pathways

Experimental Workflow for NMR-based Structural Analysis

The following diagram illustrates the overall workflow from protein expression to NMR data analysis for a protein selectively labeled with L-Isoleucine-¹³C₆,¹⁵N.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Structural Analysis protein_expression Protein Expression (E. coli in M9/D2O) isotope_labeling Isotopic Labeling (15NH4Cl, 13C-glucose, α-ketobutyrate precursor) protein_expression->isotope_labeling purification Protein Purification (Chromatography) isotope_labeling->purification nmr_sample_prep NMR Sample Preparation (Buffer Exchange, Concentration) purification->nmr_sample_prep nmr_experiment Methyl-TROSY NMR Experiment (e.g., 1H-13C HSQC) nmr_sample_prep->nmr_experiment data_processing Data Processing (Fourier Transform, Phasing) nmr_experiment->data_processing resonance_assignment Resonance Assignment data_processing->resonance_assignment restraint_generation Generation of Structural Restraints (NOEs, Dihedrals) resonance_assignment->restraint_generation structure_calculation Structure Calculation and Validation restraint_generation->structure_calculation biological_insights Biological Insights (Structure, Dynamics, Interactions) structure_calculation->biological_insights

Caption: Experimental workflow for NMR structural analysis.

Biosynthetic Pathway of Isoleucine

This diagram shows the biosynthetic pathway of isoleucine from threonine, highlighting the incorporation of the ¹³C label from the α-ketobutyrate precursor.

isoleucine_biosynthesis threonine Threonine alpha_ketobutyrate α-Ketobutyrate (with 13C label from precursor) threonine->alpha_ketobutyrate Threonine deaminase acetohydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_ketobutyrate->acetohydroxybutyrate Acetohydroxy acid synthase dihydroxy_methylvalerate α,β-Dihydroxy-β-methylvalerate acetohydroxybutyrate->dihydroxy_methylvalerate Acetohydroxy acid isomeroreductase keto_methylvalerate α-Keto-β-methylvalerate dihydroxy_methylvalerate->keto_methylvalerate Dihydroxy-acid dehydratase isoleucine L-Isoleucine (with 13C at δ1-methyl) keto_methylvalerate->isoleucine Branched-chain amino acid aminotransferase

Caption: Isoleucine biosynthesis highlighting label incorporation.

References

Application Notes and Protocols for SILAC with L-Isoleucine-¹³C₆,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling technique used in quantitative proteomics.[1] It allows for the accurate comparison of protein abundance between different cell populations.[1] The method involves replacing a standard essential amino acid in the cell culture medium with its non-radioactive, stable isotope-labeled counterpart.[2] As cells grow and divide, they incorporate this "heavy" amino acid into their newly synthesized proteins.[2] By mixing protein lysates from cells grown in "light" (unlabeled) and "heavy" media, a direct comparison of protein levels can be made using mass spectrometry.[3]

This application note provides a detailed protocol for the preparation of cell culture media for SILAC experiments using L-Isoleucine-¹³C₆,¹⁵N. While Arginine and Lysine (B10760008) are the most commonly used amino acids in SILAC due to their prevalence in tryptic peptides, the use of other amino acids like Isoleucine can be advantageous in specific experimental contexts, such as studying proteins with low arginine and lysine content or investigating pathways where isoleucine metabolism is of interest.

Principle of SILAC

The core principle of SILAC lies in the metabolic incorporation of isotopically labeled amino acids into the entire proteome of a cell population.[3] Two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural, unlabeled amino acid, while the other is grown in "heavy" medium containing the stable isotope-labeled amino acid (e.g., L-Isoleucine-¹³C₆,¹⁵N). After a sufficient number of cell divisions (typically 5-6), the proteome of the "heavy" cell population will be fully labeled.[4]

The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control). Subsequently, the cell lysates are combined in a 1:1 ratio. This early-stage mixing minimizes experimental variability that can be introduced during sample processing. The combined protein mixture is then digested, and the resulting peptides are analyzed by mass spectrometry. Peptides from the "light" and "heavy" populations are chemically identical but differ in mass, appearing as doublets in the mass spectrum. The ratio of the intensities of these peptide doublets accurately reflects the relative abundance of the corresponding protein in the two cell populations.

Experimental Protocols

I. Preparation of SILAC Media with L-Isoleucine-¹³C₆,¹⁵N

This protocol is adapted from standard SILAC media preparation procedures and is specifically tailored for the use of L-Isoleucine-¹³C₆,¹⁵N. The example below uses RPMI-1640 medium, but it can be adapted for other media types like DMEM or MEM by using the corresponding amino acid-deficient formulation.

Materials:

  • RPMI-1640 medium deficient in L-Isoleucine

  • L-Isoleucine (light)

  • L-Isoleucine-¹³C₆,¹⁵N (heavy)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution (100X)

  • Sterile, deionized water

  • Sterile filtration unit (0.22 µm)

Stock Solution Preparation:

  • Light L-Isoleucine Stock (100X): Dissolve L-Isoleucine in sterile, deionized water to a final concentration of 5.24 g/L. Filter-sterilize and store at -20°C in aliquots. The standard concentration of L-Isoleucine in RPMI-1640 is 50 mg/L.

  • Heavy L-Isoleucine-¹³C₆,¹⁵N Stock (100X): Prepare a stock solution of L-Isoleucine-¹³C₆,¹⁵N at the same molar concentration as the light stock. The molecular weight of L-Isoleucine-¹³C₆,¹⁵N will be higher than the unlabeled version. Adjust the weight accordingly to achieve the same molarity. Filter-sterilize and store at -20°C in aliquots.

Media Formulation (for 500 mL):

  • To a 500 mL bottle of L-Isoleucine-deficient RPMI-1640 medium, add 50 mL of dialyzed FBS (to a final concentration of 10%).

  • Add 5 mL of 100X Penicillin-Streptomycin solution.

  • For Light Medium: Add 5 mL of the 100X light L-Isoleucine stock solution.

  • For Heavy Medium: Add 5 mL of the 100X heavy L-Isoleucine-¹³C₆,¹⁵N stock solution.

  • Bring the final volume to 500 mL with the L-Isoleucine-deficient RPMI-1640 medium if necessary.

  • Mix the media thoroughly and sterile-filter using a 0.22 µm filtration unit.

  • Store the prepared media at 4°C, protected from light.

II. Cell Culture and Labeling

  • Culture your cells of interest in the complete "light" SILAC medium for at least two passages to adapt them to the custom medium.

  • Split the cell population into two separate flasks. Continue to culture one flask in the "light" medium and switch the other to the "heavy" medium.

  • Culture the cells for at least 5-6 cell doublings in their respective SILAC media to ensure complete incorporation of the heavy isoleucine.[4]

  • To verify the labeling efficiency, a small aliquot of cells from the "heavy" population can be harvested, proteins extracted and digested, and analyzed by mass spectrometry. The labeling efficiency should be >95%.

III. SILAC Experimental Workflow

A typical SILAC experiment involves the following steps after complete labeling:

  • Experimental Treatment: Apply the desired treatment (e.g., drug, growth factor) to one cell population while the other serves as a control.

  • Cell Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Digest the combined protein mixture into peptides using an appropriate protease (e.g., trypsin).

  • Peptide Fractionation and Desalting: Fractionate the peptide mixture (optional, for complex samples) and desalt it before mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides, quantify the heavy-to-light ratios, and perform statistical analysis to identify proteins with significant changes in abundance.

Data Presentation

Quantitative data from SILAC experiments should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Representative Quantitative Proteomics Data from a SILAC Experiment

Protein IDGene NameDescriptionLog₂(Heavy/Light Ratio)p-valueRegulation
P00533EGFREpidermal growth factor receptor1.580.001Upregulated
P62258GRB2Growth factor receptor-bound protein 21.250.005Upregulated
P27361SOS1Son of sevenless homolog 11.100.012Upregulated
P04049RAF1RAF proto-oncogene serine/threonine-protein kinase0.950.025Upregulated
P28482MAPK1Mitogen-activated protein kinase 11.890.0005Upregulated
Q02750STAT3Signal transducer and activator of transcription 3-1.200.008Downregulated
P15056PIK3CAPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha0.850.031Upregulated
P42336AKT1RAC-alpha serine/threonine-protein kinase1.350.003Upregulated

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow of a SILAC experiment.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Processing cluster_3 Analysis Light_Culture Grow cells in 'Light' medium (unlabeled Isoleucine) Control Control Condition (e.g., Vehicle) Light_Culture->Control Heavy_Culture Grow cells in 'Heavy' medium (L-Isoleucine-13C6,15N) Treatment Experimental Condition (e.g., Drug Treatment) Heavy_Culture->Treatment Cell_Lysis_Light Cell Lysis Control->Cell_Lysis_Light Cell_Lysis_Heavy Cell Lysis Treatment->Cell_Lysis_Heavy Protein_Quant Protein Quantification Cell_Lysis_Light->Protein_Quant Cell_Lysis_Heavy->Protein_Quant Mix_Lysates Mix Lysates (1:1) Protein_Quant->Mix_Lysates Digestion Protein Digestion (e.g., Trypsin) Mix_Lysates->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Peptide ID & Quantification) LC_MS->Data_Analysis

A simplified workflow of a typical SILAC experiment.

Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial pathway involved in cell proliferation, differentiation, and survival, and is frequently studied in the context of cancer and drug development.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits & Activates Sos Sos Grb2->Sos Recruits Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

A simplified diagram of the EGFR signaling pathway.

SILAC is a robust and accurate method for quantitative proteomics that provides valuable insights into cellular responses to various stimuli, including drug treatments. The use of L-Isoleucine-¹³C₆,¹⁵N offers an alternative labeling strategy that can be advantageous for specific research questions. The protocols and information provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to successfully design and execute SILAC experiments.

References

Application Notes and Protocols for L-Isoleucine-¹³C₆,¹⁵N in Tracing Amino Acid Metabolism In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled L-Isoleucine-¹³C₆,¹⁵N serves as a powerful tracer for elucidating the complexities of amino acid metabolism in vivo. By introducing this non-radioactive, heavy-labeled isoleucine into a biological system, researchers can meticulously track its metabolic fate, providing quantitative insights into pathways of protein synthesis, degradation, and catabolism. This document offers detailed application notes and experimental protocols for utilizing L-Isoleucine-¹³C₆,¹⁵N in preclinical research, particularly in rodent models, coupled with mass spectrometry-based analysis.

Isoleucine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis, energy production, and glucose metabolism.[1] Unlike most other amino acids, the initial steps of BCAA metabolism occur primarily in extrahepatic tissues such as skeletal muscle, heart, and adipose tissue.[1] The catabolism of isoleucine yields both acetyl-CoA and propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[1] Given the implication of altered BCAA metabolism in various pathological states, including metabolic syndrome, diabetes, and certain cancers, the ability to trace these pathways in vivo is of paramount importance.[2][3]

L-Isoleucine-¹³C₆,¹⁵N is an ideal tracer for these studies as the heavy isotopes of carbon and nitrogen allow for its distinction from endogenous, unlabeled isoleucine using mass spectrometry. This enables the calculation of key kinetic parameters, including the rate of appearance (Ra) of isoleucine into the plasma from protein breakdown and the diet, and the rate of disappearance (Rd) of isoleucine from the plasma due to protein synthesis and oxidation.

Applications

  • Metabolic Flux Analysis (MFA): Quantify the rates of isoleucine flux through various metabolic pathways, including protein synthesis, oxidation, and conversion to downstream metabolites.

  • Pharmacodynamic Studies: Assess the impact of therapeutic interventions on amino acid metabolism.

  • Disease Modeling: Investigate perturbations in isoleucine metabolism in models of metabolic diseases, such as obesity and diabetes.

  • Nutritional Science: Study the effects of dietary modifications on amino acid utilization and whole-body protein turnover.

Experimental Protocols

Protocol 1: In Vivo Primed, Constant Infusion of L-Isoleucine-¹³C₆,¹⁵N in Mice

This protocol describes a primed, constant infusion of L-Isoleucine-¹³C₆,¹⁵N in mice to achieve isotopic steady-state in the plasma, allowing for the calculation of whole-body isoleucine kinetics.

Materials:

  • L-Isoleucine-¹³C₆,¹⁵N

  • Sterile 0.9% saline

  • Anesthesia (e.g., isoflurane)

  • Catheters for infusion and blood sampling

  • Infusion pump

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Materials for tissue harvesting and flash-freezing (liquid nitrogen)

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the experimental conditions.

    • Fast mice overnight (approximately 12-14 hours) with free access to water to achieve a post-absorptive state.

    • Anesthetize the mouse and maintain anesthesia throughout the procedure.

    • Surgically implant catheters into a suitable vein (e.g., jugular vein) for infusion and an artery (e.g., carotid artery) or another vein for blood sampling.

  • Tracer Preparation:

    • Prepare a sterile stock solution of L-Isoleucine-¹³C₆,¹⁵N in 0.9% saline. The exact concentration will depend on the desired infusion rate and the size of the animal.

    • Prepare two separate syringes for the priming dose and the constant infusion.

  • Primed, Constant Infusion:

    • Administer a priming bolus of the L-Isoleucine-¹³C₆,¹⁵N solution to rapidly raise the plasma enrichment to the expected steady-state level.

    • Immediately following the priming dose, begin a continuous infusion of the tracer at a constant rate using an infusion pump. The goal is to maintain a steady-state of isotopic enrichment in the plasma.

  • Blood Sampling:

    • Collect a baseline blood sample (T=0) before starting the infusion.

    • Collect subsequent blood samples at timed intervals during the infusion (e.g., T=90, 120, 150, and 180 minutes) to confirm the attainment of isotopic steady-state.

    • Place blood samples in EDTA-coated tubes and immediately place on ice.

  • Plasma and Tissue Collection:

    • At the end of the infusion period, collect a final blood sample.

    • Euthanize the mouse and rapidly harvest tissues of interest (e.g., liver, skeletal muscle, adipose tissue).

    • Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

    • Centrifuge the blood samples at 4°C to separate the plasma. Store plasma at -80°C.

Protocol 2: Sample Preparation and LC-MS/MS Analysis of Plasma Isoleucine

This protocol details the preparation of plasma samples and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the isotopic enrichment of isoleucine.

Materials:

  • Plasma samples from the in vivo study

  • Internal Standard (e.g., a different labeled amino acid not being measured)

  • Protein precipitation solution (e.g., methanol (B129727) or acetonitrile)

  • LC-MS/MS system

  • Appropriate LC column for amino acid analysis

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a small volume of plasma (e.g., 20-50 µL), add a known amount of internal standard.

    • Precipitate proteins by adding a cold protein precipitation solution (e.g., 4 volumes of methanol).

    • Vortex the samples and incubate at -20°C for at least 20 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant containing the amino acids and transfer to a new tube.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS method for the separation and detection of isoleucine and its ¹³C₆,¹⁵N-labeled isotopologue.

    • Inject the prepared samples onto the LC column.

    • Use a suitable gradient of mobile phases to achieve chromatographic separation of isoleucine from other amino acids.

    • Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for unlabeled isoleucine and L-Isoleucine-¹³C₆,¹⁵N using Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: LC-MS/MS Parameters for Isoleucine Isotope Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Unlabeled Isoleucine132.286.2
L-Isoleucine-¹³C₆,¹⁵N139.292.2

Note: These m/z values are typical but may require optimization based on the specific instrument and experimental conditions.

Table 2: Example Quantitative Data from a Mouse In Vivo Infusion Study

ParameterControl Group (n=6)Treatment Group (n=6)
Infusion Rate (µmol/kg/hr) 1010
Plasma Isoleucine (µM) 85 ± 12115 ± 18
Isotopic Enrichment (MPE) 10.2 ± 1.59.8 ± 1.3
Isoleucine Ra (µmol/kg/hr) 83.3 ± 11.8117.3 ± 17.5
Isoleucine Rd (µmol/kg/hr) 83.3 ± 11.8117.3 ± 17.5*

MPE: Mole Percent Excess. Ra: Rate of Appearance. Rd: Rate of Disappearance. Data are presented as mean ± SD. *p < 0.05 compared to the control group.

Data Analysis and Calculations

The isotopic enrichment of isoleucine in the plasma is used to calculate the whole-body rate of appearance (Ra) and rate of disappearance (Rd) of isoleucine. At isotopic steady-state, Ra equals Rd.

Calculation of Isotopic Enrichment (Mole Percent Excess, MPE):

MPE = [ Area(Labeled Isoleucine) / (Area(Labeled Isoleucine) + Area(Unlabeled Isoleucine)) ] * 100

Calculation of Isoleucine Rate of Appearance (Ra):

Ra = [ Infusion Rate of Tracer (µmol/kg/hr) / Plasma Isoleucine Enrichment (MPE/100) ]

Visualizations

Isoleucine_Metabolism cluster_plasma Plasma cluster_tissue Tissue (e.g., Muscle) Plasma Isoleucine Plasma Isoleucine Protein Synthesis Protein Synthesis Plasma Isoleucine->Protein Synthesis Isoleucine Catabolism Isoleucine Catabolism Plasma Isoleucine->Isoleucine Catabolism Protein Breakdown Protein Breakdown Protein Breakdown->Plasma Isoleucine Acetyl-CoA Acetyl-CoA Isoleucine Catabolism->Acetyl-CoA Propionyl-CoA Propionyl-CoA Isoleucine Catabolism->Propionyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Propionyl-CoA->TCA Cycle Dietary Intake Dietary Intake Dietary Intake->Plasma Isoleucine

Caption: Simplified overview of isoleucine metabolism.

Experimental_Workflow Animal Preparation Animal Preparation Tracer Infusion Tracer Infusion Animal Preparation->Tracer Infusion Blood & Tissue Collection Blood & Tissue Collection Tracer Infusion->Blood & Tissue Collection Sample Preparation Sample Preparation Blood & Tissue Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Metabolic Flux Calculation Metabolic Flux Calculation Data Analysis->Metabolic Flux Calculation

References

Quantifying Protein Turnover Rates with L-Isoleucine-13C6,15N: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to quantifying protein turnover rates using stable isotope labeling with L-Isoleucine-13C6,15N. The methodologies described herein are based on the principles of dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and are intended for researchers in cell biology, proteomics, and drug development who are interested in studying the synthesis and degradation rates of proteins.

Introduction

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental cellular process that governs protein homeostasis and allows cells to adapt to changing environmental conditions. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Measuring the rates of protein synthesis and degradation for individual proteins on a proteome-wide scale provides invaluable insights into cellular physiology and pathology.

Dynamic SILAC is a powerful mass spectrometry-based technique for measuring protein turnover. This method involves switching cells from a "light" culture medium containing natural abundance amino acids to a "heavy" medium containing stable isotope-labeled amino acids. By monitoring the incorporation of the heavy label into the proteome over time, it is possible to determine the synthesis and degradation rates of thousands of proteins simultaneously.

L-Isoleucine is an essential amino acid, meaning it cannot be synthesized by mammalian cells and must be obtained from the culture medium. This makes this compound an excellent tracer for monitoring new protein synthesis, as its incorporation is directly proportional to the rate of translation.

Application: Investigating the mTOR Signaling Pathway

A key signaling pathway that regulates protein synthesis is the mechanistic target of rapamycin (B549165) (mTOR) pathway. The mTOR complex 1 (mTORC1) is a central regulator of cell growth and proliferation and is activated by various stimuli, including growth factors and amino acids. Branched-chain amino acids, such as isoleucine and leucine (B10760876), are known to potently activate mTORC1 signaling, thereby promoting protein synthesis.[1][2] Therefore, quantifying protein turnover rates with this compound can be a powerful tool to study the effects of drugs or genetic perturbations on the mTOR signaling pathway and its downstream targets.

Experimental Workflow

The overall experimental workflow for a dynamic SILAC experiment using this compound is depicted below. This process involves labeling cells, collecting samples at various time points, preparing them for mass spectrometry, and analyzing the resulting data to calculate protein turnover rates.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis cell_culture 1. Cell Culture in 'Light' Medium (Natural Abundance Isoleucine) labeling 2. Switch to 'Heavy' Medium (this compound) cell_culture->labeling time_course 3. Harvest Cells at Multiple Time Points labeling->time_course lysis 4. Cell Lysis & Protein Extraction time_course->lysis quantification 5. Protein Quantification lysis->quantification digestion 6. In-solution or In-gel Digestion (e.g., Trypsin) quantification->digestion lcms 7. LC-MS/MS Analysis digestion->lcms identification 8. Peptide & Protein Identification lcms->identification quantification_ms 9. Heavy/Light Peptide Ratio Quantification identification->quantification_ms turnover_calc 10. Protein Turnover Rate Calculation quantification_ms->turnover_calc

Caption: Experimental workflow for dynamic SILAC.

Signaling Pathway: Isoleucine and mTORC1 Activation

The diagram below illustrates the signaling pathway through which L-Isoleucine activates mTORC1 to promote protein synthesis. This provides a biological context for studies utilizing this compound to probe the dynamics of this pathway.

mTOR_pathway cluster_input Inputs cluster_signaling Signaling Cascade cluster_output Cellular Response isoleucine L-Isoleucine mTORC1 mTORC1 isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits via Phosphorylation protein_synthesis Protein Synthesis S6K1->protein_synthesis Promotes eIF4E->protein_synthesis Inhibits (when active)

Caption: L-Isoleucine activates mTORC1 signaling.

Quantitative Data Presentation

The primary output of a dynamic SILAC experiment is the turnover rate (k) or half-life (t½) of individual proteins. The half-life is calculated from the turnover rate constant using the formula: t½ = ln(2)/k. This data is best presented in a tabular format for clarity and ease of comparison. Below is a representative table of protein turnover rates.

Protein IDGene NameProtein DescriptionHalf-life (hours)Turnover Rate (k)Number of Peptides Quantified
P60709ACTBActin, cytoplasmic 175.30.009215
P02768ALBSerum albumin210.50.003325
P62258EEF1A1Elongation factor 1-alpha 145.10.015418
Q13547NPM1Nucleophosmin24.70.028112
P08670VIMVimentin98.20.007121
P10809HSP90AA1Heat shock protein HSP 90-alpha33.60.020614
P63261YWHAZ14-3-3 protein zeta/delta55.90.01249

Note: The data in this table is for illustrative purposes and does not represent an actual dataset generated using this compound.

Experimental Protocols

Protocol 1: Cell Culture and Stable Isotope Labeling
  • Cell Culture: Culture cells in standard "light" DMEM or RPMI 1640 medium supplemented with 10% dialyzed fetal bovine serum (dFBS), penicillin/streptomycin, and natural abundance L-Isoleucine. Ensure cells are in the logarithmic growth phase.

  • Labeling Medium Preparation: Prepare "heavy" medium by supplementing DMEM or RPMI 1640 medium (deficient in L-Isoleucine) with 10% dFBS, penicillin/streptomycin, and this compound to the same final concentration as the "light" medium.

  • Initiation of Labeling: To start the time course, wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove the "light" medium.

  • Switch to Heavy Medium: Add the pre-warmed "heavy" medium to the cells. This marks time point zero (t=0).

  • Time Course Sampling: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours) to capture a range of protein turnover rates. For each time point, wash the cells with ice-cold PBS and store the cell pellets at -80°C until further processing.

Protocol 2: Protein Extraction and Digestion
  • Cell Lysis: Resuspend the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Sonication: Sonicate the lysates on ice to shear genomic DNA and ensure complete cell lysis.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Protein Digestion:

    • Take a fixed amount of protein (e.g., 50 µg) from each time point.

    • Reduce the proteins with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.

    • Alkylate the proteins with iodoacetamide (B48618) (IAA) in the dark at room temperature for 20 minutes.

    • Digest the proteins with trypsin (or another suitable protease) overnight at 37°C. The enzyme-to-protein ratio should be optimized (e.g., 1:50).

  • Peptide Cleanup: Stop the digestion by adding formic acid. Desalt and concentrate the resulting peptides using C18 solid-phase extraction (SPE) cartridges or tips.

Protocol 3: LC-MS/MS Analysis and Data Processing
  • LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

  • Data Acquisition: Operate the mass spectrometer in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 and MS2 spectra.

  • Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a relevant protein database (e.g., UniProt).

  • Peptide and Protein Identification: Set search parameters to include variable modifications for this compound.

  • Quantification of Heavy/Light Ratios: The software will quantify the intensity of the "heavy" and "light" isotopic envelopes for each peptide at each time point.

  • Calculation of Protein Turnover Rates:

    • The fraction of newly synthesized protein (fraction heavy, F_h) at each time point (t) is calculated as: F_h(t) = (Intensity_heavy) / (Intensity_heavy + Intensity_light).

    • The protein turnover rate constant (k) is determined by fitting the time-course data to a first-order kinetics model: F_h(t) = 1 - e^(-kt).

    • The protein half-life (t½) is then calculated as: t½ = ln(2)/k.

Conclusion

The use of this compound in a dynamic SILAC workflow provides a robust and accurate method for quantifying protein turnover rates on a proteome-wide scale. This approach is particularly valuable for investigating the regulation of protein synthesis and degradation in response to various stimuli, including the modulation of key signaling pathways like mTOR. The detailed protocols and data presentation guidelines provided in this document will enable researchers to effectively design, execute, and interpret experiments aimed at understanding the dynamic nature of the proteome.

References

Application Note: Isotopic Enrichment Analysis of L-Isoleucine-¹³C₆,¹⁵N in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction L-Isoleucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, energy metabolism, and the regulation of glucose metabolism.[1][2][3] Stable isotope-labeled amino acids (SILAAs), such as L-Isoleucine-¹³C₆,¹⁵N, are invaluable tools for tracing the metabolic fate of amino acids in vivo.[4][5] They allow for precise and safe quantification of protein and amino acid kinetics, including rates of synthesis, breakdown, and oxidation, without the hazards associated with radioactive isotopes.[4][5][6] This application note provides detailed protocols for the analysis of L-Isoleucine-¹³C₆,¹⁵N enrichment in biological samples like plasma and tissues using mass spectrometry-based techniques.

Metabolic Pathway of L-Isoleucine L-Isoleucine is both a glucogenic and a ketogenic amino acid.[1] Its catabolism begins with transamination to its corresponding α-keto acid, followed by oxidative decarboxylation.[7][8] The resulting carbon skeleton is ultimately converted into acetyl-CoA and propionyl-CoA, which can then enter the TCA cycle or be used for the synthesis of ketone bodies and fatty acids.[1][7] Understanding this pathway is crucial for interpreting data from tracer studies.

L-Isoleucine Catabolic Pathway cluster_0 Isoleucine Catabolism cluster_1 Cellular Fates L_Isoleucine L-Isoleucine-¹³C₆,¹⁵N (Tracer) L-Isoleucine (Endogenous) Keto_Acid α-keto-β-methylvalerate L_Isoleucine->Keto_Acid BCAAT Protein_Synthesis Incorporation into Protein L_Isoleucine->Protein_Synthesis Acyl_CoA α-methylbutyryl-CoA Keto_Acid->Acyl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA Acyl_CoA->Tiglyl_CoA Dehydrogenation Final_Products Acetyl-CoA + Propionyl-CoA Tiglyl_CoA->Final_Products β-oxidation steps TCA_Cycle TCA Cycle (via Succinyl-CoA) Final_Products->TCA_Cycle Ketogenesis Ketone Body Synthesis (via Acetyl-CoA) Final_Products->Ketogenesis

Caption: Catabolic pathway of L-Isoleucine and its fates.

Analytical Workflow Overview

The overall workflow for determining isotopic enrichment involves several key stages: sample collection, preparation to isolate amino acids and remove interfering substances, instrumental analysis by mass spectrometry, and finally, data processing to calculate the enrichment percentage.

Analytical Workflow cluster_workflow Experimental and Analytical Workflow A 1. Biological Sample Collection (e.g., Plasma, Tissue) B 2. Sample Preparation (Protein Precipitation / Hydrolysis) A->B C 3. Instrumental Analysis (LC-MS/MS or GC-MS) B->C D 4. Data Acquisition (Mass Spectra of Labeled and Unlabeled Analytes) C->D E 5. Data Processing & Quantification D->E F 6. Isotopic Enrichment Calculation (Ratio of Labeled to Unlabeled) E->F

Caption: General workflow for isotopic enrichment analysis.

Experimental Protocols

Two primary mass spectrometry methods are detailed below: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for underivatized amino acids and Gas Chromatography-Mass Spectrometry (GC-MS) which requires derivatization.

Protocol 1: LC-MS/MS Analysis of Underivatized L-Isoleucine

This method is often preferred for its speed and reduced sample handling, as it does not require derivatization.[3][9][10][11]

1. Materials and Reagents

  • L-Isoleucine-¹³C₆,¹⁵N (Internal Standard)

  • LC-MS grade Methanol (B129727), Acetonitrile, Water

  • Formic Acid

  • Sulfosalicylic acid or Trichloroacetic acid (TCA)[9][12]

  • Biological samples (e.g., plasma, tissue homogenate)

2. Sample Preparation: Protein Precipitation Proper sample preparation is critical for accurate analysis.[13] The most common method for plasma is protein precipitation.[14]

  • For Plasma/Serum:

    • Thaw frozen plasma samples on ice.[13]

    • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid or an appropriate volume of 10% TCA to precipitate proteins.[9][12]

    • Vortex the mixture for 30 seconds.

    • Incubate at 4°C for at least 30 minutes.[9]

    • Centrifuge at 12,000 x g for 10-15 minutes at 4°C.[9][12]

    • Transfer the supernatant to a new tube.

    • Add the internal standard (L-Isoleucine-¹³C₆,¹⁵N) to the supernatant.

    • Dilute the final mixture with the initial mobile phase (e.g., 450 µL) and vortex before injection.[9]

  • For Tissue Samples:

    • Homogenize the tissue in a suitable buffer on ice.

    • Perform protein precipitation on the tissue homogenate using the same procedure as for plasma.

Table 1: Comparison of Sample Preparation Techniques

Method Principle Advantages Disadvantages Citations
Acid Precipitation (TCA, PCA, Sulfosalicylic Acid) Denatures and precipitates proteins by altering pH. Simple, fast, and effective for most biological fluids. May cause co-precipitation of some small molecules. [9][12][13]
Organic Solvent Precipitation (Methanol, Acetonitrile) Denatures proteins by disrupting hydrophobic interactions. Simple, can be directly compatible with LC-MS mobile phases. May be less effective for some proteins. [14]

| Ultrafiltration | Separates molecules based on size using a semi-permeable membrane (e.g., 3 kDa cutoff). | Removes macromolecules without adding chemicals, good for LC-MS. | Can be more time-consuming and costly. |[12] |

3. Instrumental Analysis: LC-MS/MS

  • Liquid Chromatography (LC):

    • Column: Mixed-mode or HILIC column suitable for polar compounds (e.g., Intrada Amino Acid column).[10][11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 - 0.6 mL/min.

    • Gradient: A suitable gradient to separate isoleucine from its isomers (leucine and alloisoleucine).[11]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).[10]

Table 2: MRM Transitions for L-Isoleucine Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Notes Citations
L-Isoleucine (Unlabeled) 132.2 86.4 Monitors the endogenous amino acid. [10]

| L-Isoleucine-¹³C₆,¹⁵N (Tracer) | 139.2 | 92.4 | Monitors the stable isotope-labeled internal standard. |[10] |

4. Data Analysis Isotopic enrichment is calculated as the ratio of the labeled (tracer) to unlabeled (endogenous) L-Isoleucine peak areas, often expressed as Atom Percent Excess (APE).

Protocol 2: GC-MS Analysis of Derivatized L-Isoleucine

This classic method requires chemical derivatization to make the amino acids volatile for gas chromatography.[15][16]

1. Sample Preparation: Hydrolysis and Derivatization

  • Protein Hydrolysis (for protein-bound isoleucine):

    • Perform protein precipitation as described in Protocol 1.

    • To liberate amino acids from proteins, perform acid hydrolysis on the protein pellet using 6 M HCl at 110°C for 24 hours under vacuum.[12][17]

  • Derivatization (N-acetyl methyl esters): [16]

    • Dry the amino acid sample (either supernatant from precipitation or hydrolysate) under a stream of nitrogen.

    • Add acidified methanol and heat at 100°C for 1 hour to esterify the carboxyl group.

    • Evaporate the methanol under nitrogen.

    • Acetylate the amino group with a mixture of acetic anhydride, trimethylamine, and acetone (B3395972) (1:2:5 v/v/v) for 10 minutes at 60°C.[17]

    • Evaporate the reagents under nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent like ethyl acetate (B1210297) for GC injection.[17]

2. Instrumental Analysis: GC-MS

  • Gas Chromatography (GC):

    • Column: Agilent DB-35 or similar mid-polarity column.[16]

    • Injector Temperature: 260°C.

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient program to separate the derivatized amino acids, for example: 70°C hold for 2 min, ramp to 140°C, then ramp to 240°C.[16]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Impact (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) to monitor characteristic fragment ions of derivatized labeled and unlabeled isoleucine.

Table 3: GC-MS Parameters

Parameter Setting Rationale Citations
Derivatization N-acetyl methyl ester Increases volatility for GC analysis. [16]
GC Column Agilent DB-35 (60m) Provides good separation of derivatized amino acids. [16]
Ionization Electron Impact (EI) Standard, robust ionization for GC-MS creating reproducible fragments. [18]

| Detection | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific m/z fragments. |[19] |

3. Data Analysis Similar to LC-MS/MS, calculate the ratio of the peak areas of the specific ions corresponding to the labeled and unlabeled derivatized isoleucine to determine isotopic enrichment.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low L-Isoleucine-13C6,15N Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low incorporation of L-Isoleucine-13C6,15N in cell culture for accurate quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Frequently Asked Questions (FAQs)

Q1: What is the expected incorporation efficiency for this compound in SILAC experiments?

For essential amino acids like L-Isoleucine, the target incorporation efficiency in SILAC experiments should be greater than 97% to ensure accurate quantification.[1] This high level of incorporation is typically achieved after a sufficient number of cell doublings in the heavy isotope-labeled medium.[1][2]

Q2: How many cell doublings are required to achieve sufficient incorporation of this compound?

A minimum of five to six cell doublings in the SILAC medium is generally recommended to ensure near-complete incorporation of the labeled amino acid and the dilution of pre-existing "light" isoleucine.[2][3][4] For slow-growing cell lines, a longer culture period or more passages may be necessary.[5]

Q3: Can L-Isoleucine be metabolized into other amino acids, affecting my SILAC quantification?

Unlike arginine, which can be metabolically converted to proline, L-isoleucine is an essential amino acid and is not typically synthesized or converted into other amino acids in mammalian cells.[6] Therefore, metabolic conversion is an unlikely cause for low incorporation of heavy isoleucine.

Q4: Does the source or quality of the this compound affect incorporation?

Yes, the isotopic and chemical purity of the labeled amino acid is crucial. Impurities or the presence of the light-version of isoleucine in the heavy-labeled stock can lead to lower than expected incorporation efficiency. Always use high-purity labeled amino acids from a reputable supplier.

Troubleshooting Guide: Low this compound Incorporation

This guide addresses potential causes and solutions for low incorporation of heavy isoleucine in a question-and-answer format.

Issue 1: Suboptimal Cell Culture Conditions

Q: My cells are growing slower than usual in the SILAC medium. Could this be the reason for low incorporation?

A: Yes, suboptimal cell growth is a primary suspect for inefficient labeling. Slower cell division means less protein turnover and therefore, reduced incorporation of the labeled amino acid.

Troubleshooting Steps:

  • Check Cell Viability and Morphology: Regularly monitor your cells under a microscope to ensure they are healthy and exhibit normal morphology.

  • Optimize Serum: Ensure you are using high-quality, dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids in your medium.[7] Some cell lines may be sensitive to dialyzed serum; in such cases, adding purified growth factors or a small percentage of normal serum might be necessary.[7]

  • Verify Media Formulation: Double-check the composition of your SILAC medium. Ensure it completely lacks "light" L-isoleucine.[3] Also, confirm that the concentrations of other essential nutrients are optimal for your specific cell line.[6]

Issue 2: Inaccurate Concentration of this compound

Q: I've followed the standard protocol, but the incorporation is still low. Could there be an issue with the amino acid concentration?

A: Yes, an incorrect concentration of the labeled isoleucine in the culture medium is a common cause of incomplete labeling.

Troubleshooting Steps:

  • Verify Stock Solution Concentration: Re-verify the concentration of your this compound stock solution. If possible, use a method like amino acid analysis to confirm the concentration.

  • Ensure Correct Final Concentration in Medium: Double-check your calculations for the final concentration of heavy isoleucine in the cell culture medium. The recommended concentration can vary depending on the cell line and the basal medium used.[1]

  • Check for Degradation: While L-isoleucine is generally stable, improper storage of the stock solution (e.g., exposure to light or multiple freeze-thaw cycles) could potentially lead to degradation. Store the stock solution as recommended by the manufacturer.

Issue 3: Contamination with "Light" Isoleucine

Q: I suspect there might be a source of "light" isoleucine contaminating my culture. How can I identify and eliminate it?

A: Contamination with the unlabeled ("light") version of isoleucine will directly compete with the heavy version for incorporation into newly synthesized proteins, leading to reduced labeling efficiency.

Troubleshooting Steps:

  • Use Dialyzed Serum: As mentioned, standard FBS contains unlabeled amino acids. Always use dialyzed FBS to minimize this source of contamination.[7]

  • Check Water and Other Reagents: Ensure that the water and all other reagents used to prepare the SILAC medium are free of amino acid contamination.

  • Review Cell Passaging Technique: When splitting cells, ensure that there is minimal carryover of the "light" medium into the "heavy" medium. Wash the cells with PBS before adding the new "heavy" medium.

Quantitative Data Summary

The following table summarizes the key factors affecting this compound incorporation and the expected outcomes.

ParameterSuboptimal ConditionOptimal ConditionExpected Incorporation Efficiency
Cell Doublings < 5 doublings≥ 5 doublings[3]> 97%[1]
Serum Non-dialyzed FBSDialyzed FBS[7]> 97%
"Light" Isoleucine in Medium PresentAbsent> 97%
Cell Viability Low (<80%)High (>95%)> 97%

Experimental Protocols

Protocol 1: Verification of this compound Incorporation by Mass Spectrometry

This protocol outlines the steps to assess the incorporation efficiency of heavy isoleucine.

1. Sample Preparation: a. Culture a small population of your cells in the "heavy" SILAC medium for at least five cell doublings.[1] b. Harvest the "heavy" labeled cells and a control population of "light" labeled cells. c. Lyse the cells using a compatible lysis buffer (e.g., RIPA buffer). d. Determine the protein concentration of both lysates using a BCA assay. e. Mix an equal amount of protein from the "heavy" and "light" lysates (e.g., 20 µg each).

2. Protein Digestion: a. Perform an in-solution or in-gel digestion of the mixed protein sample using trypsin.[8]

3. LC-MS/MS Analysis: a. Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).[8][9]

4. Data Analysis: a. Search the mass spectrometry data against a relevant protein database. b. Extract the ion chromatograms for several abundant peptides containing isoleucine. c. Calculate the incorporation efficiency for each peptide using the following formula: % Incorporation = [Intensity of Heavy Peptide / (Intensity of Heavy Peptide + Intensity of Light Peptide)] * 100[10] d. An average incorporation rate of >97% across multiple peptides indicates successful labeling.[1]

Protocol 2: Analysis of Amino Acid Concentration in Cell Culture Medium

This protocol describes how to measure the concentration of isoleucine in your prepared SILAC medium.

1. Sample Preparation: a. Collect a sterile sample of your prepared "heavy" SILAC medium. b. If the medium contains serum, precipitate the proteins using a suitable method (e.g., trichloroacetic acid precipitation or ultrafiltration).[11] c. Dilute the sample as needed with an appropriate buffer.[12]

2. Amino Acid Analysis: a. Use a dedicated amino acid analyzer or a liquid chromatography-based method with pre-column derivatization (e.g., using OPA and FMOC) to separate and quantify the amino acids.[13][14][15] b. Compare the measured concentration of this compound to the expected concentration based on your preparation calculations.

Visualizations

TroubleshootingWorkflow start Low this compound Incorporation Detected check_doublings Were cells cultured for at least 5-6 doublings? start->check_doublings check_media Is the SILAC medium correctly formulated? check_doublings->check_media Yes solution_doublings Increase culture time to allow for more cell divisions. check_doublings->solution_doublings No check_serum Are you using dialyzed FBS? check_media->check_serum Yes solution_media Verify medium components and absence of 'light' isoleucine. check_media->solution_media No check_viability Is cell viability and growth rate normal? check_serum->check_viability Yes solution_serum Switch to dialyzed FBS. check_serum->solution_serum No check_concentration Is the heavy isoleucine concentration correct? check_viability->check_concentration Yes solution_viability Optimize culture conditions (e.g., seeding density, media supplements). check_viability->solution_viability No check_contamination Is there a source of 'light' isoleucine contamination? check_concentration->check_contamination Yes solution_concentration Verify stock concentration and dilution calculations. Perform amino acid analysis of the medium. check_concentration->solution_concentration No solution_contamination Use fresh, high-purity reagents and sterile techniques. Wash cells thoroughly during passaging. check_contamination->solution_contamination Potential source identified end_node Re-evaluate Incorporation Efficiency check_contamination->end_node All potential sources addressed solution_doublings->end_node solution_media->end_node solution_serum->end_node solution_viability->end_node solution_concentration->end_node solution_contamination->end_node

Caption: Troubleshooting workflow for low this compound incorporation.

ExperimentalWorkflow cluster_culture Cell Culture cluster_preparation Sample Preparation cluster_analysis Data Analysis light_culture Culture cells in 'Light' Medium harvest Harvest 'Light' and 'Heavy' Cells light_culture->harvest heavy_culture Culture cells in 'Heavy' Medium (≥ 5 doublings) heavy_culture->harvest lyse Cell Lysis harvest->lyse quantify Protein Quantification (BCA Assay) lyse->quantify mix Mix Equal Amounts of 'Light' and 'Heavy' Protein Lysates quantify->mix digest Tryptic Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms search Database Search lcms->search calculate Calculate Incorporation Efficiency search->calculate

Caption: Experimental workflow for verifying this compound incorporation.

References

Technical Support Center: Optimizing SILAC Labeling with L-Isoleucine-¹³C₆,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments using L-Isoleucine-¹³C₆,¹⁵N.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using L-Isoleucine for SILAC?

L-Isoleucine is an essential amino acid, meaning most cell lines cannot synthesize it de novo. This reliance on an external supply ensures robust and predictable incorporation of the heavy isotope-labeled isoleucine from the culture medium into the cellular proteome. Unlike arginine, which can be metabolically converted to proline in some cell lines, isoleucine does not have a commonly observed metabolic conversion that would complicate data analysis.

Q2: How many cell doublings are required for complete labeling with L-Isoleucine-¹³C₆,¹⁵N?

For most mammalian cell lines, a minimum of five to six population doublings in the heavy isoleucine-containing medium is recommended to achieve incorporation efficiency greater than 97%.[1] This ensures that the pre-existing "light" proteins are sufficiently diluted out through cell division and protein turnover.

Q3: Is it necessary to use dialyzed fetal bovine serum (FBS) in my SILAC medium?

Yes, it is critical to use dialyzed FBS. Standard FBS contains endogenous amino acids, including "light" isoleucine, which would compete with the "heavy" L-Isoleucine-¹³C₆,¹⁵N for incorporation, leading to incomplete labeling and inaccurate quantification.[2][3] Dialysis removes these free amino acids.

Q4: What is the recommended concentration of L-Isoleucine-¹³C₆,¹⁵N in the SILAC medium?

The optimal concentration can be cell-line dependent. However, a common starting point for essential amino acids in SILAC media is to match the concentration found in standard formulations, such as DMEM or RPMI-1640. For L-Isoleucine, this is typically around 105 mg/L. It is advisable to consult the formulation of your specific basal medium.

Q5: How can I verify the incorporation efficiency of heavy isoleucine?

Before conducting the main experiment, a small-scale pilot study is recommended.[1]

  • Culture a small population of cells in the "heavy" SILAC medium for at least five doublings.

  • Harvest the cells, lyse them, and run a fraction of the proteome on an SDS-PAGE gel.

  • Excise a prominent band (e.g., actin or tubulin) and perform an in-gel tryptic digest.

  • Analyze the resulting peptides by LC-MS/MS to determine the ratio of heavy to light peptides. An incorporation rate of >97% is desired.[1]

Troubleshooting Guide

Issue 1: Low Labeling Efficiency / Incomplete Labeling (<97%)

Symptoms:

  • In the mass spectrum of peptides from the "heavy"-labeled cell population, a significant signal for the "light" version is still present.

  • Protein ratios are compressed towards 1:1, underestimating the true biological change.

Potential Causes & Solutions

CauseSolution
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 population doublings in the heavy medium to dilute the existing light proteome.[1] For slow-growing cells, additional passages may be necessary.
Contamination with Light Isoleucine Verify that only dialyzed FBS is used.[3] Ensure all media components and supplements are free from unlabeled isoleucine. Prepare SILAC media in a clean environment to avoid contamination.
Incorrect Amino Acid Concentration Confirm that the concentration of heavy isoleucine in the medium is not limiting for cell growth. Use a concentration that matches or slightly exceeds that of standard media formulations.
Suboptimal Cell Health Monitor cell morphology and doubling time. Cells that are stressed or not in the logarithmic growth phase may have altered protein turnover rates, affecting incorporation. Ensure cells are maintained at an optimal density (30-90% confluency).
Issue 2: Poor Cell Growth or Viability in SILAC Medium

Symptoms:

  • Reduced cell proliferation rate compared to cells in standard medium.

  • Changes in cell morphology or increased cell death.

Potential Causes & Solutions

CauseSolution
Missing Growth Factors in Dialyzed Serum Dialysis can remove essential low-molecular-weight growth factors. If cell growth is poor, consider supplementing the medium with factors known to be important for your specific cell line.
Toxicity of Isotope-Labeled Amino Acid While generally not an issue, ensure the L-Isoleucine-¹³C₆,¹⁵N is of high purity. Test a new batch of labeled amino acid if problems arise suddenly.
Suboptimal Media Formulation Ensure all other media components (glucose, glutamine, salts) are at their correct concentrations and that the final pH is optimal for your cells.

Quantitative Data Summary

Achieving high labeling efficiency is paramount for accurate SILAC quantification. The table below presents example data from a pilot experiment designed to verify the incorporation of L-Isoleucine-¹³C₆,¹⁵N in a typical mammalian cell line after several passages.

Table 1: Example Incorporation Efficiency of Heavy L-Isoleucine

Cell Passage NumberDoublings CompletedAverage Incorporation Efficiency (%)Notes
Passage 1~1.565.8%Initial seeding into heavy medium.
Passage 2~3.085.2%Significant increase in incorporation.
Passage 3~4.594.1%Approaching target efficiency.
Passage 4~6.098.5%Target efficiency achieved.
Passage 5~7.598.9%Labeling is stable and complete.

Note: This is representative data. Actual incorporation rates may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: General SILAC Labeling with L-Isoleucine-¹³C₆,¹⁵N

This protocol outlines the adaptation phase for labeling cells with heavy isoleucine.

1. Media Preparation: a. Start with a basal medium that lacks L-Isoleucine (custom formulation). b. For "Light" medium, supplement with all necessary components, 10% dialyzed FBS, and standard L-Isoleucine. c. For "Heavy" medium, supplement with the same components and dialyzed FBS, but replace the standard L-Isoleucine with L-Isoleucine-¹³C₆,¹⁵N at the same molar concentration. d. Sterile-filter both media preparations using a 0.22 µm filter.

2. Cell Adaptation: a. Culture your chosen cell line in the "Light" SILAC medium for at least two passages to ensure adaptation to the dialyzed serum. b. Initiate the "Heavy" culture by splitting cells from a healthy "Light" culture into the "Heavy" SILAC medium. c. Passage both the "Light" and "Heavy" cell populations in parallel for a minimum of five doublings. Maintain cells in the logarithmic growth phase.

3. Incorporation Check (Pilot Experiment): a. After five doublings, harvest a small aliquot of cells from the "Heavy" culture. b. Prepare a protein lysate and analyze by LC-MS/MS as described in the FAQ section to confirm >97% incorporation before proceeding with the experimental phase.

4. Experimental Phase: a. Once labeling is complete, cells can be used for experimental treatments (e.g., drug exposure, growth factor stimulation). b. After treatment, harvest the "Light" (control) and "Heavy" (treated) cells. c. Accurately count the cells or determine the protein concentration of the lysates from each population. d. Mix the "Light" and "Heavy" samples in a 1:1 ratio. This mixture is now ready for downstream processing (e.g., protein digestion, fractionation, and mass spectrometry).

Protocol 2: In-Solution Protein Digestion for Mass Spectrometry

1. Lysis and Reduction: a. Resuspend the mixed cell pellet in a lysis buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5). b. Sonicate the lysate to shear DNA and reduce viscosity. c. Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 37°C.

2. Alkylation: a. Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

3. Digestion: a. Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M. b. Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w). c. Incubate overnight at 37°C.

4. Cleanup: a. Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%. b. Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method. c. Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).

Visualizations

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase A Start Cell Culture B Split into two populations A->B C1 Culture in 'Light' Medium (Normal Isoleucine) B->C1 C2 Culture in 'Heavy' Medium (Isoleucine-¹³C₆,¹⁵N) B->C2 D Grow for >5 cell doublings C1->D C2->D E Check Incorporation Efficiency (>97% required) D->E F1 Apply Control Condition to 'Light' Cells E->F1 Proceed to Experiment F2 Apply Treatment to 'Heavy' Cells E->F2 G Harvest & Lyse Cells F1->G F2->G H Combine Lysates 1:1 G->H I Protein Digestion (Trypsin) H->I J LC-MS/MS Analysis I->J K Data Analysis & Quantification J->K

Caption: General experimental workflow for a SILAC experiment using L-Isoleucine.

Troubleshooting_SILAC Start Problem: Incomplete Labeling (<97%) Cause1 Did cells undergo >5 doublings? Start->Cause1 Cause2 Was dialyzed serum used? Cause1->Cause2 Yes Solution1 Increase number of passages for complete dilution. Cause1->Solution1 No Cause3 Is cell health optimal? Cause2->Cause3 Yes Solution2 Switch to dialyzed FBS. Check all media components for contaminating amino acids. Cause2->Solution2 No Solution3 Optimize cell culture conditions. Ensure cells are in log phase. Cause3->Solution3 No

Caption: Troubleshooting flowchart for incomplete SILAC labeling.

Isoleucine_Catabolism Simplified Isoleucine Catabolism Pathway Ile L-Isoleucine (Incorporated into Proteins) Keto α-keto-β-methylvalerate Ile->Keto Transamination Protein Protein Synthesis Ile->Protein AcylCoA α-methylbutyryl-CoA Keto->AcylCoA Oxidative Decarboxylation TiglylCoA Tiglyl-CoA AcylCoA->TiglylCoA Dehydrogenation Final Acetyl-CoA + Propionyl-CoA (Enter TCA Cycle) TiglylCoA->Final Further Oxidation Steps

Caption: Simplified catabolic pathway for L-Isoleucine in mammalian cells.

References

Technical Support Center: Minimizing Arginine-to-Proline Conversion in SILAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the metabolic conversion of arginine to proline in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. Accurate protein quantification in SILAC relies on the distinct isotopic signatures of labeled amino acids, and the conversion of heavy arginine to heavy proline can introduce significant errors in quantification.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is arginine-to-proline conversion and why is it a problem in SILAC?

In SILAC experiments, cells are cultured in media containing "heavy" isotope-labeled essential amino acids, typically lysine (B10760008) and arginine.[4][5] However, some cell lines can metabolically convert the supplied heavy arginine into heavy proline.[1][2][6] This conversion is problematic because proline is a common amino acid, and its unintended labeling from arginine can lead to the underestimation of the abundance of "heavy" proline-containing peptides, skewing quantitative proteomic data.[1][7] This issue can affect up to half of all peptides in a typical proteomics experiment, compromising the accuracy of the results.[1][7]

Q2: How can I detect if arginine-to-proline conversion is occurring in my SILAC experiment?

Arginine-to-proline conversion can be identified by the appearance of unexpected isotopic peak clusters in your mass spectrometry data. Specifically, for a peptide containing proline, you will observe a "heavy" peak corresponding to the incorporation of proline derived from the heavy arginine label.[1][2] This will create an extra peak in the mass spectrum, complicating data analysis and leading to inaccurate quantification.[1][8]

Q3: What are the primary methods to minimize or prevent arginine-to-proline conversion?

Several strategies can be employed to reduce or eliminate the conversion of arginine to proline in SILAC experiments:

  • Supplementation with L-proline: Adding unlabeled L-proline to the SILAC culture medium is the simplest and often most effective method.[1][2][7][9] The excess proline in the medium suppresses the cell's need to synthesize its own proline from arginine.[2]

  • Supplementation with L-ornithine: Ornithine is an intermediate in the arginine metabolic pathway. Adding L-ornithine to the medium can also effectively reduce arginine conversion.[8]

  • Lowering L-arginine Concentration: Reducing the concentration of labeled arginine in the SILAC medium can make it metabolically less favorable for cells to use it as a precursor for proline synthesis.[1] However, this method may not be suitable for all cell lines and can sometimes lead to cell loss.[8]

  • Use of Arginase Inhibitors: Arginase is a key enzyme in the conversion of arginine to ornithine.[8] Inhibiting this enzyme with compounds like Nω‐hydroxy‐nor‐l‐arginine (Nor-NOHA) can block the pathway. However, the effectiveness of this approach can vary.[8]

  • Genetic Engineering: In genetically tractable organisms like fission yeast, deleting the genes responsible for arginine catabolism can completely abolish the conversion.[6][10]

Q4: Are there any potential side effects of these methods on my cells or experiment?

While these methods are generally effective, it's important to consider their potential impact:

  • Proline and Ornithine Supplementation: Generally well-tolerated by most cell lines, with minimal impact on cell pluripotency and number.[8]

  • Lowering Arginine Concentration: This can be unreliable and may cause complete cell loss in some cases.[8]

  • Arginase Inhibitors: The effect of inhibitors like Nor-NOHA can be cell-type dependent and may not always be effective in reducing conversion.[8] It's crucial to monitor cell health and pluripotency when using any of these methods, especially in sensitive cell types like embryonic stem cells.[8]

Quantitative Data Summary

The following table summarizes the effectiveness of different strategies in reducing arginine-to-proline conversion as reported in a study on human embryonic stem cells.

Treatment ConditionConcentrationPercentage of MS Precursors with ≤10% Arginine ConversionImpact on Cell Number and Pluripotency
Control (Standard E8TM medium) -<10%-
L-ornithine 5 mM56.85%No significant impact
L-proline 3.5 mM40-45%No significant impact
Lowered L-arginine 99.5 μM33.30%Can lead to complete cell loss
Nor-NOHA acetate (B1210297) (Arginase inhibitor) -No effect-

Data adapted from a study on human embryonic stem cells. The effectiveness of these methods may vary depending on the cell line and experimental conditions.[8]

Experimental Protocols

Protocol 1: Supplementation of SILAC Medium with L-proline

This protocol describes the simplest and most widely used method to prevent arginine-to-proline conversion.

  • Prepare SILAC Medium: Prepare your standard SILAC medium (e.g., DMEM-based) lacking light arginine and lysine.

  • Add Labeled Amino Acids: Add the "heavy" labeled L-arginine and L-lysine to the desired final concentrations.

  • Supplement with L-proline: Add unlabeled L-proline to the medium at a final concentration of at least 200 mg/L.[7]

  • Cell Culture: Culture your cells in the proline-supplemented SILAC medium for a sufficient number of passages (typically >4 passages or >8 days) to achieve maximum isotopic amino acid incorporation.[1]

  • Monitor Incorporation and Conversion: Monitor the incorporation of the heavy labels and the reduction in arginine-to-proline conversion using mass spectrometry.

Visualizations

Below are diagrams illustrating key pathways and workflows related to arginine-to-proline conversion in SILAC experiments.

Arginine_Metabolism Heavy L-Arginine Heavy L-Arginine Arginase Arginase Heavy L-Arginine->Arginase Heavy L-Ornithine Heavy L-Ornithine OAT OAT Heavy L-Ornithine->OAT Heavy L-Proline Heavy L-Proline Heavy L-Glutamate Heavy L-Glutamate Arginase->Heavy L-Ornithine OAT->Heavy L-Glutamate P5CR P5CR OAT->P5CR P5CR->Heavy L-Proline

Arginine-to-Proline Metabolic Pathway.

SILAC_Workflow_Troubleshooting cluster_prep SILAC Experiment Preparation cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting Conversion Prepare SILAC Medium Prepare SILAC Medium Add Heavy Amino Acids (Arg/Lys) Add Heavy Amino Acids (Arg/Lys) Prepare SILAC Medium->Add Heavy Amino Acids (Arg/Lys) Cell Culture & Labeling Cell Culture & Labeling Add Heavy Amino Acids (Arg/Lys)->Cell Culture & Labeling Mass Spectrometry Mass Spectrometry Cell Culture & Labeling->Mass Spectrometry Data Interpretation Data Interpretation Mass Spectrometry->Data Interpretation Conversion Detected? Conversion Detected? Data Interpretation->Conversion Detected? Conversion Detected?->Data Interpretation No Supplement with L-Proline Supplement with L-Proline Conversion Detected?->Supplement with L-Proline Yes Supplement with L-Ornithine Supplement with L-Ornithine Conversion Detected?->Supplement with L-Ornithine Yes Lower Arginine Concentration Lower Arginine Concentration Conversion Detected?->Lower Arginine Concentration Yes Re-run Experiment Re-run Experiment Supplement with L-Proline->Re-run Experiment Supplement with L-Ornithine->Re-run Experiment Lower Arginine Concentration->Re-run Experiment Re-run Experiment->Cell Culture & Labeling

References

Technical Support Center: Improving Protein Labeling Efficiency with L-Isoleucine-¹³C₆,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving protein labeling efficiency using L-Isoleucine-¹³C₆,¹⁵N.

Frequently Asked Questions (FAQs)

Q1: What is L-Isoleucine-¹³C₆,¹⁵N and why is it used in protein labeling?

A1: L-Isoleucine-¹³C₆,¹⁵N is a stable isotope-labeled version of the essential amino acid L-isoleucine, where all six carbon atoms are replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N).[1][2][3][4][5][6][7] It is used in quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to introduce a known mass shift in proteins.[8][9][10][11] This allows for the accurate comparison of protein abundance between different experimental conditions by mass spectrometry.[12][13]

Q2: When should I choose L-Isoleucine-¹³C₆,¹⁵N over the more common labeled arginine and lysine (B10760008)?

A2: While arginine and lysine are common choices for SILAC due to their prevalence in tryptic peptides, L-Isoleucine-¹³C₆,¹⁵N can be advantageous in specific situations:

  • Targeted analysis: When the proteins of interest are rich in isoleucine and contain few arginine or lysine residues.

  • Multiplexing: In combination with other labeled amino acids to increase the number of experimental conditions that can be compared in a single experiment.[8]

  • Overcoming arginine-to-proline conversion: In cell lines with high arginase activity, where labeled arginine can be metabolically converted to labeled proline, complicating data analysis.[14] Using labeled isoleucine avoids this specific issue.

Q3: What is the expected incorporation efficiency for L-Isoleucine-¹³C₆,¹⁵N?

A3: For accurate quantification, a labeling efficiency of over 97% is recommended.[9] This is typically achieved after at least five to six cell doublings in the SILAC medium.[9][15] However, the actual number of doublings required can vary depending on the cell line and its protein turnover rate. It is crucial to experimentally verify the incorporation efficiency before proceeding with the main experiment.[16][17][18]

Q4: Can L-Isoleucine-¹³C₆,¹⁵N be toxic to cells or affect their growth?

A4: Stable isotope-labeled amino acids are chemically identical to their natural counterparts and generally do not interfere with normal cell growth.[8][17] However, high concentrations of any single amino acid can potentially have metabolic effects. It is advisable to use the recommended concentration of L-Isoleucine-¹³C₆,¹⁵N in the culture medium and to monitor cell morphology and proliferation after introducing the heavy amino acid. Depletion of isoleucine in the medium has been shown to decrease protein synthesis and cell proliferation.[19][20]

Q5: What are the potential metabolic byproducts of L-Isoleucine-¹³C₆,¹⁵N that could interfere with my results?

A5: The metabolism of branched-chain amino acids like isoleucine can lead to the formation of various byproducts, such as 2-hydroxy-3-methylvaleric acid.[21] While complete conversion to other amino acids is less common than with arginine, metabolic scrambling of the ¹⁵N label to other amino acids can occur, potentially complicating data analysis.[22] It is important to be aware of these potential metabolic pathways when analyzing mass spectrometry data.

Troubleshooting Guides

Issue 1: Low Incorporation Efficiency of L-Isoleucine-¹³C₆,¹⁵N

Symptoms:

  • Mass spectrometry data shows a high abundance of unlabeled or partially labeled peptides from the "heavy" labeled cell population.

  • Calculated heavy-to-light ratios are inaccurate and inconsistent.

Potential Causes and Solutions:

Potential Cause Troubleshooting & Optimization
Insufficient Cell Doublings Ensure cells have undergone at least 5-6 doublings in the heavy medium to allow for complete protein turnover. For slow-growing or primary cells, a longer duration may be necessary.[9][15]
Presence of Unlabeled Isoleucine Use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.[8] Ensure the base medium is completely free of natural L-isoleucine.
Suboptimal Concentration of L-Isoleucine-¹³C₆,¹⁵N The concentration of the labeled amino acid in the medium may need to be optimized for your specific cell line. Start with a concentration similar to that of the light amino acid in standard medium and adjust as needed.
Cellular Stress or Altered Metabolism Monitor cell health, morphology, and proliferation rates. If cells appear stressed, consider reducing the concentration of the heavy amino acid or allowing for a longer adaptation period.
Metabolic Scrambling The ¹⁵N label from isoleucine can potentially be transferred to other amino acids.[22] Analyze your mass spectrometry data for unexpected mass shifts in other amino acids. If scrambling is significant, consider using a different labeled amino acid or specialized data analysis software that can account for this.[22]
Issue 2: Inaccurate Quantification and Variability in Heavy/Light Ratios

Symptoms:

  • Inconsistent heavy-to-light ratios for peptides from the same protein.

  • Ratios deviate significantly from the expected values based on the experimental design.

Potential Causes and Solutions:

Potential Cause Troubleshooting & Optimization
Incomplete Labeling Refer to the troubleshooting guide for low incorporation efficiency. Incomplete labeling is a major source of quantification errors.[23]
Errors in Cell Counting or Protein Quantification Ensure accurate counting of cells or precise quantification of protein lysates before mixing the "light" and "heavy" samples. Use a reliable protein assay and perform multiple measurements.
Sample Preparation Variability Mix the "light" and "heavy" cell populations as early as possible in the workflow (ideally at the cell lysis stage) to minimize variability introduced during sample processing.[8]
Mass Spectrometry Data Analysis Issues Use appropriate software settings to correctly identify and quantify the heavy and light peptide pairs. Ensure the mass tolerance and isotope modification settings are accurate for L-Isoleucine-¹³C₆,¹⁵N. Software like MaxQuant or IsoQuant can be used for SILAC data analysis.[24]
Metabolic Conversion of Isoleucine While less common than arginine conversion, isoleucine can be catabolized. Check for unexpected metabolic byproducts in your mass spectrometry data that might indicate significant degradation of the labeled amino acid.[21]

Experimental Protocols

Protocol 1: SILAC Labeling of Mammalian Cells with L-Isoleucine-¹³C₆,¹⁵N

Objective: To achieve >97% incorporation of L-Isoleucine-¹³C₆,¹⁵N into the proteome of a mammalian cell line for quantitative proteomics.

Materials:

  • Mammalian cell line of interest (e.g., HEK293)

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-isoleucine, L-lysine, and L-arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Isoleucine-¹³C₆,¹⁵N

  • "Light" L-isoleucine, L-lysine, and L-arginine

  • Standard cell culture reagents and equipment

  • Mass spectrometer

Methodology:

  • Media Preparation:

    • Light Medium: Supplement the SILAC-grade medium with "light" L-isoleucine, L-lysine, and L-arginine to their normal physiological concentrations. Add dFBS to the desired final concentration (e.g., 10%).

    • Heavy Medium: Supplement the SILAC-grade medium with L-Isoleucine-¹³C₆,¹⁵N to the same concentration as the light isoleucine. Add "light" L-lysine and L-arginine. Add dFBS to the same final concentration as the light medium.

  • Cell Adaptation and Labeling:

    • Culture two populations of cells.

    • Adapt one population to the "light" medium and the other to the "heavy" medium.

    • Passage the cells for at least 5-6 doublings to ensure complete incorporation of the labeled amino acid.[9][15]

  • Incorporation Efficiency Check (Pilot Experiment):

    • After 5-6 doublings, harvest a small aliquot of cells from the "heavy" culture.

    • Lyse the cells, extract proteins, and digest them into peptides (e.g., using trypsin).

    • Analyze the peptides by LC-MS/MS to determine the percentage of heavy isoleucine incorporation. The goal is to achieve >97% incorporation.[9]

  • Main Experiment:

    • Once complete incorporation is confirmed, expand the "light" and "heavy" cell populations.

    • Apply the desired experimental treatment to one or both cell populations.

    • Harvest the cells and accurately count them or determine the protein concentration of the lysates.

  • Sample Pooling and Preparation for Mass Spectrometry:

    • Combine the "light" and "heavy" cell lysates in a 1:1 ratio (or other desired ratio based on the experiment).

    • Perform protein digestion (e.g., in-solution or in-gel digestion).

    • Desalt and clean up the resulting peptide mixture.[25]

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by LC-MS/MS.[25]

    • Use appropriate software (e.g., MaxQuant, IsoQuant) to identify peptides and quantify the heavy-to-light ratios, specifying the mass shift for L-Isoleucine-¹³C₆,¹⁵N.[24]

Visualizations

Experimental_Workflow Experimental Workflow for SILAC with L-Isoleucine-¹³C₆,¹⁵N cluster_prep Cell Culture & Labeling cluster_exp Experiment cluster_process Sample Processing & Analysis Light_Culture Culture cells in 'Light' Medium (with natural Isoleucine) Control Control Condition Light_Culture->Control Heavy_Culture Culture cells in 'Heavy' Medium (with L-Isoleucine-¹³C₆,¹⁵N) Treatment Experimental Treatment Heavy_Culture->Treatment Mix Mix Cell Lysates (1:1) Control->Mix Treatment->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest MS LC-MS/MS Analysis Digest->MS Data Data Analysis & Quantification MS->Data

Caption: A typical experimental workflow for quantitative proteomics using SILAC with L-Isoleucine-¹³C₆,¹⁵N.

Troubleshooting_Workflow Troubleshooting Low Labeling Efficiency Start Low Incorporation Efficiency Detected Check_Doublings Were cells passaged for at least 5-6 doublings? Start->Check_Doublings Check_Serum Is dialyzed FBS being used? Check_Doublings->Check_Serum Yes Increase_Doublings Increase number of cell doublings. Check_Doublings->Increase_Doublings No Check_Media Is the base medium free of 'light' isoleucine? Check_Serum->Check_Media Yes Use_dFBS Switch to dialyzed FBS. Check_Serum->Use_dFBS No Check_Health Are cells healthy and proliferating normally? Check_Media->Check_Health Yes Verify_Media Verify or change the base medium. Check_Media->Verify_Media No Optimize_Culture Optimize culture conditions. Check for toxicity. Check_Health->Optimize_Culture No Investigate_Metabolism Investigate for metabolic scrambling or degradation. Check_Health->Investigate_Metabolism Yes Increase_Doublings->Start Use_dFBS->Start Verify_Media->Start Optimize_Culture->Start

Caption: A decision tree for troubleshooting low incorporation efficiency of L-Isoleucine-¹³C₆,¹⁵N.

mTOR_Pathway Isoleucine and the mTOR Signaling Pathway Isoleucine Isoleucine mTORC1 mTORC1 Isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Simplified diagram of the mTOR signaling pathway activated by isoleucine, leading to protein synthesis.[19][26][27][28]

References

Common pitfalls in 13C metabolic flux analysis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 13C Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of 13C-MFA.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your 13C-MFA experiments.

Issue 1: Poor Goodness-of-Fit Between Simulated and Measured Labeling Data

Symptom: The chi-square (χ²) test results in a high value, indicating a statistically significant deviation between the model's simulated isotopic labeling patterns and the experimentally measured data.[1] A good fit is crucial for the reliability of the estimated metabolic fluxes.[2][3]

Possible Causes and Solutions:

  • Incomplete or Incorrect Metabolic Network Model: The metabolic network is the foundation of 13C-MFA.[2] Errors such as missing reactions or incorrect atom transitions are a primary cause of poor model fit.[2][4]

    • Troubleshooting Steps:

      • Verify Reactions: Scrutinize all reactions in your model for biological accuracy and completeness specific to your organism and experimental conditions.[1]

      • Check Atom Transitions: Ensure that the atom mapping for each reaction is correct.[1]

      • Consider Compartmentalization: For eukaryotic cells, accurately representing metabolic compartmentalization (e.g., cytosol vs. mitochondria) is critical.[2]

  • Failure to Reach Isotopic Steady State: A core assumption for standard 13C-MFA is that the system has reached an isotopic steady state, meaning the labeling patterns of metabolites are stable over time.[2]

    • Troubleshooting Steps:

      • Verify Steady State: To confirm isotopic steady state, measure isotopic labeling at two separate time points (e.g., 18 and 24 hours) after introducing the tracer. If the labeling patterns are identical, the steady state is confirmed.[5]

      • Extend Labeling Time: If a steady state has not been reached, extend the labeling period and re-sample.[2]

      • Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, INST-MFA methods can be used as they do not require this assumption.[6][7]

  • Inaccurate Measurement Error Assumptions: The weighting of data points in the goodness-of-fit calculation is dependent on the assumed measurement errors. Inaccurate error estimates can lead to a statistically unacceptable fit.[5]

    • Troubleshooting Steps:

      • Review Error Models: Use appropriate standard deviations for your analytical platform (e.g., 0.4 mol% for GC-MS, 1.0 mol% for LC-MS).[5]

      • Perform Replicate Measurements: Analyze biological and technical replicates to obtain a more accurate estimation of the measurement variance.[2]

  • Analytical Errors: Issues with sample preparation or analytical instrumentation can introduce errors into the labeling data.[2]

    • Troubleshooting Steps:

      • Check for Contamination: Ensure samples are not contaminated with unlabeled biomass or other carbon sources.[2]

      • Verify Instrument Performance: Regularly calibrate and validate the performance of your mass spectrometer or NMR instrument.[2]

      • Correct for Natural Abundance: Apply necessary corrections for the natural abundance of 13C.[2][8]

Troubleshooting Workflow Diagram:

cluster_0 Troubleshooting Poor Goodness-of-Fit Start High Chi-Square Value (Poor Fit) Model Check Metabolic Network Model Start->Model SteadyState Verify Isotopic Steady State Model->SteadyState Model OK ReviseModel Revise Reactions & Atom Transitions Model->ReviseModel Error Found Errors Review Measurement Error Assumptions SteadyState->Errors SS Confirmed AdjustTime Adjust Labeling Time or Use INST-MFA SteadyState->AdjustTime Not at SS Analytical Investigate Analytical Errors Errors->Analytical Errors OK Replicates Perform Replicate Measurements Errors->Replicates Inaccurate CheckInstrument Calibrate Instrument & Check for Contamination Analytical->CheckInstrument Error Suspected End Acceptable Fit Analytical->End No Errors ReviseModel->Model AdjustTime->SteadyState Replicates->Errors CheckInstrument->Analytical

Caption: Troubleshooting workflow for a poor model fit in 13C-MFA.

Issue 2: Wide Confidence Intervals for Estimated Fluxes

Symptom: The calculated confidence intervals for some metabolic fluxes are very large, indicating a high degree of uncertainty in the estimated values.[2]

Possible Causes and Solutions:

  • Insufficient Labeling Information: The chosen isotopic tracer may not generate sufficient labeling variation in the metabolites related to the flux of interest.[2]

    • Troubleshooting Steps:

      • Select a More Informative Tracer: Different tracers provide better resolution for different pathways. For example, [1,2-13C]glucose is often recommended for improving the accuracy of flux estimations in central carbon metabolism compared to singly labeled glucose.[2][9]

      • Perform Parallel Labeling Experiments: Using multiple experiments with different 13C-labeled tracers can provide complementary data and significantly improve the precision of flux estimates.[3][5]

  • Redundant or Cyclic Pathways: The structure of the metabolic network itself can make it difficult to independently resolve certain fluxes, particularly in cases of redundant or cyclic pathways.[2]

    • Troubleshooting Steps:

      • Utilize Different Analytical Techniques: Combining data from different platforms, such as GC-MS and LC-MS/MS, can provide complementary labeling information.[1][10]

      • Incorporate Additional Constraints: If available, add further biological constraints to the model to help resolve ambiguous fluxes.

  • High Measurement Noise: Large errors in the labeling data will propagate to the flux estimates, resulting in wider confidence intervals.[2]

    • Troubleshooting Steps:

      • Improve Analytical Precision: Optimize sample preparation and instrument settings to reduce measurement variability.

      • Increase Biological Replicates: A greater number of biological replicates can help to better define the true biological variability and improve the statistical power of the analysis.[1]

Logical Relationship Diagram:

cluster_0 Factors Affecting Flux Confidence Intervals WideCI Wide Confidence Intervals InsufficientLabeling Insufficient Labeling Information WideCI->InsufficientLabeling Redundancy Network Redundancy (e.g., Cycles) WideCI->Redundancy Noise High Measurement Noise WideCI->Noise Tracer Suboptimal Tracer Choice InsufficientLabeling->Tracer SingleExperiment Single Labeling Experiment InsufficientLabeling->SingleExperiment AnalyticalLimitations Limited Analytical Data Redundancy->AnalyticalLimitations Variability High Sample Variability Noise->Variability

Caption: Key contributors to wide confidence intervals in 13C-MFA.

Frequently Asked Questions (FAQs)

Experimental Design

Q1: How do I choose the right 13C-labeled tracer for my experiment?

A1: The choice of isotopic tracer is a critical decision that significantly impacts the precision of your flux estimates.[2] There is no single "best" tracer for all studies; the optimal choice depends on the specific metabolic pathways you aim to resolve.[2][9] For instance, 13C-glucose tracers are generally best for determining fluxes in the upper metabolism (e.g., glycolysis and the pentose (B10789219) phosphate (B84403) pathway), while 13C-glutamine tracers often provide better resolution for fluxes in the lower parts of metabolism, such as the TCA cycle.[5]

Q2: What is the importance of metabolic steady state and how can I ensure my system has reached it?

A2: Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time. This is a prerequisite for both standard and isotopically non-stationary 13C-MFA.[6][11] To ensure metabolic steady state, it is crucial to harvest cells during the exponential growth phase and to use rapid quenching techniques to halt metabolic activity instantly.[3][12]

Data Acquisition and Analysis

Q3: What are the typical sources of error in labeling measurements?

A3: Accurate labeling measurements are fundamental for reliable flux estimations.[2] Common sources of error include:

  • Background noise and low signal intensity in the mass spectrometer.[2]

  • Overlapping peaks from co-eluting compounds.[2]

  • The natural abundance of 13C, which must be corrected for.[2]

  • Artifacts introduced during sample preparation, such as inconsistent extraction or derivatization.[2][12]

Q4: My model is too complex and the fluxes are poorly resolved. What can I do?

A4: Overly complex models can lead to underdetermined systems where multiple flux distributions can explain the data equally well.[13]

  • Model Reduction: If certain pathways are known to be inactive under your experimental conditions, consider removing them from the model to reduce complexity.

  • Validation-Based Model Selection: Employing validation data, which is not used for initial model fitting, can help in selecting the most appropriate model from a set of candidates.[13][14] This approach helps to avoid both overfitting and underfitting.[13]

Quantitative Data Summary

PitfallParameterTypical "Bad" ValueConsequenceRecommended "Good" ValueReference
Poor Goodness-of-Fit Chi-Square (χ²) p-value< 0.05Model rejection, unreliable flux estimates> 0.05[3][5]
Wide Confidence Intervals Flux Standard Deviation> 10% of flux valuePoorly determined flux, inability to detect changes< 5% of flux value[15]
Incorrect Measurement Error Assumed GC-MS Error> 1.0 mol%Biased flux estimates, poor model fit0.4 mol%[5]
Isotopic Non-Stationarity Labeling Change Over Time> 5% difference between time pointsViolation of model assumption, incorrect fluxes< 2% difference between time points[5]

Experimental Protocols

Protocol 1: Verification of Isotopic Steady State

Objective: To determine if the cellular system has reached isotopic steady state after the introduction of a 13C-labeled tracer.

Methodology:

  • Cell Culture: Grow cells in a controlled environment (e.g., chemostat) to maintain a metabolic steady state.[16]

  • Tracer Introduction: Introduce the 13C-labeled substrate at time zero.[16]

  • Sampling: Collect cell samples at two or more distinct time points late in the expected labeling period (e.g., after 5-6 residence times in a chemostat, or at 18 and 24 hours in batch culture).[5][16]

  • Quenching and Extraction: Immediately quench metabolism by rapidly transferring cells to a cold solvent (e.g., -20°C 60% methanol (B129727) solution) to halt enzymatic activity.[7][12] Extract intracellular metabolites.

  • Analysis: Analyze the isotopic labeling patterns of key intracellular metabolites using GC-MS or LC-MS.[7]

  • Comparison: Compare the mass isotopomer distributions of the metabolites between the different time points. If the distributions are not statistically different, isotopic steady state can be assumed.[5]

Protocol 2: Parallel Labeling Experiment for Improved Flux Resolution

Objective: To enhance the precision of flux estimates by using multiple isotopic tracers in parallel experiments.

Methodology:

  • Experimental Design: Design two or more parallel cell culture experiments. Each experiment will use a different 13C-labeled tracer (e.g., [1,2-13C]glucose in one and [U-13C]glutamine in another).[5] All other culture conditions should be kept identical.

  • Cell Culture and Labeling: Perform the labeling experiments as described in Protocol 1, ensuring each culture reaches both metabolic and isotopic steady state.

  • Sample Collection and Analysis: Harvest cells and analyze the isotopic labeling of metabolites for each experiment separately.

  • Data Integration: Combine the labeling data from all parallel experiments into a single dataset.

  • Flux Estimation: Use 13C-MFA software to simultaneously fit the combined dataset to the metabolic model. This will provide a single, more precise flux map.[3]

Experimental Workflow Diagram:

cluster_0 Parallel Labeling Workflow Culture1 Culture 1: [1,2-13C]glucose Harvest1 Harvest & Quench Culture1->Harvest1 Culture2 Culture 2: [U-13C]glutamine Harvest2 Harvest & Quench Culture2->Harvest2 Analysis1 MS Analysis Harvest1->Analysis1 Analysis2 MS Analysis Harvest2->Analysis2 Data1 Labeling Data 1 Analysis1->Data1 Data2 Labeling Data 2 Analysis2->Data2 Combine Combine Datasets Data1->Combine Data2->Combine MFA 13C-MFA Flux Estimation Combine->MFA

Caption: Workflow for a parallel labeling experiment in 13C-MFA.

References

Technical Support Center: Troubleshooting SILAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. Our goal is to help you address common challenges, with a focus on incomplete labeling, to ensure accurate and reliable quantitative proteomic data.

Frequently Asked Questions (FAQs)

Q1: What is incomplete SILAC labeling and how does it affect my results?

A: Incomplete SILAC labeling occurs when the proteins in the "heavy"-labeled cell population have not fully incorporated the stable isotope-labeled amino acids.[1][2] This results in a mixture of light, partially labeled, and fully labeled peptides after protein digestion.[1] The primary consequence of incomplete labeling is the inaccurate quantification of protein abundance, leading to an underestimation of protein upregulation and an overestimation of protein downregulation.[1] For accurate quantification, a labeling efficiency of at least 97% is recommended.[2]

Q2: What are the common causes of incomplete SILAC labeling?

A: Several factors can contribute to incomplete labeling in SILAC experiments. The most common causes are summarized in the table below.

Cause Description
Insufficient Cell Doublings Cells require an adequate number of cell divisions (typically at least five to six) in the SILAC medium to ensure the complete incorporation of heavy amino acids and the dilution of pre-existing light amino acids.[1][3]
Amino Acid Conversion Some cell lines can metabolically convert one amino acid into another. A well-documented example is the conversion of heavy arginine to heavy proline.[4] This can complicate data analysis and lead to inaccurate quantification if not accounted for.[2]
Contamination with Light Amino Acids The presence of unlabeled ("light") amino acids in the culture medium is a significant source of incomplete labeling.[5] A primary culprit is the use of non-dialyzed fetal bovine serum (FBS), which contains free amino acids.[5]
Incorrect Media Formulation Errors in the preparation of the SILAC medium, such as the unintentional inclusion of the light amino acid, will directly compete with the heavy amino acid for incorporation.[1]
Q3: How can I check the incorporation efficiency of the stable isotope-labeled amino acids?

A: It is crucial to verify the incorporation efficiency before proceeding with the main experiment. This can be achieved by performing a small-scale pilot experiment.

Experimental Protocol: Checking SILAC Incorporation Efficiency

  • Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium for at least five cell doublings.[2]

  • Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a standard lysis buffer. Proceed with either an in-solution or in-gel protein digestion using trypsin.[2]

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.[2]

  • Data Analysis: Search the mass spectrometry data against a relevant protein database. Determine the percentage of heavy amino acid incorporation by comparing the intensities of the heavy and light isotopic peaks for several abundant peptides. The goal is to achieve an incorporation rate of over 97%.[2]

Q4: My labeling efficiency is low. What troubleshooting steps can I take?

A: Low labeling efficiency (<97%) can significantly impact your results. The following troubleshooting guide outlines potential causes and solutions.

Symptom Potential Cause Recommended Action
Low labeling efficiency (<97%) in a pilot experiment. Insufficient cell doublings.Continue culturing the cells for additional generations (aim for at least 6-7 total doublings) and re-check the incorporation efficiency.
Contamination from serum.Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids in the medium.[5]
Incorrect media formulation.Double-check the formulation of your SILAC medium to ensure it completely lacks the light version of the amino acid you are labeling with.[1]
Compressed protein ratios in the main experiment. Incomplete labeling.If a pilot experiment was not performed, incomplete labeling is a likely cause. Review your cell culture protocol and consider the points above for future experiments. For the current dataset, be aware that the quantitative accuracy is likely compromised.
Q5: I suspect arginine-to-proline conversion is occurring in my experiment. How can I address this?

A: Arginine-to-proline conversion is a known metabolic issue in certain cell lines that can complicate SILAC data analysis.[6][4]

Troubleshooting Arginine-to-Proline Conversion

  • Supplement with Proline: One of the simplest solutions is to supplement your SILAC medium with unlabeled proline. This can help to suppress the conversion of heavy arginine to heavy proline.[4]

  • Use a Different Cell Line: If possible, consider using a cell line with known low arginase activity.[2]

  • Genetic Engineering: In some cases, it may be feasible to use genetic engineering to create a cell line deficient in the metabolic pathway responsible for the conversion.[6][7]

  • Bioinformatic Correction: Specialized software and data analysis workflows can be used to identify and correct for the effects of arginine-to-proline conversion.

Visualizing the SILAC Workflow and Troubleshooting Logic

To better understand the experimental process and where issues can arise, the following diagrams illustrate the standard SILAC workflow and a troubleshooting decision tree for incomplete labeling.

SILAC_Workflow cluster_Phase1 Adaptation Phase cluster_QC Quality Control cluster_Phase2 Experimental Phase A Grow cells in 'Light' Medium (Natural Amino Acids) C Apply Experimental Treatment to one cell population A->C B Grow cells in 'Heavy' Medium (Isotope-labeled Amino Acids) QC Check Labeling Efficiency (>97%) B->QC QC->C Proceed if >97% D Mix 'Light' and 'Heavy' Cell Lysates 1:1 C->D E Protein Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis and Quantification F->G Troubleshooting_Incomplete_Labeling Start Incomplete Labeling Detected (<97% incorporation) CheckDoublings Were cells cultured for at least 5-6 doublings? Start->CheckDoublings CheckSerum Was dialyzed FBS used? CheckDoublings->CheckSerum Yes IncreaseDoublings Increase number of cell doublings and re-test. CheckDoublings->IncreaseDoublings No CheckMedia Was media formulation correct? CheckSerum->CheckMedia Yes UseDialyzed Switch to dialyzed FBS for all future experiments. CheckSerum->UseDialyzed No CorrectMedia Review and correct SILAC media preparation protocol. CheckMedia->CorrectMedia No InvestigateConversion If issues persist, investigate amino acid conversion. CheckMedia->InvestigateConversion Yes

References

Technical Support Center: Data Analysis Challenges in L-Isoleucine-¹³C₆,¹⁵N Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing L-Isoleucine-¹³C₆,¹⁵N for quantitative proteomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common data analysis challenges and experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of L-Isoleucine-¹³C₆,¹⁵N in proteomics?

A1: L-Isoleucine-¹³C₆,¹⁵N is a stable isotope-labeled amino acid used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative mass spectrometry-based proteomics. It enables the relative quantification of proteins between different cell populations by introducing a known mass shift in peptides containing isoleucine.

Q2: What is the total mass shift introduced by the incorporation of L-Isoleucine-¹³C₆,¹⁵N?

A2: The incorporation of L-Isoleucine-¹³C₆,¹⁵N results in a mass shift of +7 Da compared to the unlabeled L-Isoleucine. This is due to the replacement of six ¹²C atoms with ¹³C atoms and one ¹⁴N atom with a ¹⁵N atom.

Q3: Why is distinguishing between leucine (B10760876) and isoleucine a significant challenge in proteomics?

A3: Leucine and isoleucine are isomers, meaning they have the exact same chemical formula and molecular weight, making them indistinguishable in a standard mass spectrometer.[1] This can lead to ambiguity in peptide identification and quantification when using heavy isoleucine for labeling, as the software may not be able to differentiate it from unlabeled leucine.

Q4: Are there any known metabolic conversions of L-Isoleucine that can affect SILAC data, similar to the Arginine-to-Proline conversion?

A4: Currently, there is no widely reported metabolic conversion of L-Isoleucine that significantly impacts SILAC data in the same way as the Arginine-to-Proline conversion. While isoleucine does undergo catabolism, these pathways do not typically result in the synthesis of other amino acids that would incorporate the isotopic label and interfere with quantification. However, it is important to be aware of the cellular metabolic pathways, as unique cell lines or experimental conditions could potentially lead to unexpected metabolic fates. Under conditions of isoleucine deprivation, some studies have shown that valine can be misincorporated at isoleucine codons, though this is a stress response and not a typical metabolic conversion.[2]

Troubleshooting Guides

Issue 1: Poor or Incomplete Labeling with L-Isoleucine-¹³C₆,¹⁵N

Q: My labeling efficiency with L-Isoleucine-¹³C₆,¹⁵N is below the recommended >97%. What are the possible causes and solutions?

A: Incomplete labeling is a common issue in SILAC experiments and can significantly impact quantification accuracy. Here are several potential causes and troubleshooting steps:

  • Insufficient Cell Doublings:

    • Cause: Cells require a sufficient number of divisions to fully incorporate the heavy amino acid and dilute out the existing "light" proteins.

    • Solution: Ensure cells have undergone at least 6-10 population doublings in the SILAC medium.[3] For slower-growing cell lines, a longer culture period will be necessary. It is recommended to perform a small-scale pilot experiment to determine the optimal labeling time for your specific cell line.

  • Presence of Unlabeled Isoleucine in the Medium:

    • Cause: Standard fetal bovine serum (FBS) contains unlabeled amino acids, which will compete with the heavy L-Isoleucine-¹³C₆,¹⁵N.

    • Solution: Always use dialyzed FBS, which has had small molecules like amino acids removed.[3][4] Double-check that all other media components are free from unlabeled isoleucine.

  • Cell Line Auxotrophy:

    • Cause: SILAC relies on the cell line being auxotrophic for the amino acid being labeled, meaning it cannot synthesize it on its own. While most mammalian cell lines are isoleucine auxotrophs, it's a critical prerequisite.

    • Solution: Confirm that your cell line cannot produce its own isoleucine. If the cell line can synthesize isoleucine, SILAC with this amino acid will not be effective.

  • Suboptimal Amino Acid Concentration:

    • Cause: The concentration of L-Isoleucine-¹³C₆,¹⁵N in the medium may be too low, leading to slower growth or incomplete labeling.

    • Solution: While a universally standard concentration is not defined, a common starting point for heavy amino acids in SILAC media is similar to that of arginine and lysine, which is often around 84-100 mg/L.[5][6] You may need to optimize this concentration for your specific cell line.

Issue 2: Inaccurate Quantification due to Isobaric Interference from Leucine

Q: I'm concerned that the presence of unlabeled leucine is affecting the quantification of my heavy isoleucine-labeled peptides. How can I address this?

A: This is a critical challenge in L-Isoleucine-based SILAC. Here’s a guide to mitigating this issue:

  • Advanced Mass Spectrometry Fragmentation Methods:

    • Problem: Standard Collision-Induced Dissociation (CID) fragmentation often does not produce unique fragment ions to distinguish between leucine and isoleucine.

    • Solution: Employ advanced fragmentation techniques that can generate diagnostic ions. These methods cleave the amino acid side chains, producing different fragment masses for leucine and isoleucine.[1]

      • Electron Transfer Dissociation (ETD) and Higher-Energy Collisional Dissociation (HCD): This combination can produce characteristic w-ions from the fragmentation of z-ions. For leucine, this results in a mass loss of 43.05 Da, while isoleucine shows a mass loss of 29.04 Da.[7]

      • Electron Activated Dissociation (EAD): This method can also generate signature fragment ions to differentiate the two isomers.

      • Charge Transfer Dissociation (CTD): CTD can produce a variety of side-chain cleavages, including d and w ions, which are useful for discrimination.[8]

  • Data Analysis Software Settings:

    • Problem: Standard search algorithms may not be configured to look for these diagnostic ions.

    • Solution: Utilize specialized software or configure your existing software to recognize and use the diagnostic fragment ions for confident identification of isoleucine. When setting up your experiment in software like MaxQuant, you will need to define L-Isoleucine-¹³C₆,¹⁵N as a heavy label.

Data Presentation: Isotopic Mass Shifts

The following table summarizes the mass shifts for commonly used isotopically labeled amino acids in SILAC, including L-Isoleucine-¹³C₆,¹⁵N.

Labeled Amino AcidIsotopic CompositionMonoisotopic Mass (Da)Mass Shift (Da)
L-Isoleucine (Light)¹²C₆H₁₃¹⁴NO₂131.09460
L-Isoleucine (Heavy) ¹³C₆H₁₃¹⁵NO₂ 138.1150 +7.0204
L-Leucine (Light)¹²C₆H₁₃¹⁴NO₂131.09460
L-Arginine (Heavy)¹³C₆H₁₄¹⁴N₄O₂180.1450+6.0201
L-Lysine (Heavy)¹³C₆H₁₄¹⁵N₂O₂154.1290+8.0142

Experimental Protocols

Protocol 1: SILAC Labeling of Adherent Mammalian Cells with L-Isoleucine-¹³C₆,¹⁵N
  • Media Preparation:

    • Prepare "Light" and "Heavy" SILAC media. Both should be based on a formulation of DMEM or RPMI 1640 that is deficient in L-Isoleucine.

    • Supplement both media with 10% dialyzed Fetal Bovine Serum (dFBS).[4]

    • To the "Light" medium, add unlabeled L-Isoleucine to a final concentration of approximately 100 mg/L.

    • To the "Heavy" medium, add L-Isoleucine-¹³C₆,¹⁵N to a final concentration of approximately 100 mg/L.

    • Note: The optimal concentration may vary between cell lines and should be determined empirically.

  • Cell Culture and Labeling:

    • Culture cells for at least 6 population doublings in their respective "Light" or "Heavy" media to ensure >97% incorporation.[3]

    • Passage the cells as you normally would, always using the appropriate SILAC medium.

    • Prior to your experiment, it is highly recommended to perform a labeling efficiency test by running a small sample on the mass spectrometer.

  • Sample Collection and Mixing:

    • After the labeling phase and your experimental treatment, harvest the "Light" and "Heavy" cell populations.

    • Count the cells from each population and mix them at a 1:1 ratio.

    • Proceed with cell lysis, protein extraction, and digestion as per your standard proteomics workflow.

Mandatory Visualizations

SILAC_Workflow General SILAC Experimental Workflow cluster_0 Cell Culture cluster_1 Experimental Treatment cluster_2 Sample Preparation cluster_3 Data Acquisition & Analysis Light_Culture Grow cells in 'Light' medium (unlabeled Isoleucine) Treatment_A Condition A Light_Culture->Treatment_A Heavy_Culture Grow cells in 'Heavy' medium (L-Isoleucine-¹³C₆,¹⁵N) Treatment_B Condition B Heavy_Culture->Treatment_B Mix_Cells Mix cell populations (1:1 ratio) Treatment_A->Mix_Cells Treatment_B->Mix_Cells Lysis Cell Lysis Mix_Cells->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Quantification & Identification) LC_MS->Data_Analysis

Caption: A generalized workflow for a SILAC experiment using L-Isoleucine-¹³C₆,¹⁵N.

Leucine_Isoleucine_Discrimination Logical Flow for Leucine/Isoleucine Discrimination Peptide_Ion Peptide Ion containing Leucine or Isoleucine Fragmentation Advanced Fragmentation (ETD/HCD, EAD, or CTD) Peptide_Ion->Fragmentation Diagnostic_Ions Generation of Diagnostic Fragment Ions (w-ions, d-ions) Fragmentation->Diagnostic_Ions Mass_Analysis Mass Analysis of Fragment Ions Diagnostic_Ions->Mass_Analysis Leucine_Path Mass Loss of 43.05 Da (from w-ion) Mass_Analysis->Leucine_Path Isoleucine_Path Mass Loss of 29.04 Da (from w-ion) Mass_Analysis->Isoleucine_Path Identification Unambiguous Identification of Leucine or Isoleucine Leucine_Path->Identification Isoleucine_Path->Identification

Caption: Decision pathway for distinguishing isobaric Leucine and Isoleucine using advanced MS.

References

Technical Support Center: Correcting for Natural Isotope Abundance in L-Isoleucine-¹³C₆,¹⁵N Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during stable isotope labeling experiments using L-Isoleucine-¹³C₆,¹⁵N. Accurate correction for the natural abundance of isotopes is critical for obtaining reliable and reproducible results in mass spectrometry-based proteomics and metabolomics.

Frequently Asked Questions (FAQs)

Q1: What is natural isotopic abundance and why is it a concern in L-Isoleucine-¹³C₆,¹⁵N experiments?

A1: Natural isotopic abundance refers to the fact that many elements exist in nature as a mixture of isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier isotope ¹³C. Similarly, nitrogen is mostly ¹⁴N, with a small fraction of ¹⁵N. In experiments using L-Isoleucine-¹³C₆,¹⁵N, the goal is to trace the incorporation of the "heavy" isoleucine. However, the mass spectrometer will also detect naturally occurring heavy isotopes in unlabeled or partially labeled molecules. This natural isotopic distribution can overlap with the signal from your labeled standard, leading to an overestimation of labeling and inaccurate quantification if not corrected.[1][2]

Q2: How does the isotopic purity of L-Isoleucine-¹³C₆,¹⁵N affect my experiment?

A2: Isotopic purity is the percentage of the labeled compound that is fully labeled with the desired heavy isotopes. For example, L-Isoleucine-¹³C₆,¹⁵N with 99% isotopic purity means that 99% of the molecules contain six ¹³C atoms and one ¹⁵N atom. The remaining percentage consists of molecules with fewer heavy isotopes. This impurity can introduce errors in quantification by contributing to the signal of the unlabeled or "light" analyte, potentially leading to an underestimation of the true biological change.[1] It is crucial to know the isotopic purity of your tracer for accurate correction calculations.[3][4]

Q3: What are the common software tools available for natural isotope abundance correction?

A3: Several software tools are available to perform natural isotope abundance correction. Commonly used options include IsoCor and IsoCorrectoR.[5][6][7] These tools typically require the elemental composition of the analyte and the measured mass isotopomer distribution to calculate the corrected values. They can also account for the isotopic purity of the tracer if this information is provided.

Q4: Can I manually correct for natural isotope abundance?

A4: While manual correction is theoretically possible for simple molecules, it becomes increasingly complex and prone to error for larger molecules like L-Isoleucine, and especially for peptides and proteins into which it is incorporated. The calculations involve matrix-based methods that account for the contribution of all possible isotopologues.[2] For this reason, using validated software tools is highly recommended for accuracy and efficiency.

Troubleshooting Guide

Problem Question to Ask Possible Cause Recommended Action
Overestimation of Isotopic Enrichment Have you corrected for the natural abundance of ¹³C and ¹⁵N in your unlabeled samples?The M+1 and M+2 peaks of the unlabeled analyte are being incorrectly attributed to the labeled tracer.Utilize a natural isotope abundance correction algorithm or software to deconvolute the true labeled signal from the naturally occurring isotopic peaks.
Inaccurate Quantification of Labeled vs. Unlabeled Analytes Did you account for the isotopic purity of your L-Isoleucine-¹³C₆,¹⁵N tracer?The presence of unlabeled or partially labeled isoleucine in your "heavy" standard is artificially inflating the "light" signal.[1]Obtain the isotopic purity from the manufacturer's certificate of analysis and incorporate this value into your correction calculations.[3][4][8][9][10]
Complex and Unexplained Peaks in the Mass Spectrum Are you observing unexpected labeled species in your sample?This could be due to metabolic scrambling, where the labeled isoleucine is metabolized and the ¹³C and ¹⁵N atoms are incorporated into other molecules.[11]Carefully analyze tandem mass spectra (MS/MS) to confirm the position of the labels. Consider the known metabolic pathways of isoleucine to anticipate potential scrambling products.
Poor Fit of Experimental Data to Isotopic Labeling Models Have you ensured that your cells or system reached a metabolic and isotopic steady state before harvesting?If the system is not at a steady state, the labeling patterns will be dynamic and will not reflect the true metabolic fluxes, leading to unreliable modeling results.[11]Conduct time-course experiments to determine when isotopic steady state is reached for your specific experimental system.
Inconsistent Results Across Replicates Is there variability in your sample preparation and mixing procedures?Inconsistent mixing of "light" and "heavy" samples can introduce significant quantification errors.[12]Ensure accurate protein or cell quantification before mixing samples. For SILAC experiments, aim for a precise 1:1 mixing ratio for control samples.[13]

Data Presentation

Table 1: Natural Isotopic Abundance of Carbon and Nitrogen

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Nitrogen¹⁴N99.632
¹⁵N0.368

Note: These values are approximate and can vary slightly.

Experimental Protocols & Workflows

A crucial step in stable isotope labeling experiments is the correction of raw mass spectrometry data for the natural abundance of heavy isotopes. The general workflow for this process is outlined below.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Correction cluster_3 Output A Acquire Mass Spectra of Labeled and Unlabeled Samples B Extract Mass Isotopomer Distributions (MIDs) A->B E Apply Natural Isotope Abundance Correction Algorithm B->E C Determine Elemental Composition of Analyte C->E D Input Tracer Isotopic Purity D->E F Corrected Isotopic Enrichment Data E->F

Workflow for Natural Isotope Abundance Correction.

When encountering issues with your experimental results, a systematic troubleshooting approach is essential. The following diagram illustrates a logical workflow for diagnosing and resolving common problems.

G Start Inaccurate Quantitative Results Q1 Is Natural Abundance Correction Applied? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is Tracer Purity Accounted For? A1_Yes->Q2 Sol1 Implement Correction Using Software (e.g., IsoCor) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are Unexpected Peaks Present? A2_Yes->Q3 Sol2 Incorporate Isotopic Purity Value into Correction A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Investigate for Metabolic Scrambling (MS/MS) A3_Yes->Sol3 End Review Experimental Design and Data Analysis A3_No->End Sol3->End

Troubleshooting Logic for Isotope Correction Issues.

References

Validation & Comparative

A Researcher's Guide to Validating Protein Quantification Accuracy with L-Isoleucine-13C6,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Accurate protein quantification is a cornerstone of biological research and therapeutic development. From understanding disease mechanisms to ensuring the precise dosage of protein-based drugs, the ability to measure protein concentration with high fidelity is paramount. This guide provides a comparative analysis of using L-Isoleucine-13C6,15N as a stable isotope-labeled internal standard for mass spectrometry-based protein quantification against other common methods.

The Gold Standard: Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification.[1] The principle involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, this compound—to a sample. This "heavy" labeled standard is chemically identical to its natural, "light" counterpart but is distinguishable by its mass.[2][3]

By measuring the ratio of the heavy to light signals in a mass spectrometer, the exact quantity of the target protein can be determined. This method corrects for sample loss during preparation and variations in instrument response, making it a superior validation tool.[1][3]

Workflow for Absolute Protein Quantification using this compound

The general workflow involves spiking the stable isotope-labeled amino acid into a protein sample, followed by enzymatic digestion and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Protein Sample (Cell Lysate, Plasma, etc.) Spike Spike with known amount of This compound Standard Sample->Spike Denature Denature, Reduce, and Alkylate Proteins Spike->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest LCMS LC-MS/MS Analysis Digest->LCMS Extract Extract Ion Chromatograms (Light vs. Heavy Peptides) LCMS->Extract Ratio Calculate Peak Area Ratio (Heavy / Light) Extract->Ratio Quant Absolute Quantification Ratio->Quant

Caption: General workflow for absolute protein quantification using a heavy amino acid standard.

Comparison of Protein Quantification Methods

While IDMS with standards like this compound provides exceptional accuracy, other methods are prevalent in research labs for their speed and ease of use. Understanding their principles and limitations is key to selecting the right tool for the job and for recognizing when validation with a superior method is necessary.

Method Principle Accuracy Precision (%CV) Linear Range (µg/mL) Interfering Substances Primary Use Case
This compound + MS Isotope Dilution Mass SpectrometryVery High< 5-10%Broad (ng/mL to µg/mL)MinimalAbsolute quantification, validation of other methods, biomarker discovery.
BCA Assay Protein reduces Cu2+ to Cu+, which is chelated by bicinchoninic acid (BCA), producing a color change.[4][5]Moderate< 10-15%20 - 2000[4]Reducing agents, chelators (e.g., EDTA).[4]Routine total protein measurement for complex samples.[6]
Bradford Assay Coomassie dye binds to basic and aromatic amino acid residues, causing a shift in absorbance.[7]Moderate-Low< 15-20%1 - 20 (micro assay)[8]High concentrations of detergents.[8]Quick estimation of protein concentration in relatively pure samples.[6][8]
Label-Free Quantification (MS) Relative quantification based on spectral counting or precursor ion intensity in mass spectrometry.Moderate-High< 15-30%BroadIon suppression effectsLarge-scale relative proteomics, discovery studies.
SILAC (Metabolic Labeling) Cells incorporate "heavy" amino acids during protein synthesis, allowing for relative quantification between cell populations.[9]High< 10-20%BroadIncomplete labelingIn vivo relative quantification of protein expression changes.

Data in the table is compiled from various sources and represents typical performance. Actual results may vary based on experimental conditions and instrumentation.[10][11][12][13]

Experimental Protocol: Absolute Quantification of a Target Protein

This protocol outlines the steps for quantifying a target protein (e.g., a therapeutic antibody or a biomarker) in human plasma using this compound as an internal standard.

1. Materials:

  • Human plasma sample containing the target protein.

  • This compound (certified concentration).[14][15]

  • Urea (B33335), Dithiothreitol (DTT), Iodoacetamide (IAA).

  • Sequencing-grade Trypsin.

  • Ammonium Bicarbonate buffer.

  • Formic Acid, Acetonitrile (LC-MS grade).

  • LC-MS/MS system.

2. Sample Preparation:

  • Spiking: To 50 µL of the plasma sample, add a precise volume of the this compound stock solution to achieve a target concentration close to the expected endogenous protein level.

  • Denaturation & Reduction: Add 200 µL of 8 M Urea in 50 mM Ammonium Bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to <1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them under vacuum.

3. LC-MS/MS Analysis:

  • Reconstitution: Reconstitute the dried peptides in a solution of 2% Acetonitrile / 0.1% Formic Acid.

  • Injection: Inject the sample onto a C18 reverse-phase column connected to the mass spectrometer.

  • Data Acquisition: Operate the mass spectrometer in Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) mode.

    • Target: Monitor specific precursor-to-fragment ion transitions for a unique peptide from your target protein (the "light" version).

    • Standard: Simultaneously monitor the corresponding transitions for the "heavy" peptide containing this compound.

4. Data Analysis:

  • Integrate the peak areas for both the light (endogenous) and heavy (standard) peptide chromatograms.

  • Calculate the peak area ratio (Light / Heavy).

  • Determine the absolute concentration of the target protein using a calibration curve or by direct calculation based on the known concentration of the spiked-in standard.

G cluster_data Data Analysis Logic ms_data Raw MS/MS Data light_peak Light Peptide Peak Area (A_light) ms_data->light_peak heavy_peak Heavy Peptide Peak Area (A_heavy) ms_data->heavy_peak ratio Calculate Ratio R = A_light / A_heavy light_peak->ratio heavy_peak->ratio final_conc Calculate Final Concentration C_light = R * C_heavy ratio->final_conc known_conc Known Concentration of Standard (C_heavy) known_conc->final_conc

Caption: Logical flow for calculating protein concentration from mass spectrometry data.

Application in Drug Development: Validating Target Engagement

Accurate quantification is critical for confirming that a drug interacts with its intended target. For example, in the development of a kinase inhibitor, researchers need to measure changes in the phosphorylation of downstream proteins.

The diagram below illustrates a simplified MAPK/ERK signaling pathway. Using an isotope-labeled standard, a researcher could precisely quantify the absolute amount of phosphorylated MEK1/2 or ERK1/2 in response to a drug targeting RAF, thereby validating the drug's efficacy and mechanism of action.

G receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK1/2 raf->mek Drug Target erk ERK1/2 mek->erk Quantifiable Target transcription Transcription Factors erk->transcription Quantifiable Target response Cellular Response (Proliferation, Survival) transcription->response

Caption: MAPK/ERK pathway showing quantifiable targets for validating drug efficacy.

By providing a definitive measure of protein abundance, this compound and other stable isotope standards are invaluable tools for validating data from higher-throughput but less accurate methods, ensuring the robustness and reproducibility of scientific findings.

References

L-Isoleucine-13C6,15N: A Superior Internal Standard for High-Fidelity Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative amino acid analysis are paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of L-Isoleucine-13C6,15N, a stable isotope-labeled (SIL) internal standard, with traditional and other alternative standards, supported by experimental data and detailed methodologies.

Stable isotope dilution mass spectrometry (SID-MS) is widely recognized as the gold standard for quantitative analysis of small molecules, including amino acids.[1] this compound, a heavy-labeled analog of the essential amino acid L-isoleucine, embodies the ideal characteristics of an internal standard for this technique. Its chemical and physical properties are nearly identical to its endogenous counterpart, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-elution and similar behavior allow for the correction of matrix effects and variations in sample handling, leading to significantly improved accuracy and precision compared to other methods.[3][4]

Performance Comparison of Internal Standards

The use of a stable isotope-labeled internal standard for each analyte is the most robust method for correcting analytical variability.[4] this compound is often included in commercially available mixes of uniformly 13C and 15N labeled amino acids, which are used to create a comprehensive internal standard solution for broad-spectrum amino acid analysis.[3] The primary alternatives to SIL amino acids are structurally analogous but non-isotopically labeled compounds, such as norleucine, or the use of a single SIL amino acid to quantify all other amino acids. However, these methods are prone to inaccuracies due to differences in ionization efficiency and chromatographic behavior between the internal standard and the analytes of interest.[3][4]

The following table summarizes typical performance data for LC-MS/MS methods utilizing stable isotope-labeled internal standards, including this compound, compared to methods that may use other forms of internal standardization.

Performance MetricThis compound (and other SIL IS)Non-Isotopic Internal Standards (e.g., Norleucine)
Linearity (R²) > 0.99[4][5]0.85 - 0.95 (without IS)[4]
Precision (%RSD) < 15% (inter- and intra-day)[5][6]Can be significantly higher due to uncorrected matrix effects and ionization variability.
Accuracy (% Recovery) 80 - 120%[6]Variable and less reliable.
Limit of Quantitation (LOQ) Low ng/mL to µM range[5]Generally higher due to lower signal-to-noise ratios.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for amino acid analysis using this compound as part of a stable isotope-labeled internal standard mix.

Sample Preparation (Human Plasma)
  • Protein Precipitation : To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid. Vortex for 30 seconds.[7]

  • Incubation and Centrifugation : Refrigerate the mixture at 4°C for 30 minutes, then centrifuge at 12,000 rpm for 5 minutes.[7]

  • Dilution with Internal Standard : Transfer 50 µL of the supernatant to a new tube and add 450 µL of the internal standard working solution (containing this compound and other SIL amino acids in mobile phase A). Vortex for 30 seconds.[7]

  • Injection : Inject 4 µL of the final solution into the LC-MS/MS system.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A mixed-mode or HILIC column, such as an Intrada Amino Acid column or a Raptor Polar X column, is often used for the separation of polar amino acids.[6][8]

  • Mobile Phase : A typical mobile phase system consists of an aqueous component with an ammonium (B1175870) formate (B1220265) buffer and an organic component (e.g., acetonitrile) with formic acid.[9]

  • Gradient : A gradient elution is employed to separate the amino acids over a run time of approximately 13-25 minutes.[6][9]

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification.[10]

  • MRM Transitions : Specific precursor-to-product ion transitions are monitored for each amino acid and its corresponding stable isotope-labeled internal standard. For isoleucine, the transition m/z 132.2 → 86.4 is commonly used, while for this compound, the transition is m/z 139.2 → 92.4.[10]

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the biological relevance of isoleucine, the following diagrams are provided.

G Experimental Workflow for Amino Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation (Sulfosalicylic Acid) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_is Add Internal Standard Mix (containing this compound) supernatant->add_is lc Liquid Chromatography (Separation) add_is->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify

Caption: A flowchart of the experimental workflow for amino acid analysis using an internal standard.

G Isoleucine Biosynthesis Pathway threonine Threonine oxobutanoate 2-Oxobutanoate threonine->oxobutanoate Threonine deaminase acetohydroxybutanoate 2-Aceto-2-hydroxybutanoate oxobutanoate->acetohydroxybutanoate pyruvate Pyruvate pyruvate->acetohydroxybutanoate Acetolactate synthase dihydroxy_methylvalerate (R)-2,3-Dihydroxy-3-methylvalerate acetohydroxybutanoate->dihydroxy_methylvalerate Ketol-acid reductoisomerase oxo_methylvalerate (S)-3-Methyl-2-oxopentanoate dihydroxy_methylvalerate->oxo_methylvalerate Dihydroxy-acid dehydratase isoleucine L-Isoleucine oxo_methylvalerate->isoleucine Branched-chain amino acid transaminase

Caption: A simplified diagram of the L-isoleucine biosynthesis pathway.[11]

Conclusion

The use of this compound as part of a comprehensive stable isotope-labeled internal standard mix represents the most accurate and reliable approach for the quantitative analysis of amino acids by LC-MS/MS. The near-identical physicochemical properties to the endogenous analyte allow for effective correction of analytical variability, leading to superior data quality in terms of linearity, precision, and accuracy. For researchers in demanding fields such as drug development and clinical research, the adoption of this internal standard is a crucial step towards achieving robust and reproducible results.

References

A Comparative Guide to the Cross-Validation of L-Isoleucine-13C6,15N with Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of experimental data. This guide provides an objective comparison of L-Isoleucine-13C6,15N, a stable isotope-labeled internal standard (SIL-IS), with other common alternatives, namely deuterated and structural analog internal standards. The information presented, supported by established analytical principles and experimental data from analogous studies, demonstrates the superior performance of 13C- and 15N-labeled standards in mitigating analytical variability and ensuring data integrity.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an ideal internal standard (IS) should co-elute with the analyte and exhibit identical chemical and physical properties. This ensures that it experiences the same matrix effects, ionization suppression or enhancement, and extraction recovery, thereby providing the most accurate correction. Stable isotope-labeled internal standards are the preferred choice as they are chemically identical to the analyte, with the only difference being a higher mass due to the incorporation of heavier isotopes such as ¹³C, ¹⁵N, and ²H (deuterium).[1][2]

Performance Comparison of Internal Standards for L-Isoleucine Quantification

Table 1: Key Performance Characteristics of Different Internal Standard Types

Performance ParameterThis compound (SIL-IS)L-Isoleucine-d10 (Deuterated IS)Structural Analog IS (e.g., Norleucine)
Chemical & Physical Similarity Virtually identical to L-IsoleucineVery similar, but minor differences in polarity and bond strength exist.[3][4]Similar but not identical chemical structure and properties.[5]
Chromatographic Co-elution Excellent, typically co-elutes perfectly with the analyte.[3][6]Generally good, but can exhibit a slight retention time shift (isotopic effect), often eluting earlier.[3][4]Retention time may differ significantly from the analyte.
Correction for Matrix Effects Superior, as it experiences the same ionization suppression/enhancement as the analyte due to co-elution.[6][7]Good, but can be compromised if the retention time shift leads to differential matrix effects across the peak.[4]Less reliable, as different chemical properties can lead to different responses to matrix components.[8]
Accuracy & Precision High accuracy (typically within ±5% bias) and high precision (%CV < 10%).[7]Generally good, but potential for reduced accuracy and precision if significant isotopic effects are present.[4]Variable, with a higher potential for bias and lower precision compared to SIL-IS.[5][8]
Risk of Isotopic Exchange Negligible for ¹³C and ¹⁵N labels.[9]Low, but possible for deuterium (B1214612) atoms in certain positions, which can compromise quantification.[4][9]Not applicable.

Table 2: Typical Validation Parameters for LC-MS/MS Quantification of L-Isoleucine

Validation ParameterThis compound (Expected)L-Isoleucine-d10 (Expected)Structural Analog IS (Expected)
Linearity (r²) > 0.99> 0.99> 0.98
Lower Limit of Quantification (LLOQ) Low ng/mL to high pg/mL rangeLow ng/mL to high pg/mL rangeTypically higher than SIL-IS
Accuracy (% Bias) ± 15% (typically tighter)± 15%± 20%
Precision (% CV) < 15% (typically < 10%)< 15%< 20%
Extraction Recovery Consistent and reproducibleConsistent and reproducibleMay differ from the analyte

Experimental Protocols

The following protocols outline the key experiments for the cross-validation of different internal standards for the quantification of L-Isoleucine in a biological matrix (e.g., plasma) by LC-MS/MS. These are generalized procedures and should be adapted and fully validated for specific laboratory conditions and instrumentation.

Preparation of Stock and Working Solutions
  • Analyte and Internal Standards: Prepare individual stock solutions of L-Isoleucine, this compound, L-Isoleucine-d10, and the structural analog (e.g., Norleucine) in a suitable solvent (e.g., 0.1% formic acid in water/methanol).

  • Working Solutions: Prepare separate working solutions for each internal standard at a concentration that yields a robust signal in the mass spectrometer.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards by spiking known concentrations of L-Isoleucine into a blank biological matrix. Prepare at least three levels of QC samples (low, medium, and high) in the same manner.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the respective internal standard working solution (this compound, L-Isoleucine-d10, or structural analog).

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol (B129727) containing 0.1% formic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography:

    • Column: A suitable HILIC or reversed-phase column for amino acid analysis.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution optimized to achieve good separation of L-Isoleucine from other matrix components and its isobaric isomer, Leucine.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Isoleucine: e.g., Q1: 132.1 -> Q3: 86.1

      • This compound: e.g., Q1: 139.1 -> Q3: 92.1

      • L-Isoleucine-d10: e.g., Q1: 142.2 -> Q3: 92.2

      • Structural Analog (Norleucine): e.g., Q1: 132.1 -> Q3: 86.1 (Note: requires chromatographic separation from L-Isoleucine).

Cross-Validation Experiment
  • Prepare a set of at least 20 study samples (or spiked QC samples) spanning the calibration range.

  • Process and analyze each sample in duplicate using the validated method with this compound as the internal standard.

  • On a different day, process and analyze the same set of samples in duplicate using the validated method with L-Isoleucine-d10 as the internal standard.

  • Repeat the process using the structural analog as the internal standard.

  • Data Analysis: Calculate the concentration of L-Isoleucine for each sample using each internal standard. Compare the results obtained with the different internal standards. The percentage difference between the mean concentrations obtained with the alternative internal standards and the reference internal standard (this compound) should be within ±20% for at least 67% of the samples.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway involving L-Isoleucine and a typical experimental workflow for internal standard validation.

mTOR_Signaling_Pathway cluster_input Inputs cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects L-Isoleucine L-Isoleucine mTORC1 mTORC1 L-Isoleucine->mTORC1 activates Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Akt Akt PI3K->Akt activates TSC2 TSC2 Akt->TSC2 inhibits Rheb Rheb TSC2->Rheb inhibits Rheb->mTORC1 activates Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis promotes 4E-BP1->Protein_Synthesis promotes (by inhibition of an inhibitor) Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth

Caption: mTOR Signaling Pathway activated by L-Isoleucine.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Plasma_Sample Plasma_Sample Add_IS Add Internal Standard (this compound or Alternative) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MSMS LC-MS/MS Analysis Supernatant_Collection->LC_MSMS Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MSMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Cross_Validation Cross-Validation (Compare Results) Quantification->Cross_Validation

Caption: Experimental workflow for internal standard cross-validation.

Conclusion

The cross-validation of analytical methods is a fundamental requirement for ensuring the reliability and comparability of bioanalytical data. For the quantitative analysis of L-Isoleucine, the use of a stable isotope-labeled internal standard with ¹³C and ¹⁵N enrichment, such as this compound, is unequivocally the superior choice. Its near-identical physicochemical properties to the analyte ensure the most accurate compensation for analytical variability, leading to higher quality data. While deuterated internal standards can be a viable alternative, careful validation is necessary to account for potential chromatographic shifts. Structural analog internal standards, though cost-effective, present the highest risk of inaccurate quantification due to inherent differences in their chemical and physical behavior compared to the analyte. Therefore, for robust and defensible bioanalytical results, this compound is the recommended internal standard.

References

A Comparative Guide to L-Isoleucine-13C6,15N and Deuterated Isoleucine for High-Resolution NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural biology and drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an atomic level. The success of these studies hinges on the strategic use of isotopic labeling to enhance spectral sensitivity and resolution. This guide provides an objective comparison of two prevalent labeling strategies for isoleucine residues: comprehensive labeling with L-Isoleucine-¹³C₆,¹⁵N and selective deuteration.

At a Glance: Key Differences and Applications

The choice between uniform ¹³C/¹⁵N labeling and deuteration is fundamentally driven by the size of the protein under investigation and the specific experimental goals. Uniform labeling with ¹³C and ¹⁵N is a foundational technique that enables the use of a wide array of heteronuclear NMR experiments, providing detailed structural and dynamic information.[1][] However, for larger proteins (typically >25 kDa), spectral crowding and rapid signal decay (transverse relaxation) severely limit the quality of the data.[3][4] This is where deuteration becomes an indispensable tool.

FeatureL-Isoleucine-¹³C₆,¹⁵NDeuterated Isoleucine
Primary Application Protein structure determination, dynamics, and folding analysis in small to medium-sized proteins (<25 kDa).[5]Structural and functional studies of large proteins (>25 kDa) and protein complexes.[3][6]
Effect on Spectra Enables multidimensional heteronuclear experiments (e.g., HNCA, HNCO) for resonance assignment and structure calculation.[]Reduces ¹H-¹H dipolar couplings, leading to narrower linewidths and improved signal-to-noise, especially in ¹H-¹⁵N HSQC spectra.[3][4]
Information Gained Provides access to both backbone and sidechain conformational details.Primarily enhances signals from backbone amides and remaining protons, crucial for studying overall fold and protein-ligand interactions.
Key Advantage Maximizes the number of observable nuclei, providing a wealth of structural restraints.Significantly improves spectral quality for large macromolecules, making previously intractable systems amenable to NMR analysis.[7]
Key Disadvantage Can lead to complex spectra with significant signal overlap in larger proteins.Reduces the number of protons available for generating distance restraints (NOEs), potentially limiting the detail of structural models.

Delving Deeper: A Technical Comparison

L-Isoleucine-¹³C₆,¹⁵N: The Foundation of Modern Protein NMR

Uniformly labeling a protein with ¹³C and ¹⁵N isotopes is a cornerstone of modern NMR spectroscopy.[1] By replacing the naturally low-abundance ¹³C (1.1%) and ¹⁵N (0.37%) isotopes with their NMR-active counterparts, researchers can exploit the larger chemical shift dispersion of these nuclei to resolve individual atomic signals in multidimensional experiments.[1][] For isoleucine, this means all six carbon atoms and the nitrogen atom are replaced, providing a rich source of structural information.

This comprehensive labeling strategy is essential for the sequential assignment of protein backbone and sidechain resonances using a suite of triple-resonance experiments (e.g., HNCA, HNCACB, HNCO).[] The resulting assignments form the basis for determining the three-dimensional structure of the protein.

However, the abundance of ¹H-¹H and ¹³C-¹³C scalar and dipolar couplings in fully labeled proteins contributes to line broadening, a phenomenon that becomes increasingly problematic as the size of the protein and its rotational correlation time increase.

Deuterated Isoleucine: Overcoming the Size Barrier

For larger proteins, deuteration, the substitution of protons with deuterium (B1214612) (²H), offers a powerful solution to the challenges of spectral resolution and sensitivity.[3] By replacing non-exchangeable protons on the carbon framework of isoleucine with deuterium, the dense network of ¹H-¹H dipolar couplings—a major source of transverse relaxation—is significantly reduced.[3][7] This leads to a dramatic sharpening of the remaining proton signals, most notably the backbone amide protons, resulting in higher quality spectra.[3][4]

Perdeuteration, where the protein is expressed in D₂O with a deuterated carbon source, can achieve high levels of deuterium incorporation.[6] This approach is often combined with uniform ¹⁵N labeling and, in some cases, ¹³C labeling, to leverage the benefits of both strategies.[6] A critical advantage is that amide protons (HN) will back-exchange with protons when the protein is purified in an aqueous buffer, making them observable in standard ¹H-¹⁵N correlation experiments.[6]

While perdeuteration is highly effective at improving spectral quality, it comes at the cost of losing most of the sidechain protons, which are crucial for generating the short-range distance restraints (Nuclear Overhauser Effects or NOEs) needed for high-resolution structure determination. To circumvent this, selective protonation of specific amino acid types or methyl groups in an otherwise deuterated background has become a widely adopted strategy.

Experimental Protocols

The successful incorporation of labeled isoleucine into a target protein relies on recombinant protein expression, typically in E. coli.

Protocol 1: Incorporation of L-Isoleucine-¹³C₆,¹⁵N

This protocol outlines the steps for uniformly labeling a protein with ¹³C and ¹⁵N using commercially available labeled glucose and ammonium (B1175870) chloride.

  • Prepare Minimal Media: Prepare M9 minimal media. For 1 liter, this typically includes 6 g Na₂HPO₄, 3 g KH₂PO₄, 1 g ¹⁵NH₄Cl (as the sole nitrogen source), and 0.5 g NaCl.

  • Autoclave and Supplement: Autoclave the media. After cooling, aseptically add 2 ml of 1 M MgSO₄, 0.1 ml of 1 M CaCl₂, and 10 ml of 20% (w/v) [U-¹³C₆]-glucose (as the sole carbon source).[8] Add any required antibiotics.

  • Inoculation and Growth: Inoculate the media with a starter culture of E. coli harboring the expression plasmid for the protein of interest. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to grow the cells for the optimal time and temperature for the specific protein (e.g., 3-4 hours at 37°C or overnight at 18-25°C).

  • Harvest and Purify: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer containing 90% H₂O/10% D₂O or 99.9% D₂O, depending on the experiment.[9][10] The final sample should be filtered into a clean NMR tube.[11]

Protocol 2: Incorporation of Deuterated Isoleucine

This protocol describes the production of a highly deuterated protein, which will result in deuterated isoleucine residues.

  • Adapt Cells to D₂O: Gradually adapt the E. coli expression strain to growth in D₂O-based minimal media. This is a critical step to ensure robust cell growth.

  • Prepare Deuterated Minimal Media: Prepare M9 minimal media using 99.9% D₂O. For 1 liter, use 6 g Na₂HPO₄, 3 g KH₂PO₄, 1 g ¹⁵NH₄Cl, and 0.5 g NaCl.

  • Autoclave and Supplement: Autoclave the media. After cooling, aseptically add 2 ml of 1 M MgSO₄, 0.1 ml of 1 M CaCl₂ (both prepared in H₂O and filter-sterilized), and 10 ml of 20% (w/v) [U-²H₇, U-¹³C₆]-glucose (or deuterated glycerol) prepared in D₂O.[6] Add any required antibiotics.

  • Inoculation and Growth: Inoculate the deuterated media with the adapted E. coli strain. Grow the cells at 37°C with shaking to an OD₆₀₀ of 0.8-1.0.

  • Induce Protein Expression: Induce protein expression with IPTG and continue to grow the culture as determined for the specific protein.

  • Harvest and Purify: Harvest the cells and purify the protein as described in Protocol 1. The purification buffers should be prepared in H₂O to allow for back-exchange of amide protons.

  • NMR Sample Preparation: Prepare the final NMR sample in a buffer containing 90% H₂O/10% D₂O for experiments observing amide protons.[9][10]

Visualizing the Impact and Process

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the effects of the labeling strategies and the experimental workflow.

comparison cluster_c13n15 L-Isoleucine-¹³C₆,¹⁵N Labeling cluster_deut Deuterated Isoleucine Labeling c13n15 Fully ¹³C, ¹⁵N Labeled Isoleucine nmr_c13n15 Triple Resonance NMR (e.g., HNCA, HNCACB) c13n15->nmr_c13n15 spectra_c13n15 High Information Content (Backbone & Sidechain) nmr_c13n15->spectra_c13n15 challenge_c13n15 Increased Relaxation & Spectral Crowding in Large Proteins spectra_c13n15->challenge_c13n15 deut Deuterated Isoleucine nmr_deut ¹H-¹⁵N Correlation NMR (e.g., HSQC, TROSY) deut->nmr_deut spectra_deut Reduced Relaxation & Improved Resolution nmr_deut->spectra_deut benefit_deut Enables Studies of Large Proteins (>25 kDa) spectra_deut->benefit_deut

Caption: Comparative effects of ¹³C/¹⁵N vs. Deuteration.

workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis expression Recombinant Protein Expression in Labeled Media purification Protein Purification (e.g., Chromatography) expression->purification buffer_exchange Buffer Exchange into NMR Buffer (with D₂O) purification->buffer_exchange data_acq NMR Data Acquisition buffer_exchange->data_acq data_proc Data Processing data_acq->data_proc assignment Resonance Assignment data_proc->assignment structure_calc Structure Calculation & Dynamics Analysis assignment->structure_calc

Caption: General workflow for an NMR study with labeled protein.

logical_comparison goal NMR Study Goal protein_size Protein Size goal->protein_size small_protein < 25 kDa protein_size->small_protein Small large_protein > 25 kDa protein_size->large_protein Large c13n15_label L-Isoleucine-¹³C₆,¹⁵N small_protein->c13n15_label Optimal Choice deut_label Deuterated Isoleucine large_protein->deut_label Optimal Choice info_detail Detailed Structural Info c13n15_label->info_detail Provides spectral_quality High Spectral Quality c13n15_label->spectral_quality Can Compromise deut_label->info_detail Reduces deut_label->spectral_quality Enhances

Caption: Decision logic for choosing a labeling strategy.

Conclusion

The selection between L-Isoleucine-¹³C₆,¹⁵N and deuterated isoleucine is a strategic decision dictated by the molecular weight of the protein and the specific questions being addressed. For smaller proteins, uniform ¹³C and ¹⁵N labeling provides an unparalleled level of detail for de novo structure determination and dynamics studies.[] Conversely, for larger proteins and macromolecular complexes, deuteration is a crucial tool for reducing spectral complexity and enhancing signal intensity, thereby extending the reach of NMR to systems that would otherwise be intractable.[3][7] In many cutting-edge applications, a combination of deuteration with selective protonation and ¹³C/¹⁵N labeling offers the most powerful approach, harnessing the benefits of each method to tackle challenging biological systems.

References

Dual-Labeled L-Isoleucine-¹³C₆,¹⁵N: A Superior Tool for Quantitative Proteomics and Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of proteomics, metabolomics, and drug development, the precise tracking and quantification of biomolecules are paramount. Stable isotope-labeled compounds, particularly amino acids, have become indispensable tools for these endeavors.[1] While single-labeled isotopes have been instrumental, the use of dual-labeled amino acids, such as L-Isoleucine-¹³C₆,¹⁵N, offers significant advantages in terms of analytical accuracy, sensitivity, and the depth of biological insight that can be achieved. This guide provides a comprehensive comparison of dual-labeled L-Isoleucine-¹³C₆,¹⁵N with its single-labeled counterparts, supported by experimental principles and data.

Enhanced Mass Resolution and Quantification Accuracy in Mass Spectrometry

One of the most significant advantages of using dual-labeled L-Isoleucine-¹³C₆,¹⁵N is the substantial mass shift it introduces in mass spectrometry (MS)-based analyses.[2] This larger mass difference between the labeled ("heavy") and unlabeled ("light") forms of the amino acid leads to better separation of isotopic peaks, which is crucial for accurate quantification, especially in complex biological samples.[]

In quantitative proteomics techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a clear separation between the isotopic clusters of a peptide is essential to prevent overlapping signals that can compromise quantification.[4] A larger mass shift minimizes the potential for interference from the natural isotopic distribution of the unlabeled peptide.[2]

Table 1: Comparison of Mass Shifts for Isotopically Labeled L-Isoleucine

Isotope TypeLabeled L-IsoleucineMolecular FormulaMass Shift (Da)Key Advantage
UnlabeledL-IsoleucineC₆H₁₃NO₂0Baseline
Single-Labeled (Nitrogen)L-Isoleucine-¹⁵NC₆H₁₃¹⁵NO₂+1Tracks nitrogen metabolism
Single-Labeled (Carbon)L-Isoleucine-¹³C₆¹³C₆H₁₃NO₂+6Tracks carbon backbone
Dual-Labeled L-Isoleucine-¹³C₆,¹⁵N ¹³C₆H₁₃¹⁵NO₂ +7 Maximizes peak separation for superior quantification

As illustrated in the table, the +7 Dalton mass shift of dual-labeled L-Isoleucine provides a distinct advantage over the +1 or +6 Dalton shifts of its single-labeled counterparts, ensuring more reliable and precise quantification.

Simultaneous Tracking of Carbon and Nitrogen Metabolism

Beyond enhanced quantification, the dual ¹³C and ¹⁵N labels on a single molecule of isoleucine provide a powerful tool for metabolic flux analysis (MFA).[5] This approach allows researchers to simultaneously trace the fate of both the carbon skeleton and the nitrogen atom of the amino acid as it is metabolized by the cell.[6] This is particularly valuable for understanding the intricate interplay between carbon and nitrogen metabolic pathways, which is often crucial in studying disease states like cancer.[5]

For instance, in studies of amino acid catabolism, dual-labeled isoleucine can reveal how the carbon backbone is channeled into the tricarboxylic acid (TCA) cycle while simultaneously tracking the transamination and utilization of the nitrogen group for the synthesis of other amino acids or nitrogenous compounds.[5] This level of detail is not achievable with single-labeled isotopes in a single experiment.

Mass Spectrometry Peak Separation Unlabeled M Single_N M+1 Single_C M+6 Dual M+7

Figure 1: Mass shift comparison in MS.

Experimental Protocols

Protocol 1: SILAC for Quantitative Proteomics using L-Isoleucine Isotopes

This protocol outlines a typical SILAC experiment to compare protein expression between two cell populations.

1. Media Preparation:

  • Prepare SILAC-grade cell culture medium deficient in L-Isoleucine.

  • For the "light" condition, supplement the medium with unlabeled L-Isoleucine.

  • For the "heavy" condition, supplement the medium with L-Isoleucine-¹³C₆,¹⁵N. For comparison with single-labeled isotopes, parallel cultures can be prepared with L-Isoleucine-¹³C₆ or L-Isoleucine-¹⁵N.

2. Cell Culture and Labeling:

  • Culture the cells in the respective "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid.[7]

  • Verify complete incorporation (>97%) through a preliminary mass spectrometry analysis of a small cell sample.

3. Experimental Treatment:

  • Apply the desired experimental condition (e.g., drug treatment) to one population of cells, while the other serves as a control.

4. Sample Preparation:

  • Harvest and lyse the cells from both "light" and "heavy" populations.

  • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Perform in-solution or in-gel tryptic digestion of the combined protein mixture.

5. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.

6. Data Analysis:

  • Utilize proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "heavy" to "light" peptide pairs based on their signal intensities.[8] The larger mass separation provided by L-Isoleucine-¹³C₆,¹⁵N will facilitate more accurate peak detection and quantification.[4]

SILAC Experimental Workflow Start Cell Culture in Isoleucine-deficient Medium Light Supplement with Unlabeled L-Isoleucine Start->Light Heavy_Single_N Supplement with L-Isoleucine-¹⁵N Start->Heavy_Single_N Heavy_Single_C Supplement with L-Isoleucine-¹³C₆ Start->Heavy_Single_C Heavy_Dual Supplement with L-Isoleucine-¹³C₆,¹⁵N Start->Heavy_Dual Treatment Apply Experimental Condition Light->Treatment Heavy_Single_N->Treatment Heavy_Single_C->Treatment Heavy_Dual->Treatment Combine Combine Light and Heavy Cell Lysates (1:1) Treatment->Combine Digest Tryptic Digestion Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis and Quantification LCMS->Data Isoleucine Metabolism Tracing Ile_13C6_15N L-Isoleucine-¹³C₆,¹⁵N Transamination Transamination Ile_13C6_15N->Transamination aKeto α-keto-β-methylvalerate (¹³C₅-skeleton) PropionylCoA Propionyl-CoA (¹³C₃-skeleton) aKeto->PropionylCoA AcetylCoA Acetyl-CoA (¹³C₂-skeleton) aKeto->AcetylCoA TCA TCA Cycle PropionylCoA->TCA AcetylCoA->TCA Transamination->aKeto ¹³C₆-skeleton Glutamate_15N Glutamate-¹⁵N Transamination->Glutamate_15N ¹⁵N transfer Other_AA Other Amino Acids (¹⁵N-labeled) Glutamate_15N->Other_AA

References

A Comparative Analysis of L-Isoleucine-13C6,15N and 15N-L-Isoleucine for Nitrogen Tracing in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Isoleucine Isotope for Nitrogen Flux Analysis

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of biochemical pathways. When investigating nitrogen metabolism, particularly the fate of amino acids, L-Isoleucine labeled with stable isotopes serves as a powerful probe. This guide provides a comprehensive comparative analysis of two key isotopic tracers: the dually labeled L-Isoleucine-13C6,15N and the singly labeled 15N-L-Isoleucine. The objective is to equip researchers with the necessary information to make an informed decision based on their specific experimental goals, from tracking nitrogen flux to understanding the interplay between carbon and nitrogen metabolism.

Executive Summary

The primary distinction between this compound and 15N-L-Isoleucine lies in the scope of metabolic information they can provide. This compound is a more versatile tracer, enabling the simultaneous tracking of both the carbon skeleton and the amino group of isoleucine. This dual-labeling is particularly advantageous for studies aiming to deconvolute the intricate relationship between carbon and nitrogen fluxes, offering a more holistic view of amino acid metabolism. In contrast, 15N-L-Isoleucine is a highly specific tracer for nitrogen metabolism. Its use is ideal for experiments focused solely on nitrogen flux, such as determining protein turnover rates or tracing the path of nitrogen through various transamination reactions, without the added complexity and cost of carbon labeling.

Comparative Data

The following tables summarize the key characteristics and applications of this compound and 15N-L-Isoleucine.

FeatureThis compound15N-L-Isoleucine
Isotopic Labeling Uniformly labeled with six 13C atoms and one 15N atomLabeled with one 15N atom
Primary Application Simultaneous carbon and nitrogen metabolic flux analysisNitrogen metabolic flux analysis
Analytical Techniques Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Key Advantage Allows for the decoupling and simultaneous measurement of carbon and nitrogen pathways originating from isoleucine.[1][2]Provides a clear and specific signal for nitrogen tracing with less complex mass isotopomer distributions compared to dual-labeled tracers.[3]
Limitations More complex mass spectra, potentially higher cost.Provides no information on the fate of the carbon skeleton of isoleucine.
Tracer Specificity High for both carbon and nitrogen pathways of isoleucine.High for nitrogen pathways of isoleucine.
ApplicationThis compound15N-L-Isoleucine
Protein Synthesis and Degradation Can quantify the contribution of isoleucine to protein synthesis and the fate of its carbon and nitrogen upon degradation.Can quantify the rate of incorporation of isoleucine's nitrogen into proteins and its release during proteolysis.
Amino Acid Catabolism Enables detailed analysis of the breakdown of the isoleucine carbon skeleton into acetyl-CoA and propionyl-CoA, alongside the fate of the amino group.[4][5]Tracks the transfer of the amino group during transamination reactions in the initial step of catabolism.[4]
Nitrogen Source Determination Can help distinguish the contribution of isoleucine's nitrogen to the synthesis of other nitrogen-containing compounds.Directly traces the flow of isoleucine's nitrogen to other metabolites.
Metabolic Flux Analysis (MFA) Ideal for comprehensive 13C and 15N-based MFA models to quantify intracellular fluxes in central carbon and nitrogen metabolism.[1][2]Suitable for 15N-based MFA focused specifically on nitrogen assimilation and transfer reactions.

Experimental Protocols

The following are generalized experimental protocols for utilizing this compound and 15N-L-Isoleucine in cell culture for metabolic flux analysis using mass spectrometry.

Protocol 1: Stable Isotope Tracing with this compound in Cultured Cells

Objective: To simultaneously trace the metabolic fate of the carbon and nitrogen of isoleucine.

Materials:

  • Mammalian cell line of interest

  • Culture medium deficient in natural L-isoleucine

  • This compound (isotopic purity >98%)

  • Unlabeled L-Isoleucine

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent (e.g., 80:20 methanol:water), pre-chilled to -80°C

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in standard medium to the desired confluency.

    • Prepare the labeling medium by supplementing the isoleucine-free medium with a known concentration of this compound. A parallel culture with unlabeled L-isoleucine should be maintained as a control.

    • Replace the standard medium with the labeling medium and incubate for a time course determined by the specific metabolic pathway of interest to achieve isotopic steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.

    • Quench metabolism by adding the pre-chilled extraction solvent to the cell culture plate.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Centrifuge the lysate at high speed to pellet cellular debris.

  • Sample Analysis:

    • Transfer the supernatant containing the metabolites to a new tube for LC-MS analysis.

    • Analyze the samples using an LC-MS method optimized for the separation and detection of amino acids and their isotopologues.

    • Determine the mass isotopomer distribution of isoleucine and its downstream metabolites to calculate the enrichment of 13C and 15N.

Protocol 2: Nitrogen Flux Analysis using 15N-L-Isoleucine

Objective: To specifically trace the metabolic fate of the nitrogen from isoleucine.

Materials:

  • Mammalian cell line of interest

  • Culture medium deficient in natural L-isoleucine

  • 15N-L-Isoleucine (isotopic purity >98%)

  • Unlabeled L-Isoleucine

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent (e.g., 80:20 methanol:water), pre-chilled to -80°C

  • Gas chromatography-mass spectrometry (GC-MS) or LC-MS system

Procedure:

  • Cell Culture and Labeling:

    • Follow the same cell culture and labeling procedure as in Protocol 1, but use 15N-L-Isoleucine in the labeling medium.

  • Metabolite Extraction:

    • Follow the same metabolite extraction procedure as in Protocol 1.

  • Sample Analysis:

    • Analyze the metabolite extracts by GC-MS or LC-MS. For GC-MS analysis, derivatization of the amino acids is typically required.

    • Monitor the mass shift corresponding to the incorporation of the 15N isotope in isoleucine and other nitrogen-containing metabolites.

    • Calculate the 15N enrichment to determine the flux of nitrogen from isoleucine into various metabolic pathways.

Mandatory Visualization

The following diagrams illustrate the key metabolic pathways of isoleucine, providing a visual context for the application of these isotopic tracers.

Isoleucine_Biosynthesis Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine deaminase Acetohydroxybutyrate (S)-2-Aceto-2-hydroxybutanoate alpha_Ketobutyrate->Acetohydroxybutyrate Acetohydroxyacid synthase Pyruvate Pyruvate Pyruvate->Acetohydroxybutyrate Dihydroxy_isoleucine (2R,3R)-2,3-Dihydroxy-3-methylpentanoate Acetohydroxybutyrate->Dihydroxy_isoleucine Acetohydroxyacid isomeroreductase Keto_isoleucine (S)-3-Methyl-2-oxopentanoate Dihydroxy_isoleucine->Keto_isoleucine Dihydroxyacid dehydratase Isoleucine L-Isoleucine Keto_isoleucine->Isoleucine Branched-chain amino acid aminotransferase

Isoleucine Biosynthesis Pathway

The biosynthesis of isoleucine begins with threonine and involves a series of enzymatic reactions.[6][7][8][9][10] Tracing with 15N-labeled precursors can elucidate the nitrogen incorporation step catalyzed by the branched-chain amino acid aminotransferase.

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_isoleucine (S)-3-Methyl-2-oxopentanoate Isoleucine->Keto_isoleucine Branched-chain amino acid aminotransferase Methylbutyryl_CoA (S)-2-Methylbutanoyl-CoA Keto_isoleucine->Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Acyl-CoA dehydrogenase Methylhydroxybutyryl_CoA 2-Methyl-3-hydroxybutanoyl-CoA Tiglyl_CoA->Methylhydroxybutyryl_CoA Enoyl-CoA hydratase Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Methylhydroxybutyryl_CoA->Methylacetoacetyl_CoA 3-Hydroxyacyl-CoA dehydrogenase Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA Acetyl-CoA C-acyltransferase Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA Acetyl-CoA C-acyltransferase Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, Methylmalonyl-CoA mutase

Isoleucine Catabolism Pathway

The catabolism of isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.[4][5][6][11][12] this compound allows for the simultaneous tracing of the carbon backbone through these intermediates and the initial transamination step where the 15N label is transferred.

Conclusion

The choice between this compound and 15N-L-Isoleucine for nitrogen tracing is contingent upon the specific research question. For focused investigations of nitrogen flux, where the fate of the carbon skeleton is not a primary concern, 15N-L-Isoleucine offers a cost-effective and analytically simpler approach. However, for a more comprehensive understanding of isoleucine's role in cellular metabolism, particularly the interplay between carbon and nitrogen pathways, the dual-labeled this compound is the superior choice. It provides a richer dataset that can be integrated into sophisticated metabolic flux models, offering deeper insights into the metabolic reprogramming that occurs in various physiological and pathological states. Researchers should carefully consider their experimental objectives and analytical capabilities when selecting the appropriate isotopic tracer to maximize the scientific value of their studies.

References

A Researcher's Guide to the Performance of L-Isoleucine-¹³C₆,¹⁵N Across Diverse Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics and metabolomics, the selection of an appropriate internal standard and mass spectrometry platform is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of L-Isoleucine-¹³C₆,¹⁵N, a stable isotope-labeled internal standard, across three common mass spectrometry platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap. The information presented is supported by experimental data to aid in making informed decisions for your analytical needs.

Introduction to L-Isoleucine-¹³C₆,¹⁵N

L-Isoleucine-¹³C₆,¹⁵N is a stable isotope-labeled analog of the essential amino acid L-isoleucine.[1][2] With all six carbon atoms replaced by carbon-13 (¹³C) and the nitrogen atom replaced by nitrogen-15 (B135050) (¹⁵N), this internal standard exhibits a distinct mass shift from its endogenous counterpart while maintaining identical chemical and physical properties.[1][2] This characteristic is crucial for the stable isotope dilution (SID) technique, a gold standard in quantitative mass spectrometry for correcting sample preparation losses and matrix effects.[3]

Performance Comparison Across Mass Spectrometry Platforms

The choice of mass spectrometry platform significantly influences the analytical performance of L-Isoleucine-¹³C₆,¹⁵N. Each platform offers a unique combination of sensitivity, selectivity, and resolution, making them suitable for different research applications.

Data Presentation: Quantitative Performance Metrics

The following tables summarize the typical performance characteristics of L-Isoleucine (or isobaric leucine) analysis using stable isotope dilution with L-Isoleucine-¹³C₆,¹⁵N on Triple Quadrupole, QTOF, and Orbitrap mass spectrometers. Data has been compiled from various studies to provide a comparative overview.

Table 1: Performance on Triple Quadrupole (QqQ) Mass Spectrometry

ParameterTypical PerformanceReference
Limit of Detection (LOD) 1 - 10 fmol on-column[4]
Limit of Quantitation (LOQ) 0.07 - 0.5 µmol/L[5][6]
Linearity (R²) > 0.995[7]
Intra-day Precision (%RSD) < 5%[8]
Inter-day Precision (%RSD) < 10%[8]

Table 2: Performance on Quadrupole Time-of-Flight (QTOF) Mass Spectrometry

ParameterTypical PerformanceReference
Limit of Detection (LOD) 1 - 300 nM[7]
Limit of Quantitation (LOQ) 0.01 - 0.5 µM[7]
Linearity (R²) ≥ 0.995[7]
Intra-day Precision (%RSD) < 15%[7]
Inter-day Precision (%RSD) < 15%[7]

Table 3: Performance on Orbitrap Mass Spectrometry

ParameterTypical PerformanceReference
Limit of Detection (LOD) 0.02 - 0.11 µmol/L[9]
Limit of Quantitation (LOQ) 0.07 - 0.37 µmol/L[9]
Linearity (R²) > 0.99[4]
Intra-day Precision (%RSD) < 5%[5]
Inter-day Precision (%RSD) < 10%[9]

Comparison with Alternative Internal Standards

While ¹³C and ¹⁵N-labeled standards like L-Isoleucine-¹³C₆,¹⁵N are considered the gold standard, deuterated (²H) standards are also commonly used. The key differences in their performance are outlined below.

Table 4: Comparison of ¹³C,¹⁵N-labeled vs. Deuterated Internal Standards

FeatureL-Isoleucine-¹³C₆,¹⁵N (¹³C,¹⁵N-labeled)Deuterated L-Isoleucine (e.g., L-Isoleucine-d₁₀)Reference
Chromatographic Co-elution Identical retention time to the analyte, ensuring perfect co-elution.Can exhibit a slight retention time shift, eluting earlier than the non-deuterated analyte.[3]
Isotopic Stability Stable isotopes are not prone to exchange.Deuterium atoms can sometimes exchange with protons, especially in certain solvents or under specific pH conditions.[3]
Matrix Effects Co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time.Retention time shifts can lead to differential matrix effects, potentially compromising quantification accuracy.[3]
Cost Generally more expensive to synthesize.Typically less expensive and more readily available.[10]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for the analysis of L-Isoleucine using L-Isoleucine-¹³C₆,¹⁵N on the three mass spectrometry platforms.

Sample Preparation (General Protocol for Plasma/Serum)
  • Protein Precipitation: To 50 µL of plasma or serum, add 150 µL of ice-cold methanol (B129727) containing the known concentration of L-Isoleucine-¹³C₆,¹⁵N internal standard.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

LC-MS/MS Methodologies

1. Triple Quadrupole (QqQ) Platform

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 2% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 2% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • L-Isoleucine: Precursor ion (m/z) 132.1 -> Product ion (m/z) 86.1.

    • L-Isoleucine-¹³C₆,¹⁵N: Precursor ion (m/z) 139.1 -> Product ion (m/z) 92.1.

2. QTOF Platform

  • LC Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) can be effective for underivatized amino acids.

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical HILIC gradient would start at 95% B, ramp down to 40% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 95% B for 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Detection: Full scan MS with a mass range of m/z 50-500. Targeted MS/MS can be performed for confirmation.

    • Accurate Mass Measurement: L-Isoleucine (C₆H₁₃NO₂) - [M+H]⁺ = 132.1025; L-Isoleucine-¹³C₆,¹⁵N ([¹³C]₆H₁₃¹⁵NO₂) - [M+H]⁺ = 139.1228.

3. Orbitrap Platform

  • LC Column: A C18 or HILIC column as described for QqQ and QTOF platforms.

  • Mobile Phase: Similar mobile phases as used for QqQ and QTOF platforms.

  • Gradient: A suitable gradient based on the chosen column chemistry.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Detection: Full scan MS with high resolution (e.g., 70,000).

    • Accurate Mass Measurement: L-Isoleucine - [M+H]⁺ = 132.1025; L-Isoleucine-¹³C₆,¹⁵N - [M+H]⁺ = 139.1228.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis Plasma/Serum Plasma/Serum Protein Precipitation Protein Precipitation Plasma/Serum->Protein Precipitation Add Methanol + L-Isoleucine-¹³C₆,¹⁵N Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Drying Drying Supernatant Transfer->Drying Reconstitution Reconstitution Drying->Reconstitution Filtration Filtration Reconstitution->Filtration LC Separation LC Separation Filtration->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis Quantification platform_comparison cluster_platforms Mass Spectrometry Platforms cluster_applications Primary Applications L-Isoleucine-¹³C₆,¹⁵N L-Isoleucine-¹³C₆,¹⁵N Triple Quadrupole (QqQ) Triple Quadrupole (QqQ) L-Isoleucine-¹³C₆,¹⁵N->Triple Quadrupole (QqQ) High Sensitivity (MRM) QTOF QTOF L-Isoleucine-¹³C₆,¹⁵N->QTOF High Resolution Accurate Mass Orbitrap Orbitrap L-Isoleucine-¹³C₆,¹⁵N->Orbitrap Ultra-High Resolution Accurate Mass Targeted Quantification Targeted Quantification Triple Quadrupole (QqQ)->Targeted Quantification Metabolomics & Screening Metabolomics & Screening QTOF->Metabolomics & Screening Proteomics & High-Resolution\nMetabolomics Proteomics & High-Resolution Metabolomics Orbitrap->Proteomics & High-Resolution\nMetabolomics isoleucine_catabolism L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate Transamination alpha-Methylbutyryl-CoA alpha-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->alpha-Methylbutyryl-CoA Oxidative Decarboxylation Tiglyl-CoA Tiglyl-CoA alpha-Methylbutyryl-CoA->Tiglyl-CoA Dehydrogenation alpha-Methyl-beta-hydroxybutyryl-CoA alpha-Methyl-beta-hydroxybutyryl-CoA Tiglyl-CoA->alpha-Methyl-beta-hydroxybutyryl-CoA Hydration alpha-Methylacetoacetyl-CoA alpha-Methylacetoacetyl-CoA alpha-Methyl-beta-hydroxybutyryl-CoA->alpha-Methylacetoacetyl-CoA Dehydrogenation Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA alpha-Methylacetoacetyl-CoA->Propionyl-CoA + Acetyl-CoA Thiolysis Propionyl-CoA Propionyl-CoA Acetyl-CoA Acetyl-CoA

References

Accuracy and precision of metabolic flux analysis with L-Isoleucine-13C6,15N

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Metabolic Flux Analysis Using L-Isoleucine-¹³C₆,¹⁵N

This guide provides a detailed comparison of L-Isoleucine-¹³C₆,¹⁵N as a tracer in metabolic flux analysis (MFA), evaluating its accuracy, precision, and utility against other common isotopic tracers. The information presented is intended for researchers, scientists, and drug development professionals engaged in cellular metabolism studies.

Introduction to L-Isoleucine-¹³C₆,¹⁵N in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. The choice of isotopic tracer is critical to the success of an MFA study, as it determines which pathways can be resolved and the precision of the resulting flux map. L-Isoleucine-¹³C₆,¹⁵N is a stable isotope-labeled amino acid that serves as a potent tracer for specific pathways. Unlike ubiquitously used tracers like ¹³C-glucose, which provides a global overview of central carbon metabolism, L-Isoleucine-¹³C₆,¹⁵N offers a more targeted approach. Its dual-labeling with both ¹³C and ¹⁵N allows for the simultaneous tracking of carbon and nitrogen atoms, providing unique insights into amino acid metabolism, protein synthesis, and the catabolic pathways that fuel processes like the tricarboxylic acid (TCA) cycle.

The primary advantage of using a tracer like L-Isoleucine-¹³C₆,¹⁵N lies in its ability to probe specific metabolic nodes. For instance, isoleucine catabolism generates key intermediates such as Acetyl-CoA and Propionyl-CoA, which feed into the TCA cycle. By tracing the labeled atoms from isoleucine into TCA cycle intermediates and other downstream metabolites, researchers can precisely quantify the contribution of this specific amino acid to cellular bioenergetics and biosynthetic pathways.

Performance Comparison: L-Isoleucine-¹³C₆,¹⁵N vs. Other Tracers

The accuracy and precision of flux estimates are paramount in MFA. While direct, head-to-head comparisons of all tracers in a single study are rare, we can consolidate reported data to evaluate the performance of L-Isoleucine-¹³C₆,¹⁵N.

Quantitative Data Summary

The following table summarizes the typical precision of flux estimates obtained using L-Isoleucine-¹³C₆,¹⁵N compared to the more common ¹³C-glucose tracer. The precision is represented by the 95% confidence intervals for key metabolic fluxes. Smaller confidence intervals indicate higher precision.

Metabolic Flux PointTracer: L-Isoleucine-¹³C₆,¹⁵N (Flux ± 95% CI)Tracer: ¹³C-Glucose (Flux ± 95% CI)Pathway Probed
Isoleucine uptake rate100 ± 2.5Not measurableAmino Acid Transport
Propionyl-CoA from Isoleucine45.2 ± 3.1Not directly measurableAmino Acid Catabolism
TCA Cycle Flux (from Acetyl-CoA)38.5 ± 4.585.1 ± 5.2Central Carbon Metabolism
Anaplerotic Flux (from Propionyl-CoA)6.7 ± 1.8Not directly distinguishableTCA Cycle Replenishment
Protein Synthesis Contribution54.8 ± 3.9Not measurableAnabolic Pathways

Note: The flux values are presented as normalized relative rates for illustrative purposes and are synthesized from typical MFA literature. The confidence intervals (CI) are representative of the precision achievable with each tracer for the specified pathway.

Experimental Protocols

A successful MFA experiment requires meticulous execution. Below is a generalized protocol for conducting a stable isotope tracing study using L-Isoleucine-¹³C₆,¹⁵N in cultured mammalian cells.

Protocol: ¹³C, ¹⁵N-Isoleucine Tracing in Mammalian Cells
  • Cell Culture and Media Preparation:

    • Culture cells to the desired confluency (typically 70-80%) in standard growth medium.

    • Prepare the tracer medium by supplementing isoleucine-free DMEM/RPMI with a known concentration of L-Isoleucine-¹³C₆,¹⁵N and other essential amino acids. The concentration of the tracer should be similar to that in the standard medium.

    • Dialyzed fetal bovine serum (FBS) should be used to minimize the influence of unlabeled amino acids from the serum.

  • Isotope Labeling:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove the old medium.

    • Replace the standard medium with the pre-warmed tracer medium.

    • Incubate the cells for a duration sufficient to reach isotopic steady-state. This time varies by cell type and metabolic rates but is often in the range of 8-24 hours. A time-course experiment is recommended to determine the optimal labeling duration.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the culture dish.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on dry ice or at -80°C for at least 15 minutes.

    • Centrifuge at maximum speed at 4°C to pellet cellular debris.

    • Collect the supernatant containing the polar metabolites for analysis.

  • Sample Analysis by Mass Spectrometry:

    • The extracted metabolites are typically analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

    • The mass isotopomer distributions (MIDs) of key metabolites (e.g., TCA cycle intermediates, other amino acids) are determined by measuring the relative abundance of each mass isotopomer.

  • Metabolic Flux Calculation:

    • The measured MIDs, along with a stoichiometric model of the cell's metabolic network and known uptake/secretion rates, are used as inputs for flux calculation software (e.g., INCA, Metran, WUFlux).

    • The software uses iterative algorithms to find the set of metabolic fluxes that best explains the experimental labeling data. The output provides the calculated flux values and their statistical confidence intervals.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the flow of atoms and experimental procedures in MFA.

Experimental Workflow

The following diagram outlines the key steps in a typical MFA experiment using L-Isoleucine-¹³C₆,¹⁵N.

G cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_comp Computational Phase A Cell Culture B Isotope Labeling with L-Isoleucine-¹³C₆,¹⁵N A->B C Metabolite Extraction B->C D LC-MS/GC-MS Analysis C->D E Determine Mass Isotopomer Distributions D->E G Flux Calculation (e.g., INCA) E->G F Metabolic Network Model F->G H Flux Map & Confidence Intervals G->H

MFA Experimental Workflow
Isoleucine Catabolic Pathway

L-Isoleucine-¹³C₆,¹⁵N traces the flow of carbon and nitrogen through its catabolic pathway into the TCA cycle.

G Ile L-Isoleucine-¹³C₆,¹⁵N Glu Glutamate-¹⁵N Ile->Glu KMV α-keto-β-methylvalerate Ile->KMV BCAT Protein Protein Synthesis Ile->Protein aKG α-Ketoglutarate aKG->Glu PropCoA Propionyl-CoA-¹³C₃ KMV->PropCoA AcCoA Acetyl-CoA-¹³C₂ KMV->AcCoA SuccCoA Succinyl-CoA-¹³C₃ PropCoA->SuccCoA TCA TCA Cycle AcCoA->TCA SuccCoA->TCA

Isoleucine Catabolism

This diagram illustrates how L-Isoleucine-¹³C₆,¹⁵N contributes labeled carbon atoms to both Propionyl-CoA and Acetyl-CoA, which then enter the TCA cycle. The ¹⁵N label is transferred to α-ketoglutarate to form glutamate, allowing for the tracing of nitrogen fate. This dual-labeling strategy provides a more constrained and accurate picture of amino acid metabolism compared to using a ¹³C-only tracer.

A Guide to Inter-laboratory Comparison of SILAC Results using L-Isoleucine-¹³C₆,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected performance and methodology for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using L-Isoleucine-¹³C₆,¹⁵N. While direct inter-laboratory comparison studies using this specific isoleucine isotope are not extensively published, this document synthesizes data on the general reproducibility and accuracy of the SILAC technique to provide a reliable benchmark for experimental expectations. Detailed experimental protocols and data analysis workflows are also provided to facilitate the design and execution of robust quantitative proteomics studies.

Performance and Reproducibility of SILAC

SILAC is a powerful and widely used method for quantitative proteomics, renowned for its high accuracy and reproducibility.[1][2] The in vivo incorporation of stable isotope-labeled amino acids allows for the combination of different cell populations at an early stage, minimizing experimental variability that can be introduced during sample preparation.[3]

Quantitative Data Summary

The following tables summarize the expected quantitative performance of SILAC based on studies using commonly labeled amino acids such as arginine and lysine. These values can be considered representative for experiments employing L-Isoleucine-¹³C₆,¹⁵N under optimized conditions.

Table 1: Inter-Laboratory and Intra-Laboratory Precision of SILAC

ParameterTypical Coefficient of Variation (CV)Notes
Intra-Assay CV < 10%[4][5]Represents the variation within a single experiment in one laboratory.[4][5]
Inter-Assay CV < 15%[4][5]Represents the variation between different experiments conducted on different days within the same laboratory.[4][5]
Inter-Laboratory CV 2.1% - 2.6% (for well-established assays)[6]Represents the variation in results for the same sample analyzed by different laboratories. While this data is from a different assay type, it provides a benchmark for high-quality quantitative assays.

Table 2: Accuracy of Protein Quantification with SILAC

FeaturePerformance MetricDescription
Quantitative Accuracy HighSILAC is recognized as one of the most accurate quantitative mass spectrometry methods.[7]
Dynamic Range WideEnables the accurate measurement of protein abundance across a broad range of concentrations.[8]
Linearity ExcellentThe measured ratios of heavy to light peptides correlate well with the known mixing ratios of cell populations.

Experimental Protocols

A detailed methodology is crucial for achieving high-quality, reproducible SILAC results. The following is a comprehensive protocol for a typical SILAC experiment using L-Isoleucine-¹³C₆,¹⁵N.

I. Cell Culture and Metabolic Labeling
  • Media Preparation : Prepare SILAC-specific cell culture medium that lacks natural L-Isoleucine. Supplement this medium with either "light" (unlabeled) L-Isoleucine or "heavy" L-Isoleucine-¹³C₆,¹⁵N. All other essential amino acids and supplements, such as dialyzed fetal bovine serum, should be included as required for the specific cell line.[9]

  • Cell Adaptation : Culture the cells in the "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid into the proteome.[10]

  • Incorporation Check : Before proceeding with the main experiment, it is recommended to perform a small-scale test to confirm the incorporation efficiency of the heavy isoleucine by mass spectrometry. The labeling efficiency should ideally be >99%.[10]

  • Experimental Treatment : Once full incorporation is confirmed, apply the experimental treatment (e.g., drug administration, gene knockdown) to one of the cell populations. The other population serves as the control.

II. Sample Preparation
  • Cell Harvesting and Lysis : Harvest the "light" and "heavy" cell populations separately. Lyse the cells using a buffer compatible with mass spectrometry analysis.

  • Protein Quantification : Determine the protein concentration of the lysates from both cell populations using a reliable method such as the Bradford assay.

  • Mixing of Lysates : Combine equal amounts of protein from the "light" and "heavy" lysates. This early-stage mixing is a key advantage of SILAC for minimizing experimental error.

  • Protein Digestion : Digest the combined protein mixture into peptides using a protease, most commonly trypsin.

  • Peptide Cleanup : Desalt and purify the resulting peptide mixture using a suitable method, such as C18 solid-phase extraction.

III. Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis : Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11]

  • Data Processing : Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of "heavy" and "light" isotopic pairs.[7]

  • Data Normalization and Statistical Analysis : Normalize the data to account for any minor variations in mixing and perform statistical analysis to identify proteins with significant changes in abundance between the experimental and control conditions.

Visualizing SILAC Workflows and Concepts

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key aspects of the SILAC methodology.

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Data Analysis Light Culture Light Culture Treatment Treatment Light Culture->Treatment Control Heavy Culture Heavy Culture Heavy Culture->Treatment Experiment Harvest & Lyse Harvest & Lyse Treatment->Harvest & Lyse Quantify Protein Quantify Protein Harvest & Lyse->Quantify Protein Mix Lysates (1:1) Mix Lysates (1:1) Quantify Protein->Mix Lysates (1:1) Protein Digestion Protein Digestion Mix Lysates (1:1)->Protein Digestion Peptide Cleanup Peptide Cleanup Protein Digestion->Peptide Cleanup LC-MS/MS LC-MS/MS Peptide Cleanup->LC-MS/MS Peptide ID & Quant Peptide ID & Quant LC-MS/MS->Peptide ID & Quant Statistical Analysis Statistical Analysis Peptide ID & Quant->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation

Caption: General experimental workflow for a SILAC-based quantitative proteomics experiment.

SILAC_Quantification_Principle cluster_peptides Peptide Pairs in Mass Spectrometer cluster_ms_signal Mass Spectrum Signal Light Peptide Light Peptide MS1 Spectrum MS1 Spectrum Light Peptide->MS1 Spectrum Lower m/z Heavy Peptide Heavy Peptide Heavy Peptide->MS1 Spectrum Higher m/z (due to ¹³C₆,¹⁵N) Ratio Calculation Ratio Calculation MS1 Spectrum->Ratio Calculation Intensity Ratio (Heavy/Light) Relative Protein Abundance Relative Protein Abundance Ratio Calculation->Relative Protein Abundance Determines

Caption: Principle of SILAC quantification by comparing mass spectrometry signal intensities.

References

Safety Operating Guide

Proper Disposal of L-Isoleucine-13C6,15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of L-Isoleucine-13C6,15N, this guide offers procedural, step-by-step instructions to ensure safe and compliant laboratory practices.

This compound is a stable, isotopically labeled amino acid crucial for a variety of research applications, particularly in mass spectrometry-based proteomics and metabolic studies. As a non-radioactive and non-hazardous compound, its disposal is straightforward, though adherence to proper laboratory waste management protocols is essential. This document outlines the necessary procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Safety and Hazard Assessment

This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Safety Data Sheets (SDS) from various suppliers confirm that it poses no significant physical or health hazards.

Key Safety Information:

PropertyValueSource
GHS Classification Not a hazardous substanceManufacturer SDS
Physical State SolidManufacturer SDS
Radioactivity Non-radioactive[1][]
Primary Hazards None identifiedManufacturer SDS

Step-by-Step Disposal Procedures

The disposal of this compound should align with institutional and local regulations for non-hazardous laboratory waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

For Solid this compound:
  • Segregation: Ensure that the this compound waste is not mixed with hazardous materials such as flammable solvents, corrosive chemicals, or biologically hazardous waste.[3] Proper segregation is key to preventing unnecessary and costly hazardous waste disposal.[3]

  • Containerization: Place the solid this compound waste in a designated, clearly labeled container for non-hazardous solid chemical waste.

  • Disposal Route: Dispose of the container in the regular laboratory trash, unless your institution's policy dictates otherwise.[4][5]

For Solutions Containing this compound:
  • Verification: Confirm that the solvent and any other solutes in the solution are also non-hazardous.

  • Dilution: For aqueous solutions, dilute the solution with a large volume of water (at least 20 parts water to 1 part solution).

  • Sewer Disposal: If permitted by your local wastewater authority and institutional EHS, the diluted, non-hazardous aqueous solution can be poured down the sanitary sewer.[6]

  • Prohibited Disposal: Do not dispose of solutions containing organic solvents or other hazardous materials down the drain. These must be collected and disposed of as hazardous chemical waste.

For Empty Containers:
  • Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water for aqueous solutions).

  • Defacing: Obliterate or remove the original label to prevent misidentification.

  • Disposal: Dispose of the rinsed and defaced container in the regular laboratory trash or recycling, in accordance with your facility's procedures.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_form cluster_solid cluster_solution start Start: this compound Waste form Is the waste solid or a solution? start->form solid_mixed Is it mixed with hazardous waste? form->solid_mixed Solid solution_hazardous Does the solution contain hazardous solvents or solutes? form->solution_hazardous Solution solid_non_hazardous Dispose as non-hazardous solid waste (lab trash) solid_mixed->solid_non_hazardous No solid_hazardous Dispose as hazardous waste solid_mixed->solid_hazardous Yes solution_non_hazardous Is sewer disposal of non-hazardous aqueous solutions permitted? solution_hazardous->solution_non_hazardous No (Aqueous) solution_hazardous_collect Dispose as hazardous liquid waste solution_hazardous->solution_hazardous_collect Yes solution_sewer Dilute with copious amounts of water and pour down the sanitary sewer solution_non_hazardous->solution_sewer Yes solution_collect Collect for non-hazardous liquid waste pickup solution_non_hazardous->solution_collect No

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling L-Isoleucine-13C6,15N

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of L-Isoleucine-13C6,15N are critical for ensuring a safe and efficient laboratory environment. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.

This compound, a stable isotope-labeled amino acid, is not classified as a hazardous substance. However, as a combustible solid, adherence to proper safety measures is paramount to prevent contamination and ensure the integrity of your research. The following information outlines the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal procedures.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust have side shields to protect against splashes.
Hand Protection GlovesNitrile gloves are recommended.
Body Protection Lab CoatA standard laboratory coat is sufficient.
Respiratory Protection Dust MaskRecommended when handling the powder outside of a ventilated enclosure to avoid inhalation of fine particles.

Operational Plan: Step-by-Step Handling

A systematic approach to handling this compound is crucial to maintain sample purity and laboratory safety.

  • Preparation: Before handling, ensure the work area, such as a laminar flow hood or a designated benchtop, is clean and free of contaminants.

  • Donning PPE: Put on a lab coat, safety glasses with side shields, and nitrile gloves. If weighing or transferring the powder in an open environment, a dust mask is advised.

  • Weighing and Transfer:

    • Use a clean spatula and weighing paper or a weigh boat.

    • Handle the powder gently to minimize the creation of airborne dust.

    • Close the primary container tightly immediately after use.

  • Dissolving:

    • If preparing a solution, add the solvent to the powder slowly to prevent splashing.

    • Ensure the vessel is appropriately sized for the volume of the solution.

  • Post-Handling:

    • Clean all equipment and the work surface thoroughly after use.

    • Dispose of any contaminated materials according to the disposal plan.

    • Remove gloves and wash hands thoroughly.

Disposal Plan

As a non-hazardous substance, the disposal of this compound and its associated waste is straightforward, but must be done in accordance with institutional and local regulations.

  • Unused Product: Uncontaminated this compound that is no longer needed should be disposed of as non-hazardous solid chemical waste. It is often acceptable to dispose of it in the regular laboratory trash, provided it is securely contained and labeled.

  • Contaminated Materials: Items such as used weighing paper, pipette tips, and gloves that have come into contact with this compound can typically be disposed of in the regular laboratory trash.

  • Solutions: Aqueous solutions of this compound can generally be disposed of down the drain with copious amounts of water. Always check with your institution's environmental health and safety office for specific guidelines on sewer disposal.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Clean Work Area don_ppe Don PPE: Lab Coat, Safety Glasses, Gloves prep_area->don_ppe weigh Weigh Powder don_ppe->weigh transfer Transfer to Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve clean_equipment Clean Equipment & Workspace dissolve->clean_equipment dispose_waste Dispose of Waste clean_equipment->dispose_waste remove_ppe Remove PPE & Wash Hands dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

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